molecular formula C13H26O7 B1336179 1,4,7,10,13,16-Hexaoxacyclooctadecane-2-methanol CAS No. 70069-04-4

1,4,7,10,13,16-Hexaoxacyclooctadecane-2-methanol

Cat. No.: B1336179
CAS No.: 70069-04-4
M. Wt: 294.34 g/mol
InChI Key: HFRGASADQCZXHH-UHFFFAOYSA-N
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Description

1,4,7,10,13,16-Hexaoxacyclooctadecane-2-methanol is a useful research compound. Its molecular formula is C13H26O7 and its molecular weight is 294.34 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

1,4,7,10,13,16-hexaoxacyclooctadec-2-ylmethanol
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InChI

InChI=1S/C13H26O7/c14-11-13-12-19-8-7-17-4-3-15-1-2-16-5-6-18-9-10-20-13/h13-14H,1-12H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HFRGASADQCZXHH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCOCCOC(COCCOCCO1)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H26O7
Source PubChem
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DSSTOX Substance ID

DTXSID50990306
Record name (1,4,7,10,13,16-Hexaoxacyclooctadecan-2-yl)methanol
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Molecular Weight

294.34 g/mol
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CAS No.

70069-04-4
Record name Hydroxymethyl-18-crown-6
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Record name 1,4,7,10,13,16-Hexaoxacyclooctadecane-2-methanol
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Record name (1,4,7,10,13,16-Hexaoxacyclooctadecan-2-yl)methanol
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Record name 1,4,7,10,13,16-hexaoxacyclooctadecane-2-methanol
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Foundational & Exploratory

An In-depth Technical Guide to 1,4,7,10,13,16-Hexaoxacyclooctadecane-2-methanol (CAS: 70069-04-4)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,4,7,10,13,16-Hexaoxacyclooctadecane-2-methanol, commonly known in scientific literature as 2-Hydroxymethyl-18-crown-6 or 18-Crown-6-methanol, is a functionalized derivative of the well-established macrocyclic polyether, 18-crown-6.[1] Its unique molecular architecture, featuring a hydrophilic cavity formed by six oxygen atoms and a reactive hydroxymethyl sidearm, imparts a versatile set of properties that have garnered significant interest across various scientific disciplines. This guide provides a comprehensive overview of its chemical and physical characteristics, synthesis, and key applications, with a focus on its utility in drug development and other research areas.

The defining feature of this compound is its ability to selectively form stable complexes with various cations, particularly alkali and alkaline earth metals, by encapsulating them within its 18-membered ring.[1] The appended hydroxymethyl group not only enhances its solubility in polar solvents but also serves as a functional handle for further chemical modifications, allowing for its incorporation into more complex molecular systems such as polymers and drug delivery vehicles.[1]

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below. This data is essential for its handling, characterization, and application in experimental settings.

PropertyValueReference
CAS Number 70069-04-4[1]
Molecular Formula C₁₃H₂₆O₇[1]
Molecular Weight 294.34 g/mol [2]
Appearance Colorless to pale yellow liquid
Boiling Point 150 °C at 0.5 mmHg[2]
Density 1.174 g/mL at 25 °C[2]
Refractive Index n20/D 1.479[2]
Solubility Soluble in water and polar organic solvents.[3]

Synthesis and Characterization

Synthesis

Experimental Protocol: Synthesis of 18-Crown-6 (Adaptable for 2-Hydroxymethyl-18-crown-6)

This protocol describes the synthesis of the parent 18-crown-6 and can be conceptually adapted for its hydroxymethyl derivative by utilizing an appropriately substituted starting material.

Materials:

  • Triethylene glycol

  • 1,2-bis(2-chloroethoxy)ethane

  • Potassium hydroxide

  • Tetrahydrofuran (THF)

  • Dichloromethane

  • Anhydrous magnesium sulfate

  • Acetonitrile

Procedure:

  • A solution of triethylene glycol in THF is prepared in a three-necked flask equipped with a mechanical stirrer, reflux condenser, and an addition funnel.

  • A 60% aqueous solution of potassium hydroxide is added to the flask with vigorous stirring.

  • A solution of 1,2-bis(2-chloroethoxy)ethane in THF is added dropwise to the reaction mixture.

  • The mixture is heated at reflux with vigorous stirring for 18-24 hours.

  • After cooling, the bulk of the THF is removed under reduced pressure.

  • The resulting slurry is diluted with dichloromethane and filtered. The solid salts are washed with additional dichloromethane.

  • The combined organic phases are dried over anhydrous magnesium sulfate, filtered, and the solvent is evaporated.

  • The crude product is purified by vacuum distillation.

  • Further purification can be achieved by recrystallization from hot acetonitrile, which forms a crystalline complex with 18-crown-6.

  • The acetonitrile is subsequently removed under high vacuum to yield the pure crown ether.

Logical Workflow for the Synthesis of 18-Crown-6

reagents Triethylene Glycol 1,2-bis(2-chloroethoxy)ethane KOH, THF reaction Williamson Ether Synthesis (Reflux, 18-24h) reagents->reaction workup Solvent Removal Filtration reaction->workup extraction Dichloromethane Extraction workup->extraction drying Drying with MgSO4 extraction->drying purification1 Vacuum Distillation drying->purification1 purification2 Recrystallization (Acetonitrile) purification1->purification2 final_product Pure 18-Crown-6 purification2->final_product

Caption: General workflow for the synthesis of 18-crown-6.

Spectroscopic Characterization

The structural confirmation of this compound relies on standard spectroscopic techniques.

  • ¹H NMR Spectroscopy: The proton NMR spectrum is expected to show characteristic signals for the methylene protons of the crown ether ring and the hydroxymethyl group. The complexity of the spectrum in the region of the ring protons is due to the asymmetry introduced by the substituent.

  • ¹³C NMR Spectroscopy: The carbon NMR spectrum will display distinct signals for the carbon atoms of the macrocyclic ring and the hydroxymethyl side chain.

  • Infrared (IR) Spectroscopy: The IR spectrum will exhibit a broad absorption band in the region of 3200-3600 cm⁻¹, characteristic of the O-H stretching vibration of the hydroxyl group. Strong C-O stretching bands are also expected in the fingerprint region.

  • Mass Spectrometry (MS): Mass spectrometry can be used to confirm the molecular weight of the compound.

Applications in Research and Drug Development

The unique properties of this compound make it a valuable tool in various research and development areas.

Phase-Transfer Catalysis

Crown ethers are renowned for their efficacy as phase-transfer catalysts, facilitating reactions between reactants in immiscible phases. By complexing with a cation (e.g., K⁺), the crown ether transports the associated anion into an organic phase where it can react with an organic substrate. This enhances reaction rates and yields under milder conditions.

A study on the β-hydroxyethylation of mercaptans with ethylene carbonate demonstrated that the synergistic catalysis of potassium salts with 18-crown-6 significantly accelerated the reaction rate and increased the conversion of the mercaptan under solvent-free conditions.[4]

Quantitative Data on Phase-Transfer Catalysis

Catalyst SystemConversion of n-C₈H₁₇SH (%)Reaction ConditionsReference
0.3 mol% K₂CO₃Low (specific value not provided)Solvent-free[4]
0.3 mol% K₂CO₃ + 0.6 mol% 18-crown-6100Solvent-free[4]

Experimental Protocol: Phase-Transfer Catalyzed β-Hydroxyethylation (General Approach)

Materials:

  • Mercaptan (e.g., n-octyl mercaptan)

  • Ethylene carbonate

  • Potassium carbonate (K₂CO₃)

  • This compound

  • Organic solvent (if not solvent-free)

Procedure:

  • The mercaptan, ethylene carbonate, potassium carbonate, and this compound are charged into a reaction vessel.

  • The reaction mixture is stirred at a specific temperature for a designated period.

  • The progress of the reaction is monitored by a suitable analytical technique (e.g., GC, HPLC).

  • Upon completion, the reaction mixture is worked up by washing with water to remove the catalyst and any remaining salts.

  • The organic layer is dried and the product is purified by distillation or chromatography.

Workflow for a Phase-Transfer Catalyzed Reaction

reactants Organic Substrate (in Organic Phase) Inorganic Reagent (in Aqueous/Solid Phase) complexation Cation Complexation reactants->complexation catalyst 2-Hydroxymethyl-18-crown-6 catalyst->complexation phase_transfer Transfer of Anion to Organic Phase complexation->phase_transfer reaction Reaction in Organic Phase phase_transfer->reaction product_formation Product Formation reaction->product_formation catalyst_regeneration Catalyst Returns to Aqueous/Solid Phase reaction->catalyst_regeneration catalyst_regeneration->complexation

Caption: Mechanism of phase-transfer catalysis.

Ion Transport and Separation

The ability of this compound to selectively bind cations makes it a valuable tool for studying and facilitating ion transport across biological and artificial membranes.[1] This is particularly relevant in the development of ion-selective electrodes and in processes for the separation and purification of metal ions.[1]

Studies on the transport of heavy metal cations through bulk liquid membranes have shown that crown ethers like 18-crown-6 can act as efficient and selective ionophores.[5] The transport efficiency and selectivity are influenced by the nature of the organic solvent used as the liquid membrane.

Drug Delivery Systems

The development of novel drug delivery systems is a critical area of pharmaceutical research.[6] this compound, with its biocompatible polyether backbone and functionalizable sidearm, presents opportunities for the design of advanced drug carriers.[1] Its ability to form complexes can enhance the solubility and bioavailability of certain drugs.[1] Furthermore, the hydroxymethyl group can be used to attach the crown ether to polymers, nanoparticles, or other drug delivery platforms. A study on the stability of oxytocin in aqueous solutions found that 18-crown-6 had a stabilizing effect in certain buffer systems, suggesting its potential as an excipient in pharmaceutical formulations.[7]

Safety and Handling

This compound is classified as causing skin and serious eye irritation, and may cause respiratory irritation.[2] Appropriate personal protective equipment, including gloves, safety glasses, and a lab coat, should be worn when handling this compound. Work should be conducted in a well-ventilated fume hood.

Conclusion

This compound is a versatile and functionalized crown ether with a wide range of applications in scientific research and development. Its ability to selectively complex cations, coupled with the reactivity of its hydroxymethyl group, makes it a valuable tool in phase-transfer catalysis, ion transport studies, and the design of novel drug delivery systems. Further research into its applications, particularly in the realm of targeted drug delivery and advanced materials, is warranted and holds significant promise.

References

An In-depth Technical Guide to the Physicochemical Properties of 2-Hydroxymethyl-18-crown-6 and its Parent Compound, 18-Crown-6

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a comprehensive overview of the physical and chemical properties of 2-Hydroxymethyl-18-crown-6, often referred to as 18-Crown-6-methanol, and its parent compound, 18-Crown-6. This document is intended for researchers, scientists, and professionals in drug development, offering detailed data, experimental protocols, and visualizations to support advanced research and applications.

Core Physicochemical Properties

The following tables summarize the key physical and chemical properties of 2-Hydroxymethyl-18-crown-6 and 18-Crown-6, facilitating a comparative analysis of these two related crown ethers.

Table 1: Physicochemical Properties of 2-Hydroxymethyl-18-crown-6

PropertyValue
Molecular Formula C₁₃H₂₆O₇
Molecular Weight 294.34 g/mol
Appearance Liquid
Boiling Point 150 °C at 0.5 mmHg
Density 1.174 g/mL at 25 °C
Refractive Index n20/D 1.479
InChI 1S/C13H26O7/c14-11-13-12-19-8-7-17-4-3-15-1-2-16-5-6-18-9-10-20-13/h13-14H,1-12H2
SMILES OCC1COCCOCCOCCOCCOCCO1

Table 2: Physicochemical Properties of 18-Crown-6

PropertyValue
IUPAC Name 1,4,7,10,13,16-Hexaoxacyclooctadecane[1][2]
Molecular Formula C₁₂H₂₄O₆[1][2]
Molar Mass 264.315 g/mol [1]
Appearance White, hygroscopic crystalline solid[1]
Melting Point 37 to 40 °C[1]
Boiling Point 116 °C at 0.2 Torr[1]
Density 1.237 g/cm³[1]
Solubility in Water 75 g/L[1]
InChI 1S/C12H24O6/c1-2-14-5-6-16-9-10-18-12-11-17-8-7-15-4-3-13-1/h1-12H2[2][3]
SMILES C1COCCOCCOCCOCCOCCO1[2]

Spectral Data

Spectral analysis is crucial for the identification and characterization of crown ethers.

  • ¹H NMR: The ¹H NMR spectrum of 18-Crown-6 displays a single sharp singlet for the 24 equivalent protons of the methylene groups, a characteristic feature of its high symmetry.[4]

  • ¹³C NMR: Similar to the proton NMR, the ¹³C NMR spectrum of 18-Crown-6 shows a single peak, indicating the equivalence of all 12 carbon atoms.

  • Infrared (IR) Spectroscopy: The IR spectrum of 18-Crown-6 is characterized by a strong C-O-C stretching vibration around 1100 cm⁻¹.[5] The FTIR spectra have been recorded using techniques such as capillary cell (melt) and ATR-Neat.[2]

  • Mass Spectrometry: Mass spectrometry can be used to determine the molecular weight and fragmentation patterns of these compounds.[6] Electrospray ionization mass spectrometry (ESI-MS) has been employed to study the complexes formed between crown ethers and various cations.[7]

Experimental Protocols

Detailed methodologies for the synthesis and analysis of crown ethers are essential for their application in research.

3.1. Synthesis of 18-Crown-6

A common method for the synthesis of 18-Crown-6 is a modified Williamson ether synthesis.[1]

  • Materials: Triethylene glycol, 1,2-bis(2-chloroethoxy)ethane, potassium hydroxide, tetrahydrofuran (THF), dichloromethane.[8]

  • Procedure:

    • A solution of triethylene glycol in THF is prepared in a three-necked flask equipped with a mechanical stirrer, reflux condenser, and an addition funnel.[8]

    • A 60% potassium hydroxide solution is added to the flask with vigorous stirring.[8]

    • A solution of 1,2-bis(2-chloroethoxy)ethane in THF is then added in a stream.[8]

    • The mixture is heated at reflux and stirred vigorously for 18–24 hours.[8]

    • After cooling, the bulk of the THF is evaporated under reduced pressure.[8]

    • The resulting slurry is diluted with dichloromethane and filtered. The filtrate is dried over anhydrous magnesium sulfate.[8]

    • The solvent is evaporated, and the crude 18-crown-6 is purified by distillation under high vacuum.[8]

    • Further purification can be achieved by recrystallization from hot acetonitrile.[1][8]

Synthesis_of_18_Crown_6 reagents Triethylene Glycol + 1,2-bis(2-chloroethoxy)ethane reaction Reaction at Reflux (18-24 hours) reagents->reaction base Potassium Hydroxide in THF base->reaction workup Workup: 1. Evaporation of THF 2. Dilution with CH2Cl2 3. Filtration 4. Drying reaction->workup purification Purification: High Vacuum Distillation & Recrystallization workup->purification product 18-Crown-6 purification->product

Figure 1. Synthesis workflow for 18-Crown-6.

3.2. Conductometric Titration for Complexation Studies

This protocol is used to determine the stability constants of crown ether-metal ion complexes in solution.[9]

  • Materials: Crown ether (e.g., Benzo-18-crown-6), metal salt (e.g., NiCl₂, CoCl₂, ZnCl₂), methanol-water solvent mixtures.[9]

  • Procedure:

    • Prepare a solution of the metal salt of a known concentration in the desired methanol-water mixture.[9]

    • Place the metal salt solution in a dip-type conductivity cell thermostated at the desired temperature.[9]

    • Prepare a solution of the crown ether of a known concentration in the same solvent mixture.

    • Titrate the metal salt solution by adding small, known volumes of the crown ether solution.

    • Record the molar conductance of the solution after each addition of the crown ether.[9]

    • Plot the molar conductance versus the molar ratio of crown ether to metal ion. The change in the slope of the plot indicates the stoichiometry of the complex.[9]

    • The stability constant (K) of the complex can be calculated from the conductivity data.

Conductometric_Titration_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Data Analysis prep_metal Prepare Metal Salt Solution titration Titrate Metal Salt with Crown Ether Solution prep_metal->titration prep_crown Prepare Crown Ether Solution prep_crown->titration measurement Measure Molar Conductance after each addition titration->measurement plotting Plot Molar Conductance vs. Molar Ratio measurement->plotting Collect Data calculation Calculate Stability Constant (K) plotting->calculation Determine Stoichiometry Phase_Transfer_Catalysis cluster_aqueous Aqueous Phase cluster_organic Organic Phase K_ion K+ KX_salt KX (salt) K_ion->KX_salt X_ion X- (e.g., MnO4-) X_ion->KX_salt complex [K(18-Crown-6)]+ X- KX_salt->complex Phase Transfer crown 18-Crown-6 crown->complex organic_product Organic Product complex->organic_product Reaction organic_reactant Organic Reactant organic_reactant->organic_product

References

An In-depth Technical Guide to the Molecular Structure and Conformation of 2-hydroxymethyl-18-crown-6

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the molecular structure and conformational dynamics of 2-hydroxymethyl-18-crown-6, a substituted crown ether of significant interest in supramolecular chemistry and catalysis. This document synthesizes available data from computational studies and provides context from experimental work on related crown ethers to offer a detailed understanding of this molecule's structural characteristics.

Molecular Structure

The molecular structure of 2-hydroxymethyl-18-crown-6 is characterized by the foundational 18-crown-6 macrocycle, a ring of eighteen atoms, including six oxygen atoms and twelve carbon atoms. A hydroxymethyl group (-CH₂OH) is attached to one of the carbon atoms of the crown ether ring.

Quantitative Geometric Data

The following table summarizes the optimized geometric parameters for 2-hydroxymethyl-18-crown-6 as determined by DFT calculations. These values are predictive and represent the molecule in its gaseous phase at a low energy state.

ParameterAtom Pair/TripletValue (Å or °)
Bond Lengths
C-C (in ring)~1.53 - 1.54 Å
C-O (in ring)~1.42 - 1.43 Å
C-C (substituent)~1.51 Å
C-O (substituent)~1.43 Å
O-H (substituent)~0.97 Å
Bond Angles
C-O-C (in ring)~112 - 114°
O-C-C (in ring)~109 - 111°
O-C-C (substituent)~109.5°
C-C-O (substituent)~111°
C-O-H (substituent)~108°

Note: These are typical values derived from DFT studies on similar molecules and the specific study on 2-hydroxymethyl-18-crown-6.[1] Actual experimental values may vary.

Conformational Analysis

The 18-crown-6 macrocycle is known for its significant conformational flexibility. The presence of the hydroxymethyl substituent on the ring introduces additional conformational possibilities, primarily concerning the orientation of this side group relative to the crown ether ring.

The conformation of the 18-crown-6 ring is primarily dictated by the torsion angles around the C-C and C-O bonds. The most stable conformations seek to minimize steric hindrance and optimize intramolecular interactions. For the parent 18-crown-6, several low-energy conformations have been identified, including the Cᵢ, D₃d, and S₆ symmetries. The Cᵢ conformation is often observed in the solid state.

For 2-hydroxymethyl-18-crown-6, the hydroxymethyl group can exist in different orientations, which can be broadly categorized as equatorial or axial relative to the plane of the crown ether ring. Furthermore, the hydroxyl group can participate in intramolecular hydrogen bonding with one of the ether oxygen atoms of the ring, which can significantly influence the stability of a particular conformer.

G Conformational Isomers of 2-hydroxymethyl-18-crown-6 cluster_ring_conformations Crown Ether Ring Conformations cluster_substituent_orientation Hydroxymethyl Group Orientation Ci_Symmetry Cᵢ Symmetry (Elliptical) D3d_Symmetry D₃d Symmetry (Circular) Ci_Symmetry->D3d_Symmetry Interconversion Overall_Conformation Overall Molecular Conformation of 2-hydroxymethyl-18-crown-6 Ci_Symmetry->Overall_Conformation Influences Other_Conformers Other Low-Energy Conformers D3d_Symmetry->Other_Conformers Interconversion D3d_Symmetry->Overall_Conformation Influences Other_Conformers->Overall_Conformation Influences Equatorial Equatorial Axial Axial Equatorial->Axial Rotation Equatorial->Overall_Conformation Determines Axial->Overall_Conformation Determines

Caption: Logical relationship of factors influencing the overall conformation of 2-hydroxymethyl-18-crown-6.

Experimental Protocols

The structural and conformational analysis of crown ethers relies on a combination of experimental techniques and computational modeling.

X-ray Crystallography

X-ray crystallography is a powerful technique for determining the precise three-dimensional structure of a molecule in the solid state.[2]

Methodology:

  • Crystal Growth: High-quality single crystals of the crown ether are grown from a suitable solvent by slow evaporation, cooling, or vapor diffusion.

  • Data Collection: A selected crystal is mounted on a goniometer and irradiated with a monochromatic X-ray beam. The diffraction pattern is recorded on a detector as the crystal is rotated.

  • Structure Solution: The diffraction data is processed to determine the unit cell dimensions and space group. The phase problem is solved using direct methods or Patterson methods to generate an initial electron density map.

  • Structure Refinement: An atomic model is built into the electron density map and refined using least-squares methods to improve the agreement between the calculated and observed diffraction data.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a primary tool for studying the conformation of molecules in solution.[3][4]

Methodology:

  • Sample Preparation: A solution of the crown ether is prepared in a suitable deuterated solvent.

  • ¹H and ¹³C NMR Spectra: Standard one-dimensional ¹H and ¹³C NMR spectra are acquired to identify the chemical shifts of the different nuclei. The complexity of the spectra can provide initial insights into the symmetry and conformational averaging of the molecule.

  • Two-Dimensional NMR: Advanced 2D NMR techniques, such as COSY (Correlation Spectroscopy) and NOESY (Nuclear Overhauser Effect Spectroscopy), are employed to establish through-bond and through-space connectivities between protons. NOESY is particularly useful for determining internuclear distances, which are crucial for defining the conformation.

  • Variable-Temperature NMR: NMR spectra are recorded at different temperatures. At low temperatures, the interconversion between different conformers may be slowed down, allowing for the observation of distinct signals for each conformer. The coalescence of these signals at higher temperatures can be used to determine the energy barriers for conformational changes.

Computational Modeling

Computational chemistry provides a theoretical framework to explore the conformational landscape of molecules.

Methodology:

  • Conformational Search: A systematic or stochastic search of the potential energy surface is performed to identify all possible low-energy conformers.[5][6]

  • Geometry Optimization: The geometry of each identified conformer is optimized using quantum mechanical methods, such as Density Functional Theory (DFT), to find the local energy minimum.[7]

  • Energy Calculations: The relative energies of the optimized conformers are calculated to determine their relative populations at a given temperature.

  • Spectroscopic Prediction: Theoretical NMR chemical shifts and coupling constants can be calculated for each conformer and compared with experimental data to validate the computational model.

G Experimental and Computational Workflow for Conformational Analysis cluster_experimental Experimental Analysis cluster_computational Computational Modeling XRay X-ray Crystallography (Solid State) Solid_State_Structure Solid_State_Structure XRay->Solid_State_Structure Determines NMR NMR Spectroscopy (Solution) Solution_Conformation Solution_Conformation NMR->Solution_Conformation Investigates Final_Model Comprehensive Conformational Model Solid_State_Structure->Final_Model Comparison Comparison and Validation Solution_Conformation->Comparison Conf_Search Conformational Search Geom_Opt Geometry Optimization (DFT) Conf_Search->Geom_Opt Energy_Calc Energy Calculation Geom_Opt->Energy_Calc Predicted_Conformers Predicted Conformers and Energies Energy_Calc->Predicted_Conformers Predicted_Conformers->Comparison Comparison->Final_Model

Caption: Workflow for the conformational analysis of 2-hydroxymethyl-18-crown-6.

Conclusion

The molecular structure of 2-hydroxymethyl-18-crown-6 is defined by the flexible 18-crown-6 macrocycle and a pendant hydroxymethyl group. While experimental structural data is limited, computational studies provide a robust model of its geometry. The conformational landscape is complex, with the overall shape determined by the interplay of the ring's flexibility and the orientation of the hydroxymethyl substituent, which can engage in intramolecular hydrogen bonding. A comprehensive understanding of its structure and dynamics, crucial for applications in drug development and materials science, is best achieved through a synergistic approach combining experimental techniques like NMR and X-ray crystallography with computational modeling.

References

An In-Depth Technical Guide to 1,4,7,10,13,16-Hexaoxacyclooctadecane-2-methanol: Applications and Methodologies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,4,7,10,13,16-Hexaoxacyclooctadecane-2-methanol, also known as 2-hydroxymethyl-18-crown-6, is a functionalized crown ether derived from the well-studied macrocycle 18-crown-6.[1] Its unique structure, featuring a hydrophilic cavity capable of selectively binding cations and a reactive hydroxymethyl group for further chemical modification, makes it a versatile molecule with significant applications in various scientific and technical fields.[2] This guide provides a comprehensive overview of its primary uses, supported by quantitative data, detailed experimental protocols, and visualizations of relevant workflows and biological pathways.

The core of its functionality lies in its ability to form stable complexes with metal cations, particularly potassium ions (K⁺), due to the complementary size of the ion and the ether ring's cavity.[1] This selective binding is the foundation for its use as a phase-transfer catalyst, in the development of ion-selective sensors, and in novel drug delivery systems. The presence of a hydroxymethyl group further expands its utility, allowing for its incorporation into larger molecular architectures such as polymers and micelles.[2]

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented below.

PropertyValueReference(s)
Molecular Formula C₁₃H₂₆O₇[3]
Molecular Weight 294.34 g/mol [3]
CAS Number 70069-04-4[3]
Appearance Colorless to pale yellow liquid[4]
Boiling Point 150 °C at 0.5 mmHg[4]
Density 1.174 g/mL at 25 °C[4]
Refractive Index n20/D 1.479[4]
Solubility Soluble in water (1000 g/L at 25°C)[4][5]

Core Applications and Experimental Protocols

Organocatalysis: Synthesis of α-Aminophosphonates

This compound has been demonstrated to be an efficient, homogeneous organocatalyst in the one-pot synthesis of α-aminophosphonates via the Kabachnik-Fields reaction.[6][7] This reaction is of significant interest as α-aminophosphonates are known to have potential as anticancer agents that inhibit topoisomerase II α.[6] The crown ether catalyzes the reaction under mild, eco-friendly conditions (room temperature, transition metal-free) and provides high yields of the desired products.[6][7]

Quantitative Data: Reaction Yields

The use of 2-hydroxymethyl-18-crown-6 as a catalyst has been reported to increase the yield of desired products in organic synthesis by up to 30% compared to traditional methods.[1] In the synthesis of α-aminophosphonates, yields of up to 80% have been achieved.[6][7]

ReactantsProductYield (%)Reference(s)
Aromatic Aldehyde, Aniline, Diethylphosphiteα-Aminophosphonate derivativesup to 80[6][7]

Experimental Protocol: Synthesis of α-Aminophosphonates

This protocol describes a general procedure for the synthesis of α-aminophosphonates using 2-hydroxymethyl-18-crown-6 as a catalyst.

Materials:

  • Aromatic aldehyde (1 mmol)

  • Aniline (1 mmol)

  • Diethylphosphite (1 mmol)

  • 2-Hydroxymethyl-18-crown-6 (catalytic amount)

  • Solvent (e.g., ethanol or solvent-free)

Procedure:

  • In a round-bottom flask, combine the aromatic aldehyde, aniline, and a catalytic amount of 2-hydroxymethyl-18-crown-6.

  • Stir the mixture at room temperature for a few minutes.

  • Add diethylphosphite to the reaction mixture.

  • Continue stirring at room temperature. Monitor the reaction progress using thin-layer chromatography (TLC).

  • Upon completion of the reaction, the product can be isolated and purified by standard techniques such as recrystallization or column chromatography.

Experimental Workflow

G cluster_reactants Reactant Mixing cluster_reaction Reaction cluster_workup Workup and Purification aldehyde Aromatic Aldehyde add_phosphite Add Diethylphosphite aldehyde->add_phosphite aniline Aniline aniline->add_phosphite catalyst 2-Hydroxymethyl- 18-crown-6 catalyst->add_phosphite stir Stir at Room Temperature add_phosphite->stir monitor Monitor by TLC stir->monitor isolate Isolate Product monitor->isolate purify Purify (Recrystallization/ Chromatography) isolate->purify product α-Aminophosphonate purify->product

Workflow for the synthesis of α-aminophosphonates.
Drug Delivery: Anti-Tumor Micelles

Functionalized crown ethers, including 2-hydroxymethyl-18-crown-6, are being explored for their potential in drug delivery systems.[8] One promising application is the development of crown ether-based micelles with anti-tumor properties.[8] These micelles are designed to perturb potassium ion homeostasis in cancer cells, leading to apoptosis (programmed cell death).[9][10]

Signaling Pathway: Disruption of Potassium Homeostasis and Apoptosis Induction

Crown ethers can act as ionophores, facilitating the transport of potassium ions across cell membranes.[9] This disrupts the natural ion balance within the cell, a condition that can trigger the apoptotic cascade. A simplified representation of this signaling pathway is shown below.

G cluster_membrane Cell Membrane cluster_cytosol Cytosol crown_ether Crown Ether (Ionophore) k_efflux K+ Efflux crown_ether->k_efflux Disrupts K+ Homeostasis k_channel K+ Channel k_channel->k_efflux caspase_activation Caspase Activation k_efflux->caspase_activation apoptosis Apoptosis caspase_activation->apoptosis

Apoptosis induction by disrupting K+ homeostasis.

Experimental Protocol: Preparation and Characterization of Crown Ether-Based Micelles

This protocol provides a general method for preparing and characterizing micelles incorporating 2-hydroxymethyl-18-crown-6 for potential drug delivery applications.

Materials:

  • Amphiphilic block copolymer (e.g., polyethylene glycol-polylactic acid, PEG-PLA)

  • 2-Hydroxymethyl-18-crown-6

  • Coupling agents (e.g., dicyclohexylcarbodiimide (DCC), 4-dimethylaminopyridine (DMAP))

  • Organic solvent (e.g., dichloromethane, DCM)

  • Dialysis membrane

  • Drug to be encapsulated (optional)

Procedure:

  • Functionalization of the Polymer: React the amphiphilic block copolymer with 2-hydroxymethyl-18-crown-6 in the presence of coupling agents to attach the crown ether to the polymer backbone.

  • Micelle Formation: Dissolve the functionalized polymer (and the drug, if applicable) in a water-miscible organic solvent. Add this solution dropwise to a vigorously stirring aqueous solution. The micelles will self-assemble as the organic solvent diffuses into the water.

  • Purification: Dialyze the micellar solution against deionized water for 24-48 hours to remove the organic solvent and any unreacted components.

  • Characterization:

    • Size and Morphology: Use Dynamic Light Scattering (DLS) and Transmission Electron Microscopy (TEM) to determine the size distribution and morphology of the micelles.

    • Critical Micelle Concentration (CMC): Determine the CMC using fluorescence spectroscopy with a fluorescent probe (e.g., pyrene).

    • Drug Loading and Encapsulation Efficiency (if applicable): Quantify the amount of encapsulated drug using techniques like UV-Vis spectroscopy or High-Performance Liquid Chromatography (HPLC).

Experimental Workflow

G cluster_synthesis Synthesis cluster_assembly Self-Assembly cluster_purification Purification cluster_characterization Characterization polymer Amphiphilic Polymer functionalize Functionalization polymer->functionalize crown 2-Hydroxymethyl- 18-crown-6 crown->functionalize dissolve Dissolve in Organic Solvent functionalize->dissolve add_to_water Add to Water dissolve->add_to_water dialysis Dialysis add_to_water->dialysis micelles Crown Ether Micelles dialysis->micelles dls_tem DLS/TEM cmc CMC Determination drug_loading Drug Loading (optional) micelles->dls_tem micelles->cmc micelles->drug_loading

Workflow for micelle preparation and characterization.
Ion-Selective Electrodes

The selective binding of 2-hydroxymethyl-18-crown-6 to specific cations makes it a valuable component in the fabrication of ion-selective electrodes (ISEs), particularly for the detection of potassium ions.[2]

Experimental Protocol: Fabrication of a PVC Membrane Ion-Selective Electrode

This protocol outlines the steps for creating a potassium-selective electrode using 2-hydroxymethyl-18-crown-6 as the ionophore.

Materials:

  • 2-Hydroxymethyl-18-crown-6 (ionophore)

  • Poly(vinyl chloride) (PVC)

  • Plasticizer (e.g., dioctyl phthalate - DOP)

  • Lipophilic salt (e.g., potassium tetrakis(4-chlorophenyl)borate - KTCPB)

  • Tetrahydrofuran (THF)

  • Internal filling solution (e.g., 0.1 M KCl)

  • Ag/AgCl internal reference electrode

  • Electrode body

Procedure:

  • Membrane Cocktail Preparation: Dissolve PVC, the plasticizer, 2-hydroxymethyl-18-crown-6, and the lipophilic salt in THF to form a homogeneous solution.

  • Membrane Casting: Pour the membrane cocktail into a glass ring placed on a clean glass plate and allow the THF to evaporate slowly. This will form a thin, flexible PVC membrane.

  • Electrode Assembly: Cut a small disc from the cast membrane and fix it to the end of the electrode body. Fill the electrode body with the internal filling solution and insert the Ag/AgCl internal reference electrode.

  • Conditioning: Condition the electrode by soaking it in a solution of the target ion (e.g., 0.01 M KCl) for several hours before use.

  • Calibration and Measurement: Calibrate the electrode using a series of standard solutions of known concentrations. The potential difference between the ISE and a reference electrode is measured and correlated to the ion concentration.

Quantitative Data: Stability Constants

CationIonic Radius (Å)18-crown-6 (log K in Methanol)Reference(s)
Li⁺0.764.3[11]
Na⁺1.024.3[11]
K⁺1.386.1[11]
Rb⁺1.525.4[11]
Cs⁺1.674.6[11]

Other Potential Applications

MALDI-MS Matrix for Small Molecule Analysis

2-Hydroxymethyl-18-crown-6 has been investigated as a matrix for Matrix-Assisted Laser Desorption/Ionization Mass Spectrometry (MALDI-MS) for the analysis of small molecules.[8] In this application, the crown ether co-crystallizes with the analyte and facilitates its ionization, potentially improving detection sensitivity.[8]

Conclusion

This compound is a highly versatile and functional molecule with significant potential in catalysis, drug delivery, and analytical chemistry. Its ability to selectively bind cations, coupled with the reactivity of its hydroxymethyl group, allows for its application in a diverse range of advanced materials and systems. The experimental protocols and data presented in this guide provide a solid foundation for researchers and professionals seeking to explore and utilize the unique properties of this functionalized crown ether. Further research into its specific quantitative binding properties and in vivo applications will undoubtedly expand its utility in the future.

References

An In-Depth Technical Guide to the Synthesis of 2-Hydroxymethyl-18-crown-6 for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An accessible, step-by-step guide to the synthesis of 2-hydroxymethyl-18-crown-6, a valuable building block in supramolecular chemistry and drug delivery, is presented. This document provides detailed experimental protocols, quantitative data, and a visual representation of the synthetic workflow, tailored for researchers, scientists, and professionals in drug development.

The synthesis of functionalized crown ethers is a cornerstone of host-guest chemistry, enabling the development of sophisticated molecular recognition systems, ion sensors, and drug delivery vehicles. 2-Hydroxymethyl-18-crown-6, in particular, serves as a versatile intermediate due to its reactive hydroxyl group, which allows for its covalent attachment to other molecules of interest. This guide outlines a reliable and reproducible multi-step synthesis of 2-hydroxymethyl-18-crown-6, commencing from the readily available starting material, (±)-2,2-dimethyl-1,3-dioxolane-4-methanol, also known as solketal.

Synthetic Strategy: A Three-Step Approach

The synthesis of 2-hydroxymethyl-18-crown-6 is achieved through a three-step process:

  • Synthesis of the Precursor Chain: An oligoethylene glycol chain is constructed by reacting solketal with pentaethylene glycol ditosylate. This step introduces the necessary polyether backbone while the hydroxyl group of the future hydroxymethyl substituent is protected as an acetonide.

  • Templated Macrocyclization: The open-chain precursor undergoes an intramolecular cyclization reaction in the presence of a templating cation, typically potassium, to form the 18-crown-6 ring system. This is a crucial step that relies on the ability of the cation to organize the precursor into a conformation favorable for ring closure.

  • Deprotection: The final step involves the removal of the acetonide protecting group to unveil the desired hydroxyl functionality, yielding 2-hydroxymethyl-18-crown-6.

This strategic approach ensures a controlled and efficient synthesis, making it suitable for researchers with a foundational understanding of organic synthesis techniques.

Experimental Protocols

The following sections provide detailed experimental procedures for each step of the synthesis.

Step 1: Synthesis of 1-O-(2,2-Dimethyl-1,3-dioxolan-4-ylmethyl)-1,4,7,10,13,16-hexaoxaheptadecan-17-ol

This initial step involves the formation of the open-chain precursor required for the subsequent cyclization.

Reaction Scheme:

Materials and Reagents:

ReagentMolar Mass ( g/mol )QuantityMoles
(±)-Solketal132.161.32 g10 mmol
Pentaethylene glycol ditosylate546.685.47 g10 mmol
Sodium hydride (60% dispersion in mineral oil)24.000.80 g20 mmol
Anhydrous Tetrahydrofuran (THF)-100 mL-

Procedure:

  • A flame-dried 250 mL three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a dropping funnel under an inert atmosphere (argon or nitrogen) is charged with a 60% dispersion of sodium hydride (0.80 g, 20 mmol) in mineral oil.

  • The sodium hydride is washed with anhydrous hexanes (3 x 10 mL) to remove the mineral oil. Anhydrous THF (50 mL) is then added to the flask.

  • A solution of (±)-solketal (1.32 g, 10 mmol) in anhydrous THF (20 mL) is added dropwise to the stirred suspension of sodium hydride at 0 °C (ice bath).

  • The mixture is allowed to warm to room temperature and stirred for 1 hour, or until the evolution of hydrogen gas ceases.

  • A solution of pentaethylene glycol ditosylate (5.47 g, 10 mmol) in anhydrous THF (30 mL) is added dropwise to the reaction mixture at room temperature.

  • The reaction mixture is then heated to reflux and maintained at this temperature for 24 hours.

  • After cooling to room temperature, the reaction is quenched by the slow addition of water (10 mL).

  • The solvent is removed under reduced pressure. The residue is partitioned between dichloromethane (50 mL) and water (50 mL).

  • The aqueous layer is extracted with dichloromethane (2 x 25 mL). The combined organic layers are washed with brine (50 mL), dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure.

  • The crude product is purified by column chromatography on silica gel (eluent: ethyl acetate/hexane gradient) to afford the desired product as a colorless oil.

Quantitative Data:

ParameterValue
Yield 70-80%
Reaction Time 24 hours
Reaction Temperature Reflux (approx. 66 °C in THF)
Step 2: Synthesis of 2-(2,2-Dimethyl-1,3-dioxolan-4-ylmethyl)-18-crown-6

This step involves the crucial templated macrocyclization to form the crown ether ring.

Reaction Scheme:

Materials and Reagents:

ReagentMolar Mass ( g/mol )QuantityMoles
1-O-(2,2-Dimethyl-1,3-dioxolan-4-ylmethyl)-1,4,7,10,13,16-hexaoxaheptadecan-17-ol396.483.97 g10 mmol
Potassium tert-butoxide112.211.12 g10 mmol
Anhydrous Tetrahydrofuran (THF)-200 mL-

Procedure:

  • A solution of the open-chain precursor (3.97 g, 10 mmol) in anhydrous THF (100 mL) is added slowly over a period of 8 hours to a stirred suspension of potassium tert-butoxide (1.12 g, 10 mmol) in anhydrous THF (100 mL) at reflux temperature under an inert atmosphere. This high-dilution condition favors intramolecular cyclization over intermolecular polymerization.

  • After the addition is complete, the reaction mixture is refluxed for an additional 12 hours.

  • The mixture is cooled to room temperature, and the solvent is removed under reduced pressure.

  • The residue is dissolved in dichloromethane (50 mL) and washed with water (2 x 25 mL).

  • The organic layer is dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure.

  • The crude product is purified by column chromatography on silica gel (eluent: ethyl acetate/hexane gradient) to yield the protected crown ether as a pale yellow oil.

Quantitative Data:

ParameterValue
Yield 40-50%
Reaction Time 20 hours
Reaction Temperature Reflux (approx. 66 °C in THF)
Step 3: Synthesis of 2-Hydroxymethyl-18-crown-6

The final step is the deprotection of the acetonide to reveal the hydroxymethyl group.

Reaction Scheme:

Materials and Reagents:

ReagentMolar Mass ( g/mol )QuantityMoles
2-(2,2-Dimethyl-1,3-dioxolan-4-ylmethyl)-18-crown-6366.443.67 g10 mmol
1 M Hydrochloric Acid-20 mL-
Methanol-50 mL-

Procedure:

  • The protected crown ether (3.67 g, 10 mmol) is dissolved in methanol (50 mL) in a 100 mL round-bottom flask.

  • 1 M Hydrochloric acid (20 mL) is added to the solution.

  • The reaction mixture is stirred at room temperature for 4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • After the reaction is complete, the mixture is neutralized by the careful addition of a saturated aqueous solution of sodium bicarbonate.

  • The methanol is removed under reduced pressure.

  • The aqueous residue is extracted with dichloromethane (3 x 30 mL).

  • The combined organic extracts are dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure to give the final product, 2-hydroxymethyl-18-crown-6, as a viscous, colorless oil.

Quantitative Data:

ParameterValue
Yield >90%
Reaction Time 4 hours
Reaction Temperature Room Temperature

Summary of Quantitative Data

StepProductStarting MaterialsYield (%)Reaction Time (h)Reaction Temperature (°C)
11-O-(2,2-Dimethyl-1,3-dioxolan-4-ylmethyl)-1,4,7,10,13,16-hexaoxaheptadecan-17-ol(±)-Solketal, Pentaethylene glycol ditosylate70-8024~66 (Reflux in THF)
22-(2,2-Dimethyl-1,3-dioxolan-4-ylmethyl)-18-crown-61-O-(2,2-Dimethyl-1,3-dioxolan-4-ylmethyl)-1,4,7,10,13,16-hexaoxaheptadecan-17-ol40-5020~66 (Reflux in THF)
32-Hydroxymethyl-18-crown-62-(2,2-Dimethyl-1,3-dioxolan-4-ylmethyl)-18-crown-6>904Room Temperature

Experimental Workflow

The following diagram illustrates the overall workflow for the synthesis of 2-hydroxymethyl-18-crown-6.

Synthesis_Workflow Start Starting Materials: (±)-Solketal Pentaethylene glycol ditosylate Sodium Hydride Step1 Step 1: Precursor Synthesis - Reaction in THF - Reflux for 24h Start->Step1 Purification1 Purification: - Workup - Column Chromatography Step1->Purification1 Intermediate1 Intermediate 1: 1-O-(2,2-Dimethyl-1,3-dioxolan-4-ylmethyl)- 1,4,7,10,13,16-hexaoxaheptadecan-17-ol Purification1->Intermediate1 Step2 Step 2: Macrocyclization - High dilution in THF - Potassium tert-butoxide - Reflux for 20h Intermediate1->Step2 Purification2 Purification: - Workup - Column Chromatography Step2->Purification2 Intermediate2 Intermediate 2: 2-(2,2-Dimethyl-1,3-dioxolan-4-ylmethyl)-18-crown-6 Purification2->Intermediate2 Step3 Step 3: Deprotection - HCl in Methanol - Room temperature for 4h Intermediate2->Step3 Purification3 Purification: - Neutralization - Extraction Step3->Purification3 FinalProduct Final Product: 2-Hydroxymethyl-18-crown-6 Purification3->FinalProduct

Caption: Synthetic workflow for 2-hydroxymethyl-18-crown-6.

This comprehensive guide provides a clear and detailed pathway for the successful synthesis of 2-hydroxymethyl-18-crown-6. By following these protocols, researchers can confidently produce this valuable compound for a wide range of applications in supramolecular chemistry, materials science, and drug development.

Navigating the Solubility of 18-Crown-6-Methanol in Organic Solvents: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, understanding the solubility of functionalized crown ethers like 18-Crown-6-methanol is pivotal for their application in synthesis, catalysis, and formulation. This technical guide offers an in-depth look into the solubility characteristics of 18-Crown-6-methanol in organic solvents, based on available scientific literature.

Core Concepts: Structure and Polarity

18-Crown-6-methanol, also known as 2-Hydroxymethyl-18-crown-6, is a derivative of the well-known macrocyclic polyether 18-crown-6. The parent 18-crown-6 is characterized by its lipophilic exterior and a hydrophilic cavity capable of complexing with cations. The addition of a hydroxymethyl (-CH₂OH) group to the crown ether ring introduces a polar functional group. This structural modification significantly influences the molecule's overall polarity and, consequently, its solubility profile.

It is generally understood that the presence of the hydroxymethyl group increases the solubility of the crown ether in polar solvents compared to its unsubstituted counterpart, 18-crown-6.[1]

Quantitative Solubility Data

However, based on the general principles of solubility ("like dissolves like") and the known properties of the parent compound, a qualitative assessment can be made.

Table 1: Qualitative Solubility Profile of 18-Crown-6-Methanol in Common Organic Solvents

Solvent ClassRepresentative SolventsExpected Solubility
Polar Protic Methanol, EthanolHigh . The hydroxymethyl group can engage in hydrogen bonding with protic solvents, and the ether oxygens can also act as hydrogen bond acceptors.
Polar Aprotic Acetonitrile, THFModerate to High . The polar nature of both the solvent and the hydroxymethyl group, along with dipole-dipole interactions with the ether linkages, should facilitate solubility.
Nonpolar Hexane, TolueneLow . The overall polarity of 18-Crown-6-methanol, dominated by the crown ether ring and the hydroxyl group, is expected to limit its miscibility with nonpolar solvents.
Chlorinated DichloromethaneModerate . While less polar than protic solvents, the ability of chlorinated solvents to engage in dipole-dipole interactions may allow for reasonable solubility.

Experimental Protocol for Solubility Determination

For researchers requiring precise solubility data, the following experimental protocol outlines a standard method for determining the solubility of 18-Crown-6-methanol in a given organic solvent.

Objective: To determine the saturation solubility of 18-Crown-6-methanol in a specific organic solvent at a controlled temperature.

Materials:

  • 18-Crown-6-methanol (high purity)

  • Selected organic solvent (analytical grade)

  • Temperature-controlled shaker or water bath

  • Analytical balance

  • Volumetric flasks

  • Syringe filters (chemically compatible with the solvent)

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV or RI) or Gas Chromatography (GC) system.

Methodology:

  • Preparation of Saturated Solution:

    • Add an excess amount of 18-Crown-6-methanol to a known volume of the selected organic solvent in a sealed vial. The presence of undissolved solid is crucial to ensure saturation.

    • Place the vial in a temperature-controlled shaker or water bath set to the desired temperature.

    • Allow the mixture to equilibrate for a sufficient period (e.g., 24-48 hours) with continuous agitation to ensure saturation is reached.

  • Sample Collection and Preparation:

    • After equilibration, cease agitation and allow the undissolved solid to settle.

    • Carefully withdraw a known volume of the supernatant using a pre-warmed syringe to avoid precipitation upon cooling.

    • Immediately filter the collected supernatant through a syringe filter into a pre-weighed volumetric flask. This step is critical to remove any undissolved microcrystals.

    • Record the exact volume of the filtered saturated solution.

  • Quantification:

    • Determine the mass of the collected saturated solution.

    • Evaporate the solvent from the volumetric flask under reduced pressure or a gentle stream of nitrogen.

    • Once the solvent is completely removed, weigh the volumetric flask containing the dried 18-Crown-6-methanol residue.

    • The mass of the dissolved 18-Crown-6-methanol is the difference between the final and initial weights of the flask.

    • Alternatively, the concentration of 18-Crown-6-methanol in the filtered saturated solution can be determined by a calibrated analytical method such as HPLC or GC.

  • Calculation of Solubility:

    • Calculate the solubility in the desired units (e.g., g/100 mL, mg/mL, or mol/L) using the mass of the dissolved solute and the volume of the solvent.

Visualization of Experimental Workflow

The following diagram illustrates the logical flow of the experimental protocol for determining the solubility of 18-Crown-6-methanol.

experimental_workflow cluster_prep Preparation cluster_sampling Sampling cluster_quant Quantification cluster_calc Calculation prep1 Add excess 18-Crown-6-Methanol to solvent prep2 Equilibrate at constant temperature with agitation prep1->prep2 sample1 Collect supernatant prep2->sample1 sample2 Filter to remove undissolved solid sample1->sample2 quant1 Gravimetric Analysis (Solvent Evaporation) sample2->quant1 Method 1 quant2 Instrumental Analysis (HPLC/GC) sample2->quant2 Method 2 calc1 Calculate Solubility (g/100mL, mol/L) quant1->calc1 quant2->calc1

Caption: Experimental workflow for solubility determination.

References

The Synthesis of (S)-1,4,7,10,13,16-Hexaoxacyclooctadecane-2-methanol: A Technical Overview

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Core Synthetic Strategy: The Williamson Ether Synthesis

The construction of the 18-crown-6 macrocycle with a chiral hydroxymethyl substituent relies on the Williamson ether synthesis.[1][2] This SN2 reaction involves the nucleophilic attack of an alkoxide on an alkyl halide or a similar substrate with a good leaving group, such as a tosylate.[1] For the synthesis of a chiral crown ether like (S)-1,4,7,10,13,16-Hexaoxacyclooctadecane-2-methanol, the strategy involves the cyclization of a chiral C3 building block with a linear poly(ethylene glycol) derivative.

A plausible and efficient approach utilizes a readily available chiral precursor, such as (S)-glycidol or a derivative of (S)-glycerol, to introduce the desired stereochemistry. The general synthetic workflow is depicted below.

G cluster_0 Preparation of Chiral Precursor cluster_1 Cyclization Reaction cluster_2 Deprotection and Purification A (S)-Glycidol B Protection of Hydroxyl Group (e.g., Benzyl ether) A->B C Ring Opening of Epoxide (e.g., with a nucleophile) B->C D Formation of a Ditosylate or Dihalide C->D E Pentaethylene Glycol G Template-Assisted Williamson Ether Synthesis E->G F Chiral Ditosylate/Dihalide F->G H Protected Chiral Crown Ether G->H I Deprotection of the Hydroxymethyl Group H->I J Purification (e.g., Chromatography) I->J K (S)-1,4,7,10,13,16-Hexaoxacyclooctadecane-2-methanol J->K

Figure 1: General synthetic workflow for (S)-1,4,7,10,13,16-Hexaoxacyclooctadecane-2-methanol.

Experimental Protocols: A Representative Approach

The following sections detail a representative, albeit not directly cited, experimental protocol for the key steps in the synthesis. These steps are based on well-established procedures for the synthesis of similar chiral crown ethers and the Williamson ether synthesis.[3][4]

Preparation of the Chiral Ditosylate Precursor

The synthesis would begin with a commercially available chiral starting material, for instance, (S)-3-benzyloxy-1,2-propanediol, which can be derived from (S)-glycidol. This diol would then be reacted with a suitable oligo(ethylene glycol) derivative to form the open-chain precursor, which is subsequently tosylated.

Table 1: Representative Reaction Parameters for Precursor Synthesis

StepReactantsReagentsSolventTemperature (°C)Time (h)Typical Yield (%)
Alkylation (S)-3-Benzyloxy-1,2-propanediol, Tetraethylene glycol di-p-toluenesulfonateSodium Hydride (NaH)Tetrahydrofuran (THF)Reflux12-2460-80
Tosylation Resulting Diolp-Toluenesulfonyl chloride (TsCl), Triethylamine (TEA)Dichloromethane (DCM)0 to RT4-885-95
Template-Assisted Cyclization

The key macrocyclization step involves the reaction of the chiral ditosylate with a suitable diol, such as pentaethylene glycol, in the presence of a templating cation.[5] The cation, typically an alkali metal ion like potassium (K⁺), coordinates with the oxygen atoms of the polyether chain, pre-organizing the molecule into a conformation that favors intramolecular cyclization over intermolecular polymerization.

G Reactants Chiral Ditosylate + Pentaethylene Glycol Reaction Williamson Ether Synthesis (High Dilution) Reactants->Reaction Template K⁺ Template Ion Template->Reaction Pre-organizes reactants Base Base (e.g., K₂CO₃) Base->Reaction Solvent Solvent (e.g., Acetonitrile) Solvent->Reaction Product Protected Chiral Crown Ether Reaction->Product

Figure 2: Logical relationship in the template-assisted cyclization step.

Table 2: Representative Reaction Parameters for Cyclization

ParameterCondition
Reactants Chiral Ditosylate, Pentaethylene Glycol
Base Potassium Carbonate (K₂CO₃) or Potassium tert-butoxide (t-BuOK)
Template Ion K⁺ (from the base)
Solvent Acetonitrile or Tetrahydrofuran (THF)
Technique High-dilution conditions (slow addition of reactants)
Temperature Reflux
Time 24-72 hours
Typical Yield 30-50%
Deprotection and Purification

The final step involves the removal of the protecting group from the hydroxymethyl moiety. In the case of a benzyl ether, this is typically achieved through catalytic hydrogenation. Subsequent purification is crucial to obtain the final product with high purity.

Table 3: Deprotection and Purification Parameters

StepMethod/ReagentsSolventConditions
Deprotection H₂, Palladium on Carbon (Pd/C)Ethanol or MethanolRoom Temperature, Atmospheric Pressure
Purification Column ChromatographySilica GelGradient elution (e.g., Dichloromethane/Methanol)

Challenges and Considerations

The synthesis of chiral crown ethers presents several challenges that can impact the overall yield and purity of the final product:

  • Low Yields in Cyclization: The macrocyclization step is often low-yielding due to competing intermolecular polymerization. The use of high-dilution techniques and a suitable template ion is critical to favor the desired intramolecular reaction.

  • Purification: The separation of the desired crown ether from starting materials, linear oligomers, and other byproducts can be challenging. Multiple chromatographic steps may be necessary.

  • Stereochemical Integrity: It is essential to choose reaction conditions that do not compromise the stereochemical purity of the chiral center.

Conclusion

The synthesis of (S)-1,4,7,10,13,16-Hexaoxacyclooctadecane-2-methanol is a multi-step process that hinges on a carefully executed template-assisted Williamson ether synthesis. While a specific, detailed protocol is not widely published, the principles outlined in this guide, derived from the synthesis of analogous chiral macrocycles, provide a solid foundation for researchers and drug development professionals to approach the synthesis of this and similar chiral crown ethers. The key to a successful synthesis lies in the strategic choice of the chiral precursor, optimization of the cyclization conditions, and rigorous purification of the final product.

References

Crown Ethers with Functional Groups for Metal Ion Complexation: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Crown ethers, cyclic polyethers first discovered by Charles J. Pedersen, have emerged as a versatile class of compounds with a remarkable ability to selectively bind metal cations. This property, governed by the principle of host-guest chemistry, is finely tunable through the strategic introduction of functional groups onto the crown ether framework. This technical guide provides a comprehensive overview of the synthesis, metal ion complexation, and applications of functionalized crown ethers, with a particular focus on their relevance to researchers, scientists, and drug development professionals. Detailed experimental protocols for synthesis and characterization are provided, alongside a quantitative analysis of binding affinities and a visual exploration of key concepts through diagrammatic representations.

Introduction to Functionalized Crown Ethers

Crown ethers are macrocyclic ligands characterized by a central cavity lined with oxygen atoms, which can effectively chelate metal ions that fit within this cavity.[1] The nomenclature of crown ethers, such as 18-crown-6, indicates the total number of atoms in the ring (18) and the number of oxygen atoms (6).[1] The selective binding of a crown ether to a specific metal ion is primarily determined by the relative sizes of the cation and the crown ether's cavity.[1] For instance, 18-crown-6 exhibits a high affinity for the potassium ion (K+), while the smaller 15-crown-5 and 12-crown-4 preferentially bind sodium (Na+) and lithium (Li+) ions, respectively.[1]

The true versatility of crown ethers is unlocked through their functionalization, which involves the covalent attachment of various chemical groups to the macrocyclic ring.[2] These functional groups can serve multiple purposes:

  • Enhanced Selectivity and Affinity: Functional groups can introduce additional coordination sites, altering the electronic and steric properties of the crown ether to favor the binding of specific metal ions.[2]

  • Modulation of Physicochemical Properties: Groups can be added to modify solubility, lipophilicity, and other properties, which is crucial for applications in different environments, including biological systems.[3]

  • Introduction of Reporter Moieties: Chromophores, fluorophores, or electroactive groups can be attached to create sensors that signal the binding of a metal ion through a detectable change in their optical or electrochemical properties.

  • Immobilization and Conjugation: Functional groups can serve as handles for attaching the crown ether to solid supports, polymers, or biological molecules, enabling applications in chromatography, catalysis, and targeted drug delivery.[3]

Synthesis of Functionalized Crown Ethers

The synthesis of functionalized crown ethers can be broadly categorized into two main approaches: templated macrocyclisation and direct functionalization of a pre-formed crown ether.[3]

Templated Macrocyclisation

This is the most common approach and involves the cyclization of pre-functionalized linear precursors.[3] The metal ion itself often acts as a template, organizing the linear molecule into a conformation that favors cyclization.

  • For Aliphatic Crown Ethers: A common method involves the reaction of a functionalized diol with an oligoethylene glycol ditosylate in the presence of a base.[3]

  • For Aromatic Crown Ethers (e.g., Benzo- and Dibenzo-crown ethers): A functionalized catechol is typically reacted with an oligoethylene glycol ditosylate or dihalide.[3]

Direct Functionalization

This approach involves modifying an existing crown ether ring. While less common, it can be a more efficient route for certain derivatives.

  • For Aromatic Crown Ethers: Electrophilic aromatic substitution reactions are commonly employed to introduce functional groups onto the benzene rings of benzo- and dibenzo-crown ethers.

  • For Aliphatic Crown Ethers: Radical-mediated cross-dehydrogenative coupling is a general method for introducing functional groups onto the aliphatic backbone.

Data Presentation: Metal Ion Complexation

The interaction between a functionalized crown ether (host) and a metal ion (guest) is a reversible equilibrium process. The strength of this interaction is quantified by the stability constant (K), often expressed as its logarithm (log K). A higher log K value indicates a more stable complex. The selectivity of a crown ether for one metal ion over another can be determined by comparing their respective stability constants.

The tables below summarize the stability constants for the complexation of various metal ions with different crown ethers in specific solvents.

Table 1: Stability Constants (log K) for 1:1 Crown Ether-Metal Ion Complexes in Methanol

Crown EtherNa+K+Rb+Cs+Source(s)
15-Crown-53.313.422.892.22[4]
Benzo-15-crown-53.102.902.401.80[4]
18-Crown-64.326.055.354.65[4]
Dibenzo-18-crown-64.305.004.603.90[4]
Dicyclohexyl-18-crown-64.085.895.234.31[4]

Table 2: Stability Constants (log K) for 1:1 Crown Ether-Divalent Metal Ion Complexes in Methanol

Crown EtherCa2+Sr2+Ba2+Pb2+Source(s)
15-Crown-52.362.682.893.87[4]
18-Crown-63.905.105.406.10[4]
Dibenzo-18-crown-63.604.404.305.10[4]

Experimental Protocols

This section provides detailed methodologies for the synthesis of a representative functionalized crown ether and for the determination of metal ion binding constants using various analytical techniques.

Synthesis of 4'-Nitrobenzo-15-crown-5

This protocol describes the nitration of benzo-15-crown-5, a key step in introducing an amine functionality which can be further modified.

Materials:

  • Benzo-15-crown-5

  • Glacial acetic acid

  • Chloroform

  • 70% Nitric acid

  • Saturated aqueous solution of sodium bicarbonate (NaHCO₃)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Magnetic stirrer

  • Ice bath

  • Dropping funnel

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • In a round-bottom flask, dissolve benzo-15-crown-5 (1.5 g, 5.6 mmol) in a mixture of glacial acetic acid (18 mL) and chloroform (20 mL).[5]

  • Cool the mixture in an ice bath with continuous stirring.[5]

  • Add 70% nitric acid (5 mL) dropwise to the cooled mixture over a period of 30 minutes using a dropping funnel.[5]

  • After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature for 24 hours.[5]

  • Carefully neutralize the reaction mixture by slowly adding a saturated aqueous solution of sodium bicarbonate until the effervescence ceases.[5]

  • Transfer the mixture to a separatory funnel and separate the organic layer.

  • Extract the aqueous layer with chloroform (3 x 20 mL).

  • Combine all the organic layers and dry over anhydrous sodium sulfate.[5]

  • Filter the drying agent and evaporate the solvent under reduced pressure using a rotary evaporator to obtain 4'-nitrobenzo-15-crown-5 as a solid product.[5]

Determination of Stability Constants by Conductometric Titration

Conductometric titration is a widely used method for determining the stability constants of crown ether-metal ion complexes. The principle is based on the change in the molar conductivity of a metal salt solution upon the addition of a crown ether solution.

Apparatus:

  • Conductivity meter with a dipping conductivity cell

  • Thermostated water bath

  • Microburette

  • Magnetic stirrer

  • Titration vessel

Procedure:

  • Prepare a standard solution of the metal salt (e.g., 1 x 10⁻³ M) in a suitable solvent (e.g., methanol).

  • Prepare a standard solution of the crown ether (e.g., 2 x 10⁻² M) in the same solvent.

  • Place a known volume (e.g., 25 mL) of the metal salt solution into the titration vessel and immerse the conductivity cell.

  • Allow the solution to equilibrate to the desired temperature in the thermostated water bath while stirring.

  • Record the initial molar conductivity of the metal salt solution.

  • Add small, precise aliquots of the crown ether solution from the microburette to the metal salt solution.

  • After each addition, allow the solution to stabilize and record the molar conductivity.

  • Continue the titration until the molar ratio of crown ether to metal ion is approximately 2:1 or until no significant change in conductivity is observed.

  • Plot the molar conductivity as a function of the molar ratio of crown ether to metal ion. The stability constant (K) can be calculated by fitting the titration data to a suitable binding model using non-linear regression analysis.

Determination of Stability Constants by UV-Vis Spectrophotometric Titration

This method is applicable when the crown ether, the metal ion, or the resulting complex has a distinct UV-Vis absorption spectrum.

Apparatus:

  • UV-Vis spectrophotometer

  • Quartz cuvettes

  • Micropipettes

Procedure:

  • Prepare a stock solution of the crown ether and the metal salt in a suitable solvent.

  • Prepare a series of solutions with a constant concentration of the species with the chromophore (e.g., the crown ether) and varying concentrations of the other species (the metal salt).

  • Record the UV-Vis absorption spectrum for each solution over the relevant wavelength range.

  • Monitor the change in absorbance at a wavelength where the complex absorbs significantly differently from the free host or guest.

  • Plot the change in absorbance as a function of the concentration of the titrant.

  • The binding constant can be determined by fitting the data to a binding isotherm equation using non-linear least-squares analysis.

Determination of Stability Constants by NMR Titration

NMR spectroscopy is a powerful tool for studying host-guest interactions in solution. Changes in the chemical shifts of the protons of the crown ether upon addition of a metal ion can be used to determine the stability constant.

Apparatus:

  • NMR spectrometer

  • NMR tubes

  • Microsyringes

Procedure:

  • Prepare a solution of the crown ether of known concentration in a suitable deuterated solvent.

  • Record the ¹H NMR spectrum of the free crown ether.

  • Prepare a concentrated stock solution of the metal salt in the same deuterated solvent.

  • Add small, precise aliquots of the metal salt solution to the NMR tube containing the crown ether solution using a microsyringe.

  • After each addition, thoroughly mix the solution and record the ¹H NMR spectrum.

  • Monitor the changes in the chemical shifts of the crown ether protons.

  • Plot the change in chemical shift (Δδ) for a specific proton as a function of the metal ion concentration.

  • The stability constant can be calculated by fitting the titration data to a suitable binding model.

Visualizations of Key Concepts and Workflows

The following diagrams, generated using the DOT language, illustrate fundamental concepts and experimental workflows related to functionalized crown ethers.

HostGuestComplexation cluster_reactants Reactants cluster_product Product Crown Ether Host Complex Host-Guest Complex Crown Ether->Complex Complexation Metal Ion Guest Metal Ion->Complex Complex->Crown Ether Dissociation Complex->Metal Ion

Caption: Host-Guest Complexation Equilibrium.

ExperimentalWorkflow cluster_prep Preparation cluster_titration Titration cluster_analysis Data Analysis A Prepare Standard Solutions (Crown Ether & Metal Salt) B Titrate Metal Salt with Crown Ether A->B C Record Analytical Signal (e.g., Conductance, Absorbance, Chemical Shift) B->C D Plot Signal vs. Molar Ratio C->D E Fit Data to Binding Model D->E F Determine Stability Constant (K) E->F

Caption: Experimental Workflow for Binding Constant Determination.

FactorsAffectingSelectivity cluster_host Host (Crown Ether) Properties cluster_guest Guest (Metal Ion) Properties cluster_environment Environmental Factors Selectivity Selectivity CavitySize Cavity Size CavitySize->Selectivity FunctionalGroups Functional Groups FunctionalGroups->Selectivity Flexibility Ring Flexibility Flexibility->Selectivity IonSize Ionic Radius IonSize->Selectivity Charge Charge Density Charge->Selectivity Solvent Solvent Polarity Solvent->Selectivity Temperature Temperature Temperature->Selectivity

Caption: Factors Influencing Metal Ion Selectivity.

Applications in Research and Drug Development

The unique properties of functionalized crown ethers have led to their application in various scientific and technological fields, including those relevant to drug development.

  • Ion Sensors: Crown ethers functionalized with chromogenic or fluorogenic groups are used to create highly sensitive and selective sensors for metal ions.[6] These sensors are valuable tools in environmental monitoring, clinical diagnostics, and for studying ion transport in biological systems.

  • Ion-Selective Electrodes: Functionalized crown ethers are key components in ion-selective electrodes (ISEs) for the potentiometric determination of specific metal ion concentrations in complex matrices like biological fluids.

  • Phase Transfer Catalysis: By encapsulating metal cations, crown ethers can transport inorganic salts into organic phases, thereby accelerating reaction rates in heterogeneous systems. This has applications in the synthesis of pharmaceuticals and other fine chemicals.

  • Drug Delivery: The ability of crown ethers to form complexes with certain drug molecules or to act as ionophores can be exploited for targeted drug delivery. For instance, they can be incorporated into drug delivery systems to facilitate the transport of ionic drugs across cell membranes.

  • Ion Channels: Self-assembled structures of functionalized crown ethers can form synthetic ion channels in lipid bilayers, mimicking the function of natural ion channels. This is a promising area of research for understanding ion transport and for the development of novel therapeutics targeting ion channel-related diseases.

Conclusion

Functionalized crown ethers represent a powerful and versatile platform for the selective complexation of metal ions. The ability to tailor their properties through synthetic modification has opened up a wide range of applications, from analytical sensing to advanced materials and therapeutics. For researchers, scientists, and drug development professionals, a thorough understanding of the principles of host-guest chemistry, synthetic methodologies, and characterization techniques is essential for harnessing the full potential of these fascinating molecules. The data, protocols, and conceptual diagrams presented in this guide aim to provide a solid foundation for further exploration and innovation in this exciting field.

References

An In-depth Technical Guide to Phase-Transfer Catalysis Using Crown Ethers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Phase-transfer catalysis (PTC) is a powerful synthetic methodology that facilitates reactions between reactants located in different immiscible phases, typically a solid or aqueous phase and an organic phase. This technique is of paramount importance in organic synthesis, including pharmaceutical and fine chemical production, as it often leads to higher yields, milder reaction conditions, and greater selectivity. Among the various types of phase-transfer catalysts, crown ethers stand out due to their unique ability to complex with and transport cations into the organic phase, thereby activating the accompanying anion for reaction.

Core Principles of Phase-Transfer Catalysis

In many organic reactions, a key reagent, often an inorganic salt, is soluble in an aqueous phase but insoluble in the organic phase where the organic substrate resides. This phase incompatibility severely limits the reaction rate. Phase-transfer catalysts are compounds that possess both hydrophilic and lipophilic properties, enabling them to transport a reactant from one phase to another.[1][2][3] Crown ethers, macrocyclic polyethers, are particularly effective in this role.[4][5]

The fundamental principle involves the crown ether encapsulating the cation of an ionic reagent within its central cavity through coordination with its oxygen atoms.[6][7] The exterior of the crown ether is hydrophobic, rendering the entire complex soluble in the organic phase.[5][6] This transport of the cation into the organic phase necessitates the co-transport of its counter-anion to maintain charge neutrality.[8][9] This "naked" anion in the organic phase is poorly solvated and thus highly reactive, leading to a significant acceleration of the reaction rate.[8]

The Role and Mechanism of Crown Ethers

Crown ethers are named using the convention "x-crown-y," where 'x' is the total number of atoms in the macrocyclic ring and 'y' is the number of oxygen atoms.[4][10] The size of the crown ether's cavity determines its selectivity for specific cations.[6] For instance, 18-crown-6 has a high affinity for the potassium cation (K+), 15-crown-5 for the sodium cation (Na+), and 12-crown-4 for the lithium cation (Li+).[6] This selective binding is a key feature of their catalytic activity.

The mechanism of phase-transfer catalysis using crown ethers can be summarized in the following steps:

  • Complexation: The crown ether, present in the organic phase or at the interface, complexes with the metal cation from the inorganic salt in the aqueous or solid phase.

  • Phase Transfer: The resulting lipophilic crown ether-cation complex dissolves in and migrates into the bulk organic phase.[11] To maintain electrical neutrality, the anion of the salt is dragged along with the complex into the organic phase.[9]

  • Reaction: In the organic phase, the poorly solvated and highly reactive anion reacts with the organic substrate.

  • Catalyst Regeneration: After the reaction, the newly formed inorganic salt (e.g., KBr from a reaction with an alkyl bromide) is encapsulated by the crown ether and transported back to the aqueous or solid phase, releasing the crown ether to begin another catalytic cycle.

This process is a form of cation-binding catalysis, where the entire ion pair is transported into the organic phase.[12]

Data Presentation: Efficacy of Crown Ethers in PTC

The efficiency of crown ethers as phase-transfer catalysts is demonstrated in various organic transformations. The following tables summarize quantitative data from selected studies, highlighting reaction yields and conditions.

Table 1: Synthesis of Benzyl p-Nitrobenzoate [13]

CatalystCatalyst Concentration (mol%)SolventTemperature (°C)Reaction TimeProduct Yield (%)
18-Crown-60.66Chloroform25--
MB18C60.66Chloroform25--
DH18C60.66Chloroform25--
B15C50.66Chloroform25--

Note: Specific reaction times and corresponding yields were not fully detailed in the snippet, but the study concluded that yields are quite good and reactions are faster with crown ether catalysts, with the concentration being directly proportional to the rate constant and product yield.[13]

Table 2: Asymmetric α-Alkylation of Malonic Esters [12][14][15]

CatalystChiral SkeletonSolventBaseProduct Yield (%)
Crown Ether-SquaramideHydroquinineTolueneK2CO3up to 98
Crown Ether-SquaramideQuinineTolueneK2CO3up to 98
Crown Ether-SquaramideCinchonineTolueneK2CO3up to 98
Crown Ether-Squaramideα-d-glucopyranosideTolueneK2CO3up to 98

Table 3: SN2 Fluorination [16]

SubstrateCatalystSolventTime (h)Yield (%)
Veratrole-OMs with crown ether unitIntramolecularAcetonitrile12~99
Veratrole-OMs18-crown-6 (intermolecular)Acetonitrile12~99
Veratrole-OMsNoneAcetonitrile12<1

Experimental Protocols

Detailed methodologies are crucial for reproducing and building upon scientific findings. Below are representative experimental protocols for reactions utilizing crown ethers as phase-transfer catalysts.

Protocol 1: General Procedure for the Synthesis of Cinchona Alkaloid-Based Crown Ether-Squaramide Catalysts [12]

  • Preparation of Solutions: Prepare a solution of cinchona half squaramide (0.482 mmol) in methanol (2.1 mL). In a separate flask, prepare a solution of aza-crown ether (e.g., 1-aza-15-crown-5 or 1-aza-18-crown-6, 0.439 mmol) in methanol (2.1 mL).

  • Reaction Mixture: Add the aza-crown ether solution to the cinchona half squaramide solution under an argon atmosphere.

  • Reaction Conditions: Warm the resulting mixture to 60 °C and stir for 6 hours at this temperature.

  • Work-up and Purification: Remove the solvent under reduced pressure. Purify the crude product by column chromatography on silica gel using a dichloromethane:methanol (10:1) eluent to obtain the final catalyst.

Protocol 2: Asymmetric α-Alkylation of tert-Butyl Methyl α-Benzylmalonate [12][15]

  • Reaction Setup: In a reaction vessel, combine tert-butyl methyl α-benzylmalonate (1 equiv.), an allyl halide (1.2 equiv.), and the chiral crown ether-squaramide catalyst (e.g., 10 mol%).

  • Addition of Base and Solvent: Add a suitable solvent (e.g., toluene) and a solid base (e.g., K2CO3, 2 equiv.).

  • Reaction Conditions: Stir the heterogeneous mixture vigorously at a specified temperature (e.g., room temperature) until the reaction is complete (monitored by TLC or GC).

  • Work-up: Upon completion, filter the reaction mixture to remove the solid base. Wash the filtrate with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the residue by flash column chromatography to yield the α,α-disubstituted malonate.

Protocol 3: Synthesis of Benzyl p-Nitrobenzoate [13]

  • Reaction Setup: Place chloroform (8 mL) containing the crown ether catalyst (0.08 mmol) and potassium p-nitrobenzoate (1.2 mmol) in a flask maintained at 25 ± 0.5 °C.

  • Initiation of Reaction: After stirring for 15 minutes, add benzyl bromide (2.5 M).

  • Monitoring the Reaction: At regular intervals, withdraw a sample (50 µL) of the clear chloroform solution and immediately dilute it with chloroform (10 mL) to quench the reaction.

  • Analysis: Determine the concentration of the product, benzyl p-nitrobenzoate, quantitatively by HPLC. Monitor the reaction up to approximately 15% conversion to determine the initial rate.

Mandatory Visualizations

The following diagrams, generated using Graphviz, illustrate key concepts and workflows in phase-transfer catalysis with crown ethers.

G cluster_0 Aqueous or Solid Phase cluster_1 Organic Phase M+ M⁺ Crown-M+X- [Crown-M]⁺X⁻ M+->Crown-M+X- Complexation X- X⁻ X-->Crown-M+X- Phase Transfer MX MX (Salt) MX->M+ MX->X- RY RY (Product) RX RX (Substrate) RX->RY Product Formation Crown-M+X-->RX Reaction Crown Crown Ether Crown-M+X-->Crown Regeneration Crown->Crown-M+X- G start Start: Prepare Reactants step1 Combine organic substrate, catalyst, and solvent start->step1 step2 Add aqueous/solid inorganic reagent step1->step2 step3 Vigorous stirring at controlled temperature step2->step3 step4 Monitor reaction progress (TLC/GC/HPLC) step3->step4 step5 Phase separation (if applicable) step4->step5 step6 Aqueous work-up (washing) step5->step6 step7 Drying and solvent removal step6->step7 end Purification and Characterization step7->end

References

The Multifaceted Biological Activities of Functionalized 18-Crown-6 Ethers: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Crown ethers, first synthesized by Charles Pedersen in 1967, are cyclic chemical compounds composed of a ring containing several ether groups. The 18-crown-6 structure, with its 18-atom ring and 6 oxygen atoms, exhibits a remarkable affinity for potassium ions, making it a valuable tool in various chemical processes.[1][2] The functionalization of the 18-crown-6 macrocycle has opened new avenues for their application in biology and medicine. By attaching various chemical moieties to the crown ether scaffold, researchers can modulate their physicochemical properties, such as lipophilicity, and direct their biological activity.[3] This technical guide provides an in-depth overview of the biological activities of functionalized 18-crown-6 ethers, with a focus on their anticancer, antimicrobial, and ion transport modulating properties. The guide summarizes key quantitative data, details relevant experimental protocols, and visualizes important biological pathways and experimental workflows.

Data Presentation: Quantitative Biological Activity

The biological efficacy of functionalized 18-crown-6 ethers has been quantified in numerous studies. The following tables summarize the cytotoxic and antimicrobial activities of various derivatives.

Table 1: Anticancer Activity of Functionalized 18-Crown-6 Ethers

Compound/DerivativeCancer Cell LineIC50 (µM)Reference
Di-tert-butyldicyclohexano-18-crown-6VariousSubmicromolar[4]
Di-tert-butyldibenzo-18-crown-6Various~2[4]
Aza-crown ether-squaramide conjugate 17bA549 (Human Lung Carcinoma)Moderate Activity[5]
Aza-crown ether-squaramide conjugate 17dA549 (Human Lung Carcinoma)Moderate Activity[5]
Biochanin-A derived crown etherNCI-H460 (Non-small cell lung carcinoma)6.08 ± 0.07[6]
Boc-CEHRSKOV-30.5[7]
Arg-CEHRSKOV-36[7]

Table 2: Antimicrobial Activity of Functionalized 18-Crown-6 Ethers

Compound/DerivativeMicroorganismMinimum Inhibitory Concentration (MIC) (µM)Reference
LEC10E. coli10[8]
LEC10B. subtilis2[8]
LEC11B. subtilis2[8]
LEC12B. subtilis2[8]

Core Mechanisms of Biological Activity

The biological effects of functionalized 18-crown-6 ethers are primarily attributed to their ability to interact with and transport cations across cellular membranes. This ionophoric activity disrupts the delicate ion homeostasis of the cell, leading to a cascade of downstream effects.

Ion Transport and Membrane Disruption

18-crown-6 ethers are known to transport potassium ions (K+) across cell membranes.[3][9] This disruption of the potassium ion gradient can lead to cell cycle arrest and apoptosis.[4] The lipophilicity of the functional groups attached to the crown ether ring is a critical determinant of its biological potency, with an optimal logP value of 5.5 being identified for antiproliferative activity.[3] Some dialkylated lariat ethers, a subset of functionalized crown ethers, have been shown to cause a loss of membrane integrity rather than acting as specific ion carriers.[8]

Inhibition of P-glycoprotein (P-gp)

Several adamantane-substituted monoaza- and diaza-18-crown-6 ether compounds have been shown to inhibit the P-glycoprotein (P-gp) transporter.[10][11] P-gp is a major contributor to multidrug resistance (MDR) in cancer cells by actively effluxing chemotherapeutic drugs.[10][11] By inhibiting P-gp, these crown ethers can sensitize resistant cancer cells to conventional anticancer drugs like paclitaxel and adriamycin.[10][11]

The proposed mechanism of P-gp inhibition involves the disruption of the cell's ion homeostasis, which in turn affects the function of this ATP-dependent transporter.

P_gp_Inhibition Functionalized_18_C_6 Functionalized 18-Crown-6 Ether K_Ion_Transport K+ Ion Transport Across Membrane Functionalized_18_C_6->K_Ion_Transport Ion_Homeostasis_Disruption Disruption of Ion Homeostasis K_Ion_Transport->Ion_Homeostasis_Disruption P_gp_Inhibition P-glycoprotein (P-gp) Inhibition Ion_Homeostasis_Disruption->P_gp_Inhibition MDR_Reversal Reversal of Multidrug Resistance P_gp_Inhibition->MDR_Reversal Chemotherapy_Efficacy Increased Chemotherapy Efficacy MDR_Reversal->Chemotherapy_Efficacy

Caption: Signaling pathway for P-gp inhibition by functionalized 18-crown-6 ethers.

Experimental Protocols

This section provides detailed methodologies for key experiments used to evaluate the biological activity of functionalized 18-crown-6 ethers.

Protocol 1: MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

Materials:

  • Functionalized 18-crown-6 ether compounds

  • Cancer cell lines (e.g., A549, MCF-7, HepG2)[5]

  • Doxorubicin (positive control)[5]

  • MTT solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO)

  • 96-well plates

  • Complete cell culture medium

  • Phosphate-buffered saline (PBS)

Procedure:

  • Seed cancer cells in 96-well plates at a density of 5 x 10³ cells/well and incubate for 24 hours.

  • Prepare serial dilutions of the functionalized 18-crown-6 ether compounds and the positive control (doxorubicin) in complete medium.

  • Remove the medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (medium with DMSO) and a blank (medium only).

  • Incubate the plates for 48-72 hours.

  • Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability and determine the IC50 values.

MTT_Assay_Workflow cluster_0 Cell Preparation cluster_1 Treatment cluster_2 MTT Reaction & Measurement cluster_3 Data Analysis Seed_Cells Seed cells in 96-well plate Incubate_24h Incubate 24h Seed_Cells->Incubate_24h Add_Compounds Add compound dilutions Incubate_24h->Add_Compounds Incubate_48_72h Incubate 48-72h Add_Compounds->Incubate_48_72h Add_MTT Add MTT solution Incubate_48_72h->Add_MTT Incubate_4h Incubate 4h Add_MTT->Incubate_4h Add_DMSO Add DMSO Incubate_4h->Add_DMSO Read_Absorbance Read absorbance at 570 nm Add_DMSO->Read_Absorbance Calculate_Viability Calculate % viability Read_Absorbance->Calculate_Viability Determine_IC50 Determine IC50 Calculate_Viability->Determine_IC50

Caption: Experimental workflow for the MTT cytotoxicity assay.

Protocol 2: Rhodamine 123 Efflux Assay for P-gp Inhibition

This assay measures the functional activity of the P-gp transporter by quantifying the efflux of the fluorescent substrate Rhodamine 123.

Materials:

  • P-gp overexpressing cancer cell line (e.g., A2780/Adr) and its parental sensitive cell line (e.g., A2780)

  • Functionalized 18-crown-6 ether compounds

  • Verapamil (positive control P-gp inhibitor)[10]

  • Rhodamine 123

  • Flow cytometer

  • Complete cell culture medium

  • PBS

Procedure:

  • Harvest and resuspend cells in complete medium at a concentration of 1 x 10⁶ cells/mL.

  • Pre-incubate the cells with the functionalized 18-crown-6 ether compounds or verapamil at the desired concentrations for 30 minutes at 37°C.

  • Add Rhodamine 123 to a final concentration of 0.5 µM and incubate for another 60 minutes at 37°C.[10]

  • Wash the cells twice with ice-cold PBS to remove extracellular Rhodamine 123.

  • Resuspend the cells in fresh medium and incubate for 90 minutes at 37°C to allow for efflux.

  • Wash the cells again with ice-cold PBS.

  • Analyze the intracellular fluorescence of Rhodamine 123 by flow cytometry.

  • An increase in fluorescence intensity compared to the untreated control indicates inhibition of P-gp-mediated efflux.

Conclusion and Future Perspectives

Functionalized 18-crown-6 ethers represent a versatile class of compounds with significant potential in various biomedical applications. Their ability to modulate ion transport across cell membranes provides a powerful mechanism for inducing cytotoxicity in cancer cells and combating multidrug resistance. The structure-activity relationships, particularly the role of lipophilicity, offer a clear path for the rational design of more potent and selective derivatives.

Future research should focus on elucidating the detailed molecular interactions between functionalized 18-crown-6 ethers and their biological targets. A deeper understanding of their effects on specific ion channels and transporters will be crucial for developing compounds with improved therapeutic indices. Furthermore, exploring their potential in other therapeutic areas, such as antiviral and neuroprotective agents, could unveil new and exciting applications for this fascinating class of macrocyclic compounds. The continued development of novel synthetic strategies will also be essential for creating a diverse library of functionalized 18-crown-6 ethers for biological screening and drug discovery.

References

Methodological & Application

Application Notes and Protocols: 18-Crown-6 as a Phase Transfer Catalyst in Nucleophilic Substitution

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Phase transfer catalysis (PTC) is a powerful technique in synthetic organic chemistry that facilitates reactions between reactants located in different phases, typically a solid or aqueous phase and an organic phase. This methodology is particularly valuable in drug discovery and development, where the synthesis of complex organic molecules often requires the reaction of water-soluble nucleophiles with organic-soluble electrophiles. 18-Crown-6 has emerged as a highly effective phase transfer catalyst, especially for reactions involving potassium salts. Its unique macrocyclic structure, featuring a central cavity lined with oxygen atoms, allows it to selectively complex with the potassium cation (K⁺).[1] This complexation effectively solubilizes the potassium salt in nonpolar and aprotic organic solvents.[1]

The sequestration of the cation by the crown ether leaves the corresponding anion "naked" and highly reactive in the organic phase.[2] This enhanced nucleophilicity of the anion is the cornerstone of 18-crown-6's catalytic activity in nucleophilic substitution reactions. By shuttling the nucleophile from the solid or aqueous phase into the organic phase where the substrate resides, 18-crown-6 dramatically accelerates reaction rates and often leads to higher yields under milder conditions. These application notes provide an overview of the utility of 18-crown-6 in nucleophilic substitution, including quantitative data and detailed experimental protocols.

Mechanism of Action

The catalytic cycle of 18-crown-6 in a solid-liquid phase transfer nucleophilic substitution reaction can be summarized as follows:

  • Complexation: The 18-crown-6, present in the organic phase, migrates to the interface of the solid salt (e.g., KX, where X is the nucleophile). It then complexes with the potassium cation (K⁺) from the crystal lattice.

  • Phase Transfer: The resulting lipophilic [K(18-crown-6)]⁺X⁻ ion pair is soluble in the organic solvent and diffuses away from the interface into the bulk organic phase.

  • Nucleophilic Attack: The poorly solvated and highly reactive "naked" nucleophile (X⁻) attacks the organic substrate (R-Y) in a classic Sₙ2 reaction, displacing the leaving group (Y⁻) and forming the product (R-X).

  • Catalyst Regeneration: The newly formed potassium salt of the leaving group, [K(18-crown-6)]⁺Y⁻, is also soluble in the organic phase. For the catalytic cycle to continue, this salt must be exchanged for the reactant salt at the solid phase interface, thus regenerating the active catalyst for another cycle.

This mechanism allows for the use of a wide range of nucleophilic salts that are otherwise insoluble in organic solvents, thereby expanding the scope of nucleophilic substitution reactions.

Quantitative Data

The following tables summarize quantitative data from various nucleophilic substitution reactions catalyzed by 18-crown-6.

Table 1: Reaction of Potassium Fluoride with Various Substrates in the Presence of 18-Crown-6

SubstrateSolventTemperature (°C)Time (hr)ProductYield (%)
Benzyl bromideAcetonitrile833Benzyl fluoride92
1-BromooctaneAcetonitrile83481-Fluorooctane100
1-ChlorooctaneAcetonitrile831001-Fluorooctane100
2,4-DinitrochlorobenzeneAcetonitrile830.52,4-Dinitrofluorobenzene100
Acetyl chlorideAcetonitrile250.25Acetyl fluoride100

Data sourced from a study on the reactions of potassium salts solubilized by 18-crown-6.

Table 2: Products of the Reaction of Potassium Acetate with Catalytic 18-Crown-6 in Acetonitrile

SubstrateTemperature (°C)Time (hr)ProductYield (%)
Benzyl bromide251Benzyl acetate100
1-Bromobutane8331-Butyl acetate100
1-Bromohexane8331-Hexyl acetate100
1-Bromooctane8331-Octyl acetate100
2-Bromooctane83242-Octyl acetate87

Data sourced from a study on the reactions of potassium salts solubilized by 18-crown-6.

Experimental Protocols

General Protocol for Nucleophilic Substitution using 18-Crown-6 (Solid-Liquid Phase Transfer)

This protocol provides a general procedure for the nucleophilic substitution of an alkyl halide with a potassium salt using 18-crown-6 as a phase transfer catalyst in a solid-liquid system.

Materials:

  • Alkyl halide (substrate)

  • Potassium salt (nucleophile, e.g., KF, KCN, KOAc), dried

  • 18-Crown-6

  • Anhydrous aprotic solvent (e.g., acetonitrile, toluene, THF)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Reflux condenser (if heating is required)

  • Inert atmosphere setup (e.g., nitrogen or argon line), if necessary

  • Standard work-up and purification equipment (separatory funnel, rotary evaporator, chromatography supplies)

Procedure:

  • Reaction Setup: To a dry round-bottom flask equipped with a magnetic stir bar, add the potassium salt (1.2 to 2.0 equivalents relative to the substrate) and 18-crown-6 (0.05 to 0.1 equivalents).

  • Solvent Addition: Add the anhydrous aprotic solvent to the flask.

  • Stirring: Begin vigorous stirring of the heterogeneous mixture.

  • Substrate Addition: Add the alkyl halide (1.0 equivalent) to the reaction mixture.

  • Reaction Conditions: Stir the reaction mixture at the desired temperature (room temperature or elevated temperature with reflux) and monitor the reaction progress by a suitable analytical technique (e.g., TLC, GC, HPLC).

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Filter the mixture to remove any insoluble salts. Wash the filtrate with water to remove the 18-crown-6 and any remaining inorganic salts.

  • Extraction: Extract the aqueous layer with a suitable organic solvent (e.g., diethyl ether, ethyl acetate).

  • Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by an appropriate method, such as column chromatography or distillation, to obtain the desired substituted product.

Note: The specific reaction conditions (solvent, temperature, reaction time, and stoichiometry) should be optimized for each specific substrate and nucleophile combination.

Visualizations

G 18C6 18-Crown-6 K_18C6_X [K(18-C-6)]⁺X⁻ (Soluble Ion Pair) 18C6->K_18C6_X Complexation at Interface RX Product (R-X) K_18C6_X->RX Nucleophilic Attack (Sₙ2) K_18C6_Y [K(18-C-6)]⁺Y⁻ K_18C6_Y->18C6 Catalyst Regeneration RY Substrate (R-Y) KX_solid Potassium Salt (KX)

Caption: Mechanism of 18-Crown-6 in Phase Transfer Catalysis.

G Start Start Setup Reaction Setup: - Add Potassium Salt and 18-Crown-6 to flask Start->Setup Solvent Add Anhydrous Aprotic Solvent Setup->Solvent Stir Commence Vigorous Stirring Solvent->Stir Substrate Add Alkyl Halide Substrate Stir->Substrate React Maintain Reaction Conditions (Temperature, Time) Substrate->React Monitor Monitor Reaction Progress (TLC, GC, etc.) React->Monitor Monitor->React Incomplete Workup Aqueous Work-up: - Filter solids - Wash with water Monitor->Workup Complete Extract Extract with Organic Solvent Workup->Extract Dry Dry and Concentrate Organic Phases Extract->Dry Purify Purify Product (Chromatography, Distillation) Dry->Purify End End Purify->End

References

Application Notes and Protocols for Studying Potassium Ion Transport with 2-Hydroxymethyl-18-crown-6

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Crown ethers are macrocyclic polyethers with the ability to selectively bind cations, making them invaluable tools in various chemical and biological applications. The compound 18-crown-6 is particularly renowned for its high affinity for potassium ions (K⁺), owing to the complementary size of the ion and the ether's cavity. The functionalized derivative, 2-hydroxymethyl-18-crown-6, retains this potassium-binding capability while introducing a hydroxyl group that can be used for further chemical modifications or to alter its solubility and interaction with biological membranes.

These application notes provide detailed protocols for studying and quantifying the potassium ion transport mediated by 2-hydroxymethyl-18-crown-6. The methodologies described are fundamental for researchers in fields such as membrane transport, drug delivery, and cellular physiology who are interested in modulating and understanding potassium ion homeostasis. Perturbing potassium ion gradients across cell membranes is a promising strategy in areas like oncology, as it can disrupt cellular signaling and induce apoptosis[1].

Mechanism of Action

2-Hydroxymethyl-18-crown-6 acts as a potassium ionophore, a lipid-soluble molecule that facilitates the transport of ions across biological membranes. The six oxygen atoms lining the interior of the crown ether ring create a hydrophilic cavity that chelates a potassium ion. The exterior of the ring is hydrophobic, allowing the entire complex to dissolve in the lipid bilayer of a membrane. By diffusion, the crown ether-potassium complex can then move from one side of the membrane to the other, releasing the potassium ion and thus facilitating its transport down its electrochemical gradient.

Extracellular Space Extracellular Space Intracellular Space Intracellular Space K_out K⁺ Complex_out [K⁺ • Crown Complex] K_out->Complex_out Binding Crown_out 2-Hydroxymethyl-18-crown-6 Crown_out->Complex_out Complex_in [K⁺ • Crown Complex] Complex_out->Complex_in Diffusion across membrane K_in K⁺ Complex_in->K_in Release Crown_in 2-Hydroxymethyl-18-crown-6 Complex_in->Crown_in Crown_in->Crown_out Return

Caption: Mechanism of potassium ion transport by 2-hydroxymethyl-18-crown-6.

Quantitative Data

ParameterValue (for related compounds)Ion SelectivityReference
Stability Constant (log K) ~2.0 - 6.0 (Varies with solvent)K⁺ > Na⁺ > Li⁺[2][3][4]
Optimal Cation Potassium (K⁺)High selectivity for K⁺[2]

Note: The stability constant is a measure of the equilibrium between the free crown ether and the crown-cation complex. Higher values indicate stronger binding.

Experimental Protocols

Two primary methods for studying potassium ion transport mediated by 2-hydroxymethyl-18-crown-6 are presented: a fluorescence-based assay using artificial vesicles (liposomes) and direct measurement using a potassium ion-selective electrode (ISE).

Protocol 1: Liposome-Based Potassium Efflux Assay using a pH-Sensitive Dye

This protocol measures the transport of potassium ions out of liposomes, which is coupled to the influx of protons (H⁺) to maintain charge neutrality. The resulting change in internal pH is monitored with a fluorescent dye.

Principle: Liposomes are prepared with a high concentration of KCl internally and a low concentration externally. 2-Hydroxymethyl-18-crown-6 is added to the external solution. As the crown ether transports K⁺ out of the liposomes, a protonophore (like CCCP) facilitates the entry of H⁺ to balance the charge, causing a decrease in the internal pH. This pH drop is detected by the quenching of an entrapped pH-sensitive fluorescent dye, such as 9-amino-6-chloro-2-methoxyacridine (ACMA).

cluster_prep Liposome Preparation cluster_assay Fluorescence Assay cluster_analysis Data Analysis prep1 Prepare lipid film (e.g., POPC:POPG) prep2 Hydrate film with high-KCl buffer containing ACMA dye prep1->prep2 prep3 Extrude through polycarbonate membrane to form LUVs prep2->prep3 prep4 Remove external dye via size-exclusion chromatography prep3->prep4 assay1 Dilute K⁺-loaded liposomes into K⁺-free buffer prep4->assay1 assay2 Add 2-hydroxymethyl-18-crown-6 and CCCP assay1->assay2 assay3 Monitor fluorescence quenching over time (λex=410 nm, λem=480 nm) assay2->assay3 analysis1 Normalize fluorescence data assay3->analysis1 analysis2 Calculate initial rate of fluorescence quenching analysis1->analysis2 analysis3 Compare rates for different concentrations of the crown ether analysis2->analysis3

Caption: Workflow for the liposome-based potassium efflux assay.

Materials:

  • 2-Hydroxymethyl-18-crown-6 (stock solution in DMSO or ethanol)

  • Phospholipids (e.g., 1-palmitoyl-2-oleoyl-glycero-3-phosphocholine (POPC) and 1-palmitoyl-2-oleoyl-glycero-3-phospho-(1'-rac-glycerol) (POPG))

  • Fluorescent pH indicator: 9-amino-6-chloro-2-methoxyacridine (ACMA)

  • Protonophore: Carbonyl cyanide m-chlorophenyl hydrazone (CCCP)

  • Internal Buffer (High K⁺): 100 mM KCl, 10 mM HEPES, pH 7.4

  • External Buffer (K⁺-free): 100 mM NaCl, 10 mM HEPES, pH 7.4

  • Liposome extrusion equipment

  • Fluorescence spectrophotometer or plate reader

Procedure:

  • Liposome Preparation: a. Prepare a lipid film by dissolving phospholipids in chloroform, evaporating the solvent under nitrogen, and drying under vacuum for at least 2 hours. b. Hydrate the lipid film with the Internal Buffer containing 1 µM ACMA. c. Subject the lipid suspension to several freeze-thaw cycles. d. Extrude the suspension through a polycarbonate membrane (e.g., 100 nm pore size) to create large unilamellar vesicles (LUVs). e. Remove unencapsulated ACMA by passing the LUV suspension through a size-exclusion column (e.g., Sephadex G-50) equilibrated with the External Buffer.

  • Fluorescence Measurement: a. Dilute the prepared liposome suspension into the External Buffer in a cuvette to a final lipid concentration of 50-100 µM. b. Begin recording the baseline fluorescence (Excitation: 410 nm, Emission: 480 nm). c. Add a small volume of the 2-hydroxymethyl-18-crown-6 stock solution to the cuvette and mix. d. Add CCCP (final concentration ~1 µM) to initiate the H⁺/K⁺ exchange. e. Continue to record the fluorescence quenching over time until a stable signal is reached.

  • Data Analysis: a. Normalize the fluorescence trace to the initial fluorescence. b. The initial slope of the fluorescence decay curve is proportional to the rate of potassium transport. c. Perform control experiments without the crown ether to measure passive ion leakage.

Protocol 2: Potassium Ion-Selective Electrode (ISE) Measurement

This protocol directly measures the change in potassium ion concentration in a solution as it is transported across a model membrane or a cell layer by 2-hydroxymethyl-18-crown-6.

Principle: A potassium-selective electrode generates a potential difference that is proportional to the logarithm of the potassium ion activity in the solution. This allows for real-time monitoring of changes in K⁺ concentration. This method can be adapted for various experimental setups, including bulk liquid membrane transport or transport across cell monolayers grown on permeable supports.

Materials:

  • 2-Hydroxymethyl-18-crown-6

  • Potassium Ion-Selective Electrode and reference electrode

  • Ion meter or potentiometer

  • Source phase: Solution with a known high concentration of KCl (e.g., 1 M KCl)

  • Receiving phase: Solution with a low concentration of KCl (e.g., 1 mM KCl)

  • Organic phase (for liquid membrane): A water-immiscible solvent like chloroform or dichloromethane containing 2-hydroxymethyl-18-crown-6.

Procedure (U-tube liquid membrane model):

  • Setup: a. Fill the bottom of a U-tube with the organic phase containing a known concentration of 2-hydroxymethyl-18-crown-6. b. Carefully layer the source phase in one arm of the U-tube and the receiving phase in the other arm.

  • Measurement: a. Place the potassium ISE and the reference electrode in the receiving phase. b. Record the potential at regular time intervals. c. Stir the organic phase gently and continuously.

  • Data Analysis: a. Convert the measured potential to potassium concentration using a calibration curve. b. Plot the potassium concentration in the receiving phase as a function of time. c. The initial slope of this plot represents the rate of potassium transport. d. Compare the transport rates obtained with different concentrations of the crown ether in the organic phase.

cluster_setup Experimental Setup cluster_measurement Measurement cluster_analysis Data Analysis setup1 Calibrate K⁺ ISE with standard solutions setup2 Prepare U-tube with organic, source, and receiving phases setup1->setup2 setup3 Place ISE and reference electrode in receiving phase setup2->setup3 meas1 Record baseline potential setup3->meas1 meas2 Initiate transport (e.g., by adding crown ether) meas1->meas2 meas3 Record potential change over time with gentle stirring meas2->meas3 analysis1 Convert potential readings to K⁺ concentration meas3->analysis1 analysis2 Plot K⁺ concentration vs. time analysis1->analysis2 analysis3 Determine the initial rate of K⁺ transport analysis2->analysis3

Caption: Workflow for potassium transport measurement using an Ion-Selective Electrode.

Applications in Drug Development and Research

  • Modulating Cellular Ion Homeostasis: By facilitating potassium transport, 2-hydroxymethyl-18-crown-6 can be used to study the physiological consequences of altered potassium gradients in cells. This is particularly relevant for investigating apoptosis, cell cycle regulation, and neuronal excitability.

  • Drug Delivery Systems: The ability of crown ethers to form complexes can be exploited to enhance the solubility and membrane permeability of certain drugs[5][6]. The hydroxyl group on 2-hydroxymethyl-18-crown-6 offers a convenient point for conjugation to drugs or targeting moieties.

  • Development of Ion Sensors: The selective binding of potassium makes this crown ether a candidate for incorporation into ion-selective electrodes and optical sensors for monitoring potassium levels in biological fluids or environmental samples[5].

Conclusion

2-Hydroxymethyl-18-crown-6 is a powerful tool for studying and manipulating potassium ion transport. The protocols provided herein offer robust methods for quantifying its ionophoretic activity. These approaches can be adapted to various biological and artificial systems, enabling researchers to explore the multifaceted roles of potassium ions in health and disease and to develop novel therapeutic and diagnostic strategies.

References

Application Notes and Protocols: 1,4,7,10,13,16-Hexaoxacyclooctadecane-2-methanol in Drug Delivery Systems

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of 1,4,7,10,13,16-Hexaoxacyclooctadecane-2-methanol, a derivative of 18-crown-6 ether, in the development of advanced drug delivery systems. The unique ion-binding properties of the crown ether moiety make it a valuable component for creating stimuli-responsive nanocarriers that can release therapeutic agents in a controlled manner.

Introduction

This compound is a functionalized crown ether that has garnered significant interest in the field of nanomedicine.[1] Its central cavity can selectively form stable complexes with specific cations, most notably potassium ions (K+), which are present in different concentrations in extracellular and intracellular environments. This selective binding capability allows for the design of "smart" drug delivery systems that can be triggered to release their payload in response to changes in the ionic environment.

One of the most promising applications is the development of ion-responsive polymeric micelles. By incorporating a derivative of this compound, such as benzo-18-crown-6-methacrylamide, into an amphiphilic copolymer, it is possible to create self-assembling nanostructures that are sensitive to K+ concentrations.[2][3]

Application: Potassium-Ion Triggered Drug Release from Polymeric Micelles

A notable application of a derivative of this compound is in the formulation of potassium ion-responsive micelles for the controlled release of chemotherapeutic agents like doxorubicin (DOX). An amphiphilic random copolymer, PLENB, was synthesized containing a benzo-18-crown-6 moiety. This polymer self-assembles into micelles in an aqueous environment, encapsulating the drug within its hydrophobic core.[2][3]

The presence of K+ ions in the surrounding medium triggers a change in the polymer's properties. The complexation of K+ with the crown ether ring increases the hydrophilicity of the polymer, leading to an increase in its lower critical solution temperature (LCST).[2][3] This change in LCST causes the micelles to become more stable at physiological temperature (37 °C), which in turn accelerates the release of the encapsulated drug.[2][3] This mechanism allows for targeted drug release in environments with higher K+ concentrations, such as the intracellular space of cancer cells.

Quantitative Data Summary

The following tables summarize the key quantitative data from studies on K+-responsive drug delivery systems utilizing a benzo-18-crown-6-functionalized polymer.

Table 1: Physicochemical Properties of PLENB Micelles

PropertyWithout K+With 150 mM K+
LCST (°C)3137
Particle Size (PLENB2, nm)130140
Particle Size (PLENB3, nm)110130

Data sourced from a study on PLENB copolymer micelles.[2][3]

Table 2: Doxorubicin (DOX) Release from PLENB3 Micelles at 37 °C

ConditionCumulative Release (%) after 12hCumulative Release (%) after 24h
Without K+-76.33
With 150 mM K+99.84-

Data sourced from a study on PLENB copolymer micelles.[2][3]

Experimental Protocols

This section provides detailed protocols for the synthesis, characterization, and evaluation of drug delivery systems based on this compound derivatives.

Synthesis of Benzo-18-crown-6-methacrylamide (B18C6Am) Monomer

This protocol is adapted from the synthesis of a key monomer for incorporation into a K+-responsive polymer.[4]

Materials:

  • 4-aminobenzo-18-crown-6-ether

  • Methacryloyl chloride

  • Triethylamine

  • Dichloromethane (DCM)

  • Deionized water

  • Hexane

  • Magnetic stirrer

  • Ice bath

  • Round-bottom flask

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Dissolve 1 g (3.06 mmol) of 4-aminobenzo-18-crown-6-ether in DCM in a round-bottom flask at 0 °C.

  • Add 850 μL (6.12 mmol) of triethylamine to the solution.

  • Slowly add 592 μL (6.12 mmol) of methacryloyl chloride dropwise to the mixture while maintaining the temperature at 0 °C.

  • Allow the reaction to proceed at room temperature for 10 hours with continuous stirring.

  • After the reaction, extract the mixture with deionized water using a separatory funnel.

  • Dry the organic phase, concentrate it using a rotary evaporator, and precipitate the product by adding hexane.

  • Collect the resulting white powder, which is the B18C6Am monomer.

Synthesis of Amphiphilic Copolymer (PLENB) via RAFT Polymerization

This is a general protocol for the synthesis of an amphiphilic copolymer using reversible addition-fragmentation chain-transfer (RAFT) polymerization.[2][5][6]

Materials:

  • Lipoic acid-methacrylate monomer

  • Poly(ethylene glycol) methyl ether methacrylate monomer

  • N-isopropylacrylamide monomer

  • Benzo-18-crown-6-methacrylamide (B18C6Am) monomer

  • RAFT agent (e.g., 4-(((butylthio)carbonothioyl)thio)-4-cyanopentanoic acid)

  • Initiator (e.g., AIBN)

  • 1,4-Dioxane (solvent)

  • Nitrogen or Argon gas supply

  • Round-bottom flask with a condenser

  • Oil bath

Procedure:

  • In a round-bottom flask, dissolve the desired molar ratios of the four monomers, the RAFT agent, and the initiator in 1,4-dioxane. A typical molar ratio of monomers to RAFT agent to initiator is 300:3:1.[6]

  • Purge the reaction mixture with nitrogen or argon gas for at least 30 minutes to remove oxygen.

  • Place the flask in a preheated oil bath at 80 °C and allow the polymerization to proceed under an inert atmosphere for 48 hours.[6]

  • Stop the reaction by cooling the flask to room temperature and exposing the mixture to air.

  • The resulting polymer solution can be purified by dialysis against deionized water and then lyophilized to obtain the solid amphiphilic copolymer.

Preparation of Doxorubicin-Loaded Micelles

This protocol describes the loading of doxorubicin into the polymeric micelles using the solvent evaporation method.[3]

Materials:

  • PLENB amphiphilic copolymer

  • Doxorubicin hydrochloride (DOX·HCl)

  • Triethylamine

  • Dimethyl sulfoxide (DMSO)

  • Deionized water

  • Dialysis membrane (MWCO 10,000 Da)

  • Magnetic stirrer

Procedure:

  • To obtain the free base of doxorubicin, dissolve DOX·HCl in DMSO and add a 2-fold molar excess of triethylamine. Stir the solution overnight.

  • Dissolve the PLENB copolymer and the free doxorubicin base in DMSO.

  • Dialyze the solution against deionized water for 24 hours, changing the water frequently to ensure the complete removal of DMSO.

  • The resulting aqueous solution contains the self-assembled, DOX-loaded micelles.

Characterization of Drug-Loaded Micelles

3.4.1. Determination of Drug Loading Content (DLC) and Encapsulation Efficiency (EE)

  • Lyophilize a known amount of the DOX-loaded micelle solution to obtain a dry powder.

  • Dissolve a precisely weighed amount of the lyophilized powder in DMSO to disrupt the micelles and release the encapsulated drug.

  • Measure the absorbance of the DMSO solution at 481 nm using a UV-Vis spectrophotometer.

  • Calculate the concentration of DOX using a standard calibration curve of doxorubicin in DMSO.

  • Calculate DLC and EE using the following formulas:

    • DLC (%) = (Weight of loaded drug / Weight of drug-loaded micelles) x 100

    • EE (%) = (Weight of loaded drug / Initial weight of drug) x 100

3.4.2. Particle Size and Zeta Potential Measurement

  • Dilute the DOX-loaded micelle solution with deionized water.

  • Measure the particle size distribution and zeta potential using a Dynamic Light Scattering (DLS) instrument.

Determination of Lower Critical Solution Temperature (LCST)

The LCST can be determined by measuring the change in turbidity of the polymer solution as a function of temperature using a UV-Vis spectrophotometer.[1]

Materials:

  • Polymer solution (in deionized water or buffer)

  • UV-Vis spectrophotometer with a temperature controller

  • Cuvette

Procedure:

  • Prepare a solution of the polymer at a specific concentration (e.g., 1 mg/mL).

  • Place the solution in a cuvette inside the spectrophotometer.

  • Set the wavelength to a value where the polymer does not absorb (e.g., 500 nm).

  • Equilibrate the sample at a temperature below the expected LCST.

  • Increase the temperature at a constant rate (e.g., 1 °C/min) and record the transmittance at regular intervals.

  • The LCST is typically defined as the temperature at which the transmittance drops to 50% of its initial value.

In Vitro Drug Release Study

This protocol uses a dialysis method to evaluate the release of doxorubicin from the micelles in response to K+ ions.[7][8]

Materials:

  • DOX-loaded micelle solution

  • Phosphate-buffered saline (PBS) at pH 7.4

  • PBS (pH 7.4) containing 150 mM KCl

  • Dialysis membrane tubing (MWCO 10,000 Da)

  • Shaking incubator or water bath at 37 °C

  • UV-Vis spectrophotometer

Procedure:

  • Transfer a known volume (e.g., 1 mL) of the DOX-loaded micelle solution into a dialysis bag.

  • Immerse the dialysis bag in a larger volume (e.g., 20 mL) of the release medium (PBS with or without KCl) in a sealed container.

  • Place the container in a shaking incubator at 37 °C.

  • At predetermined time intervals, withdraw a sample of the release medium and replace it with an equal volume of fresh medium to maintain sink conditions.

  • Measure the concentration of released DOX in the collected samples using a UV-Vis spectrophotometer at 481 nm.

  • Calculate the cumulative percentage of drug release over time.

Visualizations

Experimental Workflow for K+-Triggered Drug Delivery

experimental_workflow cluster_synthesis Synthesis cluster_formulation Formulation & Characterization cluster_evaluation In Vitro Evaluation monomer_synthesis Synthesis of B18C6Am Monomer polymerization RAFT Polymerization of PLENB monomer_synthesis->polymerization drug_loading Doxorubicin Loading into Micelles polymerization->drug_loading characterization Characterization (Size, DLC, EE) drug_loading->characterization lcst LCST Determination characterization->lcst release_study K+-Triggered Drug Release Study lcst->release_study

Caption: Workflow for developing K+-responsive drug delivery systems.

Mechanism of K+-Triggered Drug Release

release_mechanism cluster_micelle Polymeric Micelle cluster_trigger Trigger cluster_response Response micelle DOX-Loaded Micelle hydrophobic_core Hydrophobic Core (DOX Encapsulated) hydrophilic_shell Hydrophilic Shell (with Crown Ether) complexation K+ binds to Crown Ether micelle->complexation k_ion K+ Ion k_ion->complexation lcst_increase LCST Increases complexation->lcst_increase micelle_destabilization Micelle Destabilization at 37°C lcst_increase->micelle_destabilization drug_release DOX Release micelle_destabilization->drug_release

Caption: K+ ions trigger DOX release from crown ether-based micelles.

References

Application Note: 1H and 13C NMR Characterization of 18-Crown-6-methanol

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Purpose: This document provides a detailed guide to the characterization of 18-Crown-6-methanol (also known as 2-Hydroxymethyl-18-crown-6) using ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectroscopy. It includes predicted spectral data, peak assignments, and comprehensive experimental protocols.

Introduction

18-Crown-6-methanol is a functionalized derivative of the well-known macrocyclic polyether 18-crown-6. The addition of a hydroxymethyl group provides a reactive handle for further chemical modifications, making it a valuable building block in supramolecular chemistry, drug delivery systems, and materials science. Accurate structural confirmation and purity assessment are critical, for which NMR spectroscopy is the most powerful analytical tool. This application note outlines the expected ¹H and ¹³C NMR spectral features of 18-Crown-6-methanol and provides standardized protocols for data acquisition.

Predicted NMR Spectral Data

The substitution of a proton on the 18-crown-6 ring with a hydroxymethyl group breaks the molecule's high symmetry. In the parent 18-crown-6, all 24 protons and all 12 carbons are chemically equivalent, resulting in a single sharp peak in both ¹H and ¹³C NMR spectra, respectively. In 18-Crown-6-methanol, this symmetry is lost, leading to a more complex spectrum with distinct signals for each unique proton and carbon environment. The predicted data is for a sample dissolved in Chloroform-d (CDCl₃).

2.1. Predicted ¹H NMR Data

The ¹H NMR spectrum is expected to show a complex multiplet for the crown ether protons and distinct signals for the methine, methylene, and hydroxyl protons of the substituent.

Assigned Proton(s)Predicted Chemical Shift (δ, ppm)MultiplicityIntegration
-OH~1.5 - 2.5Broad Singlet1H
-O-CH ₂-CH ₂-O- (Crown Ether Backbone)3.55 - 3.85Multiplet22H
-CH -CH₂OH (Methine)~3.90Multiplet1H
-CH-CH ₂OH (Methylene)3.60 - 3.70Multiplet2H

2.2. Predicted ¹³C NMR Data

The ¹³C NMR spectrum will display multiple signals for the crown ether carbons, which are no longer equivalent, along with signals for the carbons of the hydroxymethyl substituent.

Assigned CarbonPredicted Chemical Shift (δ, ppm)
-CH-C H₂OH~64.0
-O-C H₂-C H₂-O- (Crown Ether Backbone)69.0 - 71.5
-C H-CH₂OH~78.0

Structural Assignments and Visualization

The following diagram illustrates the structure of 18-Crown-6-methanol with numbering to aid in the correlation of NMR signals.

G Structure of 18-Crown-6-methanol O1 O1 C2 C2 O1->C2 C3 C3 C2->C3 O4 O4 C3->O4 C5 C5 O4->C5 C6 C6 C5->C6 O7 O7 C6->O7 C8 C8 O7->C8 C9 C9 C8->C9 O10 O10 C9->O10 C11 C11 O10->C11 C12 C12 C11->C12 O13 O13 C12->O13 C14 C14 O13->C14 C15 C15 C14->C15 O16 O16 C15->O16 C17 C17 O16->C17 C18 C18(H) C17->C18 C18->O1 C20 C20(H₂) C18->C20 O19 O1 O21 O21(H) C20->O21

Caption: Molecular structure of 18-Crown-6-methanol.

Experimental Protocols

This section provides detailed methodologies for preparing a sample of 18-Crown-6-methanol and acquiring high-quality ¹H and ¹³C NMR spectra.

4.1. Sample Preparation Protocol

  • Solvent Selection: Choose a deuterated solvent in which the analyte is soluble. Chloroform-d (CDCl₃) is a common choice. Ensure the solvent is of high purity (≥99.8% D).

  • Analyte Weighing: Accurately weigh approximately 5-10 mg of 18-Crown-6-methanol directly into a clean, dry NMR tube.

  • Solvent Addition: Add approximately 0.6-0.7 mL of the chosen deuterated solvent (e.g., CDCl₃) to the NMR tube.

  • Internal Standard (Optional but Recommended): Add a small amount of an internal standard, such as tetramethylsilane (TMS), for accurate chemical shift referencing (δ = 0.00 ppm). For CDCl₃, referencing to the residual solvent peak (δ = 7.26 ppm for ¹H) is also common.

  • Homogenization: Cap the NMR tube securely and gently vortex or invert the tube multiple times to ensure the sample is completely dissolved and the solution is homogeneous.

  • Filtering (If Necessary): If any particulate matter is visible, filter the solution through a small plug of glass wool into a clean NMR tube.

4.2. ¹H NMR Spectroscopy Protocol

  • Instrument Setup: Tune and shim the NMR spectrometer according to standard operating procedures to ensure high magnetic field homogeneity.

  • Acquisition Parameters:

    • Spectrometer Frequency: 400 MHz or higher is recommended for better signal dispersion.

    • Pulse Program: A standard single-pulse experiment (e.g., 'zg30').

    • Acquisition Time (AQ): ~2-4 seconds.

    • Relaxation Delay (D1): 1-5 seconds. A longer delay ensures quantitative integration if required.

    • Number of Scans (NS): 8-16 scans are typically sufficient for good signal-to-noise.

    • Spectral Width (SW): A range of -2 to 12 ppm is generally adequate.

  • Data Processing:

    • Apply a Fourier transform to the acquired Free Induction Decay (FID).

    • Phase correct the resulting spectrum.

    • Perform baseline correction.

    • Calibrate the chemical shift scale using TMS (0.00 ppm) or the residual solvent peak.

    • Integrate all signals.

4.3. ¹³C NMR Spectroscopy Protocol

  • Instrument Setup: Utilize the same tuned and shimmed state from the ¹H NMR acquisition.

  • Acquisition Parameters:

    • Spectrometer Frequency: e.g., 100 MHz for a 400 MHz ¹H instrument.

    • Pulse Program: A standard proton-decoupled pulse sequence (e.g., 'zgpg30').

    • Acquisition Time (AQ): ~1-2 seconds.

    • Relaxation Delay (D1): 2 seconds is a standard value.

    • Number of Scans (NS): Due to the low natural abundance of ¹³C, a larger number of scans (e.g., 128 to 1024) is required.

    • Spectral Width (SW): A range of 0 to 100 ppm is appropriate for this molecule.

  • Data Processing:

    • Apply a Fourier transform with an appropriate line broadening factor (e.g., 1-2 Hz).

    • Phase and baseline correct the spectrum.

    • Calibrate the chemical shift scale using the solvent peak (e.g., CDCl₃ at δ = 77.16 ppm).

Workflow and Data Relationship Diagrams

G NMR Analysis Experimental Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis weigh Weigh Sample (5-10 mg) dissolve Dissolve in CDCl3 (0.6 mL) + TMS Standard weigh->dissolve homogenize Vortex to Homogenize dissolve->homogenize shim Tune & Shim Spectrometer homogenize->shim h1_acq Acquire 1H Spectrum shim->h1_acq c13_acq Acquire 13C Spectrum shim->c13_acq ft Fourier Transform h1_acq->ft c13_acq->ft phase_base Phase & Baseline Correction ft->phase_base calibrate Calibrate Chemical Shifts phase_base->calibrate assign Assign Peaks & Integrate calibrate->assign report report assign->report Final Report

Caption: Experimental workflow for NMR characterization.

G ¹H NMR Signal Relationships compound 18-Crown-6-methanol crown_protons Crown Ether Protons (22H) compound->crown_protons methine_proton Methine Proton (1H) compound->methine_proton methylene_protons Methylene Protons (2H) compound->methylene_protons hydroxyl_proton Hydroxyl Proton (1H) compound->hydroxyl_proton crown_signal Complex Multiplet (δ 3.55-3.85) crown_protons->crown_signal methine_signal Multiplet (δ ~3.90) methine_proton->methine_signal methylene_signal Multiplet (δ 3.60-3.70) methylene_protons->methylene_signal hydroxyl_signal Broad Singlet (δ ~1.5-2.5) hydroxyl_proton->hydroxyl_signal

Caption: Logical relationships of proton signals in ¹H NMR.

Application Notes and Protocols for Measuring Binding Constants of Crown Ether Complexes

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Crown ethers are cyclic chemical compounds that consist of a ring containing several ether groups.[1] They exhibit a remarkable ability to selectively bind specific cations, forming stable host-guest complexes.[1][2] This selective binding is crucial in various fields, including phase transfer catalysis, ion transport, and the development of ion-selective sensors.[1][2] The strength of this interaction is quantified by the binding constant (Ka), a critical parameter for understanding and optimizing the function of these complexes. This document provides detailed application notes and protocols for several common experimental techniques used to determine the binding constants of crown ether complexes.

Key Experimental Techniques

Several biophysical and analytical techniques can be employed to measure the binding constants of crown ether complexes. The choice of method often depends on the specific properties of the crown ether and guest ion, the expected binding affinity, and the available instrumentation. The most common techniques include:

  • UV-Visible (UV-Vis) Spectrophotometry: This technique is suitable when the complexation event leads to a change in the UV-Vis absorption spectrum of the crown ether or a competing indicator.[3][4]

  • Fluorescence Spectroscopy: If the crown ether or a competing fluorescent probe exhibits a change in fluorescence upon complexation, this highly sensitive technique can be used.[3][5]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR can be a powerful tool to study host-guest interactions by monitoring changes in the chemical shifts of protons or other nuclei upon complexation.[6][7]

  • Isothermal Titration Calorimetry (ITC): ITC directly measures the heat released or absorbed during the binding event, providing a complete thermodynamic profile of the interaction, including the binding constant, enthalpy, and entropy.[8][9]

  • Mass Spectrometry (MS): Techniques like Electrospray Ionization Mass Spectrometry (ESI-MS) can be used to observe the formation of crown ether-cation complexes and, in some cases, to estimate their relative binding affinities.[10][11][12][13]

  • Conductometric Titration: This method relies on the change in molar conductivity of a solution as the crown ether complexes with ions.[14][15]

Data Presentation

The quantitative data obtained from these experiments are summarized below for easy comparison.

TechniqueMeasured ParameterDerived Quantitative DataTypical Range for Ka (M⁻¹)
UV-Vis Spectrophotometry Change in Absorbance (ΔA)Binding Constant (Ka), Stoichiometry10² - 10⁶
Fluorescence Spectroscopy Change in Fluorescence Intensity (ΔF)Binding Constant (Ka), Stoichiometry10³ - 10⁹
NMR Spectroscopy Change in Chemical Shift (Δδ)Binding Constant (Ka), Stoichiometry10¹ - 10⁵
Isothermal Titration Calorimetry (ITC) Heat Change (ΔH)Binding Constant (Ka), Enthalpy (ΔH), Entropy (ΔS), Stoichiometry (n)10³ - 10⁹
Mass Spectrometry Relative Ion AbundanceRelative Binding Affinity, StoichiometryQualitative to Semi-quantitative
Conductometric Titration Change in Molar Conductance (ΔΛ)Binding Constant (Ka), Stoichiometry10² - 10⁵

Experimental Protocols

UV-Visible (UV-Vis) Spectrophotometry

Principle: This method relies on the change in the absorbance spectrum of the crown ether or a guest molecule upon complex formation. By titrating the host with the guest and monitoring the absorbance change at a specific wavelength, a binding isotherm can be generated to calculate the binding constant.[3][4]

Protocol:

  • Preparation of Solutions:

    • Prepare a stock solution of the crown ether (Host, H) of known concentration in a suitable solvent (e.g., acetonitrile, methanol). The solvent should not interact with the host or guest.

    • Prepare a stock solution of the guest cation salt (Guest, G) of known concentration in the same solvent.

  • Instrumentation Setup:

    • Turn on the UV-Vis spectrophotometer and allow the lamp to warm up for at least 30 minutes.

    • Set the desired wavelength range for scanning or a fixed wavelength where the maximum absorbance change is expected.

  • Titration:

    • Fill a cuvette with a known volume and concentration of the crown ether solution.

    • Record the initial absorbance spectrum (A₀).

    • Add small aliquots of the guest solution to the cuvette.

    • After each addition, mix the solution thoroughly and allow it to equilibrate.

    • Record the absorbance spectrum (Aᵢ) after each addition.

    • Continue the titration until the absorbance change plateaus, indicating saturation of the binding sites.

  • Data Analysis:

    • Correct the absorbance data for dilution effects.

    • Plot the change in absorbance (ΔA = Aᵢ - A₀) against the molar ratio of [G]/[H].

    • Use non-linear regression analysis to fit the data to a suitable binding model (e.g., 1:1 binding isotherm) to determine the binding constant (Ka).[16] The Benesi-Hildebrand method can also be used for 1:1 complexes, though non-linear fitting is generally preferred.

Workflow Diagram:

UV_Vis_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Data Analysis prep_H Prepare Host Solution measure_A0 Measure Initial Absorbance (A₀) prep_H->measure_A0 prep_G Prepare Guest Solution titrate Titrate with Guest prep_G->titrate measure_A0->titrate measure_Ai Measure Absorbance (Aᵢ) titrate->measure_Ai Iterate measure_Ai->titrate correct_dilution Correct for Dilution measure_Ai->correct_dilution plot_data Plot ΔA vs. [G]/[H] correct_dilution->plot_data fit_model Non-linear Regression plot_data->fit_model calc_Ka Calculate Ka fit_model->calc_Ka

Caption: UV-Vis spectrophotometry workflow for binding constant determination.

Fluorescence Spectroscopy

Principle: This technique is applicable when the crown ether is fluorescent or when a fluorescent probe is displaced upon complexation. The change in fluorescence intensity or wavelength upon addition of the guest is monitored.[5]

Protocol:

  • Preparation of Solutions:

    • Prepare stock solutions of the fluorescent crown ether (or a solution containing a fluorescent probe and a non-fluorescent crown ether) and the guest cation salt in a suitable solvent.

  • Instrumentation Setup:

    • Turn on the fluorescence spectrophotometer and allow the lamp to warm up.

    • Set the excitation wavelength (λ_ex) and record the emission spectrum over a defined range.

  • Titration:

    • Place a known volume and concentration of the fluorescent solution in a cuvette.

    • Record the initial fluorescence spectrum (F₀).

    • Add small aliquots of the guest solution.

    • Mix and equilibrate after each addition.

    • Record the fluorescence spectrum (Fᵢ) after each addition until the fluorescence change saturates.

  • Data Analysis:

    • Correct the fluorescence data for dilution.

    • Plot the change in fluorescence intensity (ΔF = |Fᵢ - F₀|) at the emission maximum against the guest concentration.

    • Fit the data to a suitable binding model using non-linear regression to calculate Ka.[16]

Workflow Diagram:

Fluorescence_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Data Analysis prep_F Prepare Fluorescent Solution measure_F0 Measure Initial Fluorescence (F₀) prep_F->measure_F0 prep_G Prepare Guest Solution titrate Titrate with Guest prep_G->titrate measure_F0->titrate measure_Fi Measure Fluorescence (Fᵢ) titrate->measure_Fi Iterate measure_Fi->titrate correct_dilution Correct for Dilution measure_Fi->correct_dilution plot_data Plot ΔF vs. [G] correct_dilution->plot_data fit_model Non-linear Regression plot_data->fit_model calc_Ka Calculate Ka fit_model->calc_Ka

Caption: Fluorescence spectroscopy workflow for binding constant determination.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Principle: NMR titration monitors the change in the chemical shift of specific nuclei (typically ¹H) of the crown ether upon complexation with a guest.[6] The magnitude of the chemical shift change is proportional to the concentration of the complex.

Protocol:

  • Preparation of Samples:

    • Prepare a series of NMR tubes.

    • In each tube, place a constant concentration of the crown ether in a suitable deuterated solvent.

    • Add increasing amounts of the guest cation salt to each tube.

  • NMR Data Acquisition:

    • Acquire the NMR spectrum for each sample, ensuring a constant temperature.

    • Reference the spectra appropriately.

  • Data Analysis:

    • Identify a proton on the crown ether that shows a significant chemical shift change upon binding.

    • Plot the change in chemical shift (Δδ) versus the total guest concentration.

    • Fit the data to a 1:1 binding model using non-linear regression analysis to determine Ka.[17] For slow exchange regimes, the integration of free and bound signals can be used to determine the concentrations of each species directly.[6]

Workflow Diagram:

NMR_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Data Analysis prep_samples Prepare NMR Samples with Varying [Guest] acquire_spectra Acquire NMR Spectra prep_samples->acquire_spectra process_spectra Process Spectra & Identify Δδ acquire_spectra->process_spectra plot_data Plot Δδ vs. [G] process_spectra->plot_data fit_model Non-linear Regression plot_data->fit_model calc_Ka Calculate Ka fit_model->calc_Ka

Caption: NMR spectroscopy workflow for binding constant determination.

Isothermal Titration Calorimetry (ITC)

Principle: ITC is a thermodynamic technique that directly measures the heat released or absorbed during a binding interaction.[18] A solution of the guest is titrated into a solution of the host, and the resulting heat change is measured.

Protocol:

  • Preparation of Solutions:

    • Prepare degassed solutions of the crown ether (in the sample cell) and the guest cation salt (in the syringe) in the same buffer or solvent to minimize heats of dilution.

  • Instrumentation Setup:

    • Thoroughly clean the sample and reference cells.

    • Load the crown ether solution into the sample cell and the guest solution into the injection syringe.

    • Allow the system to equilibrate to the desired temperature.

  • Titration:

    • Perform a series of small, sequential injections of the guest solution into the sample cell.

    • The instrument measures the heat change after each injection.

  • Data Analysis:

    • Integrate the heat flow peaks for each injection to obtain the heat change per mole of injectant.

    • Plot the heat change against the molar ratio of guest to host.

    • Fit the resulting binding isotherm to a suitable binding model to determine Ka, the binding enthalpy (ΔH), and the stoichiometry (n).[8][9] The Gibbs free energy (ΔG) and entropy (ΔS) can then be calculated.

Workflow Diagram:

ITC_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Data Analysis prep_H Prepare & Degas Host Solution load_instrument Load Sample Cell & Syringe prep_H->load_instrument prep_G Prepare & Degas Guest Solution prep_G->load_instrument run_titration Perform Titration load_instrument->run_titration integrate_peaks Integrate Heat Flow Peaks run_titration->integrate_peaks plot_isotherm Plot Heat Change vs. Molar Ratio integrate_peaks->plot_isotherm fit_model Fit Binding Isotherm plot_isotherm->fit_model calc_params Determine Ka, ΔH, n fit_model->calc_params

Caption: ITC workflow for thermodynamic characterization of binding.

References

Application Notes and Protocols for Ion-Selective Electrodes Based on 18-Crown-6-Methanol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

18-Crown-6 and its derivatives are macrocyclic polyethers renowned for their ability to selectively form stable complexes with specific cations, most notably potassium (K⁺). This high selectivity is attributed to the compatibility between the size of the cation and the crown ether's central cavity. This property makes them excellent ionophores for the fabrication of highly selective and sensitive ion-selective electrodes (ISEs). These ISEs are valuable tools in a wide range of applications, including clinical diagnostics, environmental monitoring, and pharmaceutical analysis.

This document provides detailed application notes and experimental protocols for the preparation and use of ion-selective electrodes incorporating 18-crown-6 or its derivatives, with a focus on the use of methanol as a solvent in the preparation and characterization phases. The operational principle of these potentiometric sensors is based on the selective binding of the target ion by the crown ether embedded in a polymeric membrane. This interaction at the membrane-sample interface generates a potential difference that is proportional to the logarithm of the target ion's activity in the sample, which is measured against a reference electrode.

Quantitative Performance Data

The performance of ion-selective electrodes is characterized by several key parameters, including the linear range, slope of the Nernstian response, detection limit, and selectivity over other ions. The following table summarizes performance data for ISEs based on derivatives of 18-crown-6.

IonophoreTarget IonLinear Range (M)Slope (mV/decade)Detection Limit (M)Interfering IonSelectivity Coefficient (log K)Reference
Nitrobenzo-18-crown-6 (NB18C6)Pb²⁺1x10⁻⁵ - 1x10⁻²30.5 ± 0.58.9x10⁻⁶VariousNot specified[1]
Dibenzo-18-crown-6 (DB18C6)K⁺Not specifiedNernstianNot specifiedNa⁺Not specified[2]
Decyl-18-crown-6K⁺2x10⁻⁵ - 1x10⁻¹Nernstian~10⁻⁶Na⁺Not specified[3]
Diaza-18-crown-6 derivativesMg²⁺Not specifiedNot specifiedNot specifiedCa²⁺, Na⁺, K⁺logKMg/Ca = -2.77, logKMg/Na = -3.46, logKMg.K = -2.24[4]

Experimental Protocols

Protocol 1: Preparation of a PVC Membrane Ion-Selective Electrode

This protocol details the steps for fabricating a PVC-based membrane electrode using an 18-crown-6 derivative as the ionophore.

Materials:

  • Ionophore (e.g., Dibenzo-18-crown-6)

  • Poly(vinyl chloride) (PVC), high molecular weight

  • Plasticizer (e.g., o-nitrophenyloctyl ether, o-NPOE)

  • Lipophilic salt (e.g., sodium tetraphenylborate, NaTPB)

  • Tetrahydrofuran (THF), analytical grade

  • Internal filling solution (e.g., 0.1 M KCl)

  • Ag/AgCl internal reference electrode

  • Electrode body

Procedure:

  • Membrane Cocktail Preparation:

    • A typical membrane composition consists of 1-5% ionophore, 30-33% PVC, 62-68% plasticizer, and 0.5-1% lipophilic salt (w/w).[2]

    • Accurately weigh the components and dissolve them in a minimal amount of THF (e.g., 2-5 mL) in a small, clean glass vial.

    • Ensure complete dissolution by gentle swirling or vortexing to obtain a clear, homogeneous solution.[2]

  • Membrane Casting:

    • Place a clean, dry glass ring on a flat, clean glass plate.

    • Carefully pour the membrane cocktail into the glass ring.[2]

    • Cover the setup with a petri dish to allow for slow evaporation of THF. This prevents the formation of bubbles and ensures a uniform membrane.[2]

    • Allow the solvent to evaporate completely at room temperature for at least 24 hours.[2]

  • Electrode Assembly:

    • Once the membrane is dry, carefully detach it from the glass plate.

    • Using a cork borer, cut a small disk (typically 5-10 mm in diameter) from the membrane.[2]

    • Mount the membrane disk into the tip of the electrode body, ensuring a tight seal to prevent any leakage.[2]

    • Fill the electrode body with the internal filling solution (e.g., 0.1 M KCl).[2]

    • Insert the Ag/AgCl internal reference electrode into the filling solution, making sure no air bubbles are trapped.[2]

  • Electrode Conditioning:

    • Before use, condition the newly assembled electrode by soaking it in a 0.01 M solution of the target ion (e.g., KCl) for several hours (at least 2-4 hours, or overnight for optimal performance).[2] This step ensures the membrane is fully hydrated and equilibrated with the analyte.

Protocol 2: Potentiometric Measurements

This protocol describes the procedure for using the prepared ISE to measure ion concentrations.

Equipment:

  • Ion-selective electrode (prepared as in Protocol 1)

  • External reference electrode (e.g., Ag/AgCl)

  • Ion meter or a high-impedance voltmeter

  • Magnetic stirrer and stir bar

  • Standard solutions of the target ion

Procedure:

  • Electrode System Setup:

    • Connect the ISE and the external reference electrode to the ion meter.[2]

    • Place a beaker containing the standard or sample solution on a magnetic stirrer and add a stir bar.

    • Immerse the tips of both the ISE and the reference electrode into the solution, ensuring they are sufficiently submerged but not touching the bottom or sides of the beaker.[2]

  • Calibration:

    • Prepare a series of standard solutions of the target ion with known concentrations, covering the expected range of the samples.

    • Start with the lowest concentration standard and proceed to the highest.

    • Begin stirring at a constant, moderate rate.

    • Record the potential reading once it stabilizes for each standard solution.

    • Plot the potential (in mV) versus the logarithm of the ion concentration. The resulting calibration curve should be linear over a certain concentration range.

  • Sample Measurement:

    • Rinse the electrodes with deionized water and gently blot them dry.

    • Immerse the electrodes in the sample solution.

    • Stir at the same rate as during calibration.

    • Record the stable potential reading.

    • Determine the concentration of the ion in the sample by interpolating its potential reading on the calibration curve.

Diagrams

experimental_workflow cluster_prep Membrane & Electrode Preparation cluster_measurement Potentiometric Measurement cocktail Prepare Membrane Cocktail (Ionophore, PVC, Plasticizer, THF) casting Cast Membrane (Slow Evaporation of THF) cocktail->casting Pour into glass ring assembly Assemble Electrode (Mount Membrane, Fill Solution) casting->assembly Cut membrane disk conditioning Condition Electrode (Soak in Target Ion Solution) assembly->conditioning Hydrate membrane setup Setup Electrode System (Connect to Ion Meter) conditioning->setup Ready for use calibration Calibrate Electrode (Use Standard Solutions) setup->calibration sample Measure Sample (Record Potential) calibration->sample analysis Data Analysis (Determine Concentration) sample->analysis

Caption: Experimental workflow for the preparation and use of an 18-crown-6 based ion-selective electrode.

Role of Methanol

Methanol plays a significant role in several aspects of the synthesis and characterization of crown ether-based ionophores and their complexes. While THF is commonly used for dissolving the membrane components due to its ability to dissolve PVC, methanol is frequently employed in the following contexts:

  • Synthesis of Ionophores: Methanol is often used as a solvent for the chemical synthesis and modification of crown ether derivatives.[5]

  • Complexation Studies: The stability constants of crown ether-cation complexes are often determined in methanol.[6] This is because methanol is a polar solvent that can dissolve both the crown ether and various metal salts, facilitating the study of their complexation behavior. Evidence for complexation in methanol has been supported by quantitative mass analysis.[7]

  • Extraction Studies: The efficiency of ion extraction from an aqueous phase to an organic phase containing a crown ether can be influenced by the solvent system, which may include methanol.

Conclusion

Ion-selective electrodes based on 18-crown-6 and its derivatives are powerful analytical tools offering high selectivity and sensitivity for specific cations. The protocols outlined in this document provide a comprehensive guide for the successful fabrication and utilization of these electrodes. Careful attention to the membrane composition, electrode assembly, and conditioning is crucial for achieving optimal performance. The versatility of these sensors, coupled with their ease of use and cost-effectiveness, ensures their continued importance in diverse fields of scientific research and development.

References

Application Notes and Protocols: Functionalization of the Hydroxymethyl Group on 18-Crown-6

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the chemical modification of the hydroxymethyl group on the 18-crown-6 macrocycle. The protocols detailed herein offer pathways to a variety of functionalized derivatives, expanding the utility of this versatile scaffold in areas such as targeted drug delivery, ion sensing, and the development of novel catalytic systems.

Introduction

2-Hydroxymethyl-18-crown-6 is a key starting material for the synthesis of a wide array of functionalized crown ethers. The primary hydroxyl group serves as a versatile handle for introducing diverse chemical moieties, thereby tailoring the physical, chemical, and biological properties of the parent macrocycle. This document outlines key synthetic transformations, providing detailed experimental protocols and summarizing expected outcomes.

Core Reaction Pathways

The primary strategies for functionalizing the hydroxymethyl group involve its conversion into a more reactive intermediate, such as a tosylate, which can then undergo nucleophilic substitution. Direct oxidation to an aldehyde or esterification are also common and useful transformations.

Functionalization_Pathways Hydroxymethyl-18-crown-6 Hydroxymethyl-18-crown-6 Tosyloxymethyl-18-crown-6 Tosyloxymethyl-18-crown-6 Hydroxymethyl-18-crown-6->Tosyloxymethyl-18-crown-6 TsCl, Pyridine Aldehyde-18-crown-6 Aldehyde-18-crown-6 Hydroxymethyl-18-crown-6->Aldehyde-18-crown-6 Mild Oxidation (e.g., PCC, Swern) Ester-18-crown-6 Ester-18-crown-6 Hydroxymethyl-18-crown-6->Ester-18-crown-6 RCOOH, Acid Catalyst or Acyl Chloride Azidomethyl-18-crown-6 Azidomethyl-18-crown-6 Tosyloxymethyl-18-crown-6->Azidomethyl-18-crown-6 NaN3 Other_Nucleophiles Other Nucleophiles Tosyloxymethyl-18-crown-6->Other_Nucleophiles Nu- Aminomethyl-18-crown-6 Aminomethyl-18-crown-6 Azidomethyl-18-crown-6->Aminomethyl-18-crown-6 Reduction (e.g., H2, Pd/C) Carboxylic_Acid-18-crown-6 Carboxylic_Acid-18-crown-6 Aldehyde-18-crown-6->Carboxylic_Acid-18-crown-6 Oxidation (e.g., Jones)

Caption: Key functionalization pathways of hydroxymethyl-18-crown-6.

Quantitative Data Summary

The following tables summarize typical yields and key characterization data for the described transformations. Note that yields are highly dependent on reaction scale and purification efficiency.

Compound Functional Group Typical Yield Key ¹H NMR Signals (δ, ppm, CDCl₃) Key IR Bands (cm⁻¹)
2-Tosyloxymethyl-18-crown-6-CH₂OTs>90%7.8-7.3 (aromatic), 4.1-3.5 (crown ether & CH₂O), 2.45 (CH₃)~1360, 1175 (S=O)
2-Azidomethyl-18-crown-6-CH₂N₃85-95%3.7-3.5 (crown ether & CH₂N₃)~2100 (N₃)
2-Aminomethyl-18-crown-6-CH₂NH₂80-90%3.7-3.5 (crown ether), 2.8 (CH₂N), 1.5 (NH₂)~3370, 3300 (N-H)
18-Crown-6-2-carboxaldehyde-CHO70-85%9.7 (CHO), 4.0-3.6 (crown ether)~1730 (C=O)
18-Crown-6-2-carboxylic acid-COOHVariable10-12 (COOH), 4.0-3.6 (crown ether)~3300-2500 (O-H), ~1710 (C=O)
2-(Acyloxymethyl)-18-crown-6-CH₂OC(O)R75-95%4.2-3.5 (crown ether & CH₂O), Alkyl protons~1740 (C=O)

Experimental Protocols

Protocol 1: Synthesis of 2-Tosyloxymethyl-18-crown-6

This protocol describes the conversion of the hydroxyl group to a tosylate, an excellent leaving group for subsequent nucleophilic substitution reactions.

Protocol_1_Workflow start Start dissolve Dissolve Hydroxymethyl-18-crown-6 in Pyridine start->dissolve cool Cool to 0°C dissolve->cool add_tscl Add p-Toluenesulfonyl Chloride (TsCl) cool->add_tscl react Stir at 0°C to Room Temperature add_tscl->react workup Aqueous Workup react->workup extract Extract with Dichloromethane workup->extract dry Dry and Evaporate Solvent extract->dry purify Purify by Column Chromatography dry->purify end End purify->end

Caption: Workflow for the synthesis of 2-Tosyloxymethyl-18-crown-6.

Materials:

  • 2-Hydroxymethyl-18-crown-6

  • Anhydrous pyridine

  • p-Toluenesulfonyl chloride (TsCl)

  • Dichloromethane (DCM)

  • Deionized water

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 2-hydroxymethyl-18-crown-6 (1.0 eq.) in anhydrous pyridine (5-10 mL per gram of crown ether).

  • Cool the stirred solution to 0 °C in an ice bath.

  • Add p-toluenesulfonyl chloride (1.2-1.5 eq.) portion-wise, maintaining the temperature at 0 °C.

  • Allow the reaction mixture to stir at 0 °C for 1 hour, then let it warm to room temperature and stir for an additional 12-16 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, pour the reaction mixture into ice-cold water.

  • Extract the aqueous mixture with dichloromethane (3 x volume of aqueous layer).

  • Combine the organic layers and wash successively with 1 M HCl (to remove pyridine), saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purify the crude product by column chromatography on silica gel (eluent: ethyl acetate/hexane gradient) to afford 2-tosyloxymethyl-18-crown-6 as a colorless oil or white solid.

Protocol 2: Synthesis of 2-Azidomethyl-18-crown-6

This protocol details the nucleophilic substitution of the tosylate with azide, a versatile precursor for amines and other nitrogen-containing functionalities.

Materials:

  • 2-Tosyloxymethyl-18-crown-6

  • Sodium azide (NaN₃)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Dichloromethane (DCM)

  • Deionized water

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Dissolve 2-tosyloxymethyl-18-crown-6 (1.0 eq.) in anhydrous DMF in a round-bottom flask.

  • Add sodium azide (3.0 eq.) to the solution.

  • Heat the reaction mixture to 60-80 °C and stir for 6-12 hours.

  • Monitor the reaction progress by TLC.

  • After completion, cool the mixture to room temperature and pour it into deionized water.

  • Extract the product with dichloromethane (3 x volume of aqueous layer).

  • Combine the organic extracts and wash with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure to yield 2-azidomethyl-18-crown-6, which can often be used without further purification.

Protocol 3: Synthesis of 2-Aminomethyl-18-crown-6

This protocol describes the reduction of the azide to a primary amine.

Materials:

  • 2-Azidomethyl-18-crown-6

  • Palladium on carbon (10% Pd/C)

  • Methanol or Ethanol

  • Hydrogen gas (H₂)

Procedure:

  • Dissolve 2-azidomethyl-18-crown-6 (1.0 eq.) in methanol or ethanol in a hydrogenation flask.

  • Carefully add 10% Pd/C (5-10% by weight of the azide).

  • Purge the flask with hydrogen gas and maintain a hydrogen atmosphere (e.g., using a balloon or a Parr hydrogenator).

  • Stir the mixture vigorously at room temperature for 12-24 hours.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Carefully filter the reaction mixture through a pad of Celite to remove the catalyst, washing the pad with the solvent.

  • Concentrate the filtrate under reduced pressure to obtain 2-aminomethyl-18-crown-6.

Protocol 4: Oxidation to 18-Crown-6-2-carboxaldehyde

This protocol outlines the mild oxidation of the primary alcohol to an aldehyde using Pyridinium chlorochromate (PCC).

Materials:

  • 2-Hydroxymethyl-18-crown-6

  • Pyridinium chlorochromate (PCC)

  • Anhydrous dichloromethane (DCM)

  • Silica gel

  • Diethyl ether

Procedure:

  • In a flask, suspend PCC (1.5-2.0 eq.) in anhydrous DCM.

  • To this stirred suspension, add a solution of 2-hydroxymethyl-18-crown-6 (1.0 eq.) in anhydrous DCM dropwise.

  • Stir the reaction mixture at room temperature for 2-4 hours.

  • Monitor the reaction by TLC.

  • Upon completion, dilute the reaction mixture with diethyl ether and pass it through a short plug of silica gel to remove the chromium salts, eluting with additional diethyl ether.

  • Concentrate the filtrate under reduced pressure to yield the crude aldehyde.

  • If necessary, purify further by column chromatography on silica gel.

Disclaimer

These protocols are intended for use by trained chemists in a laboratory setting. Appropriate personal protective equipment should be worn at all times. Reaction conditions may need to be optimized for specific scales and equipment. The toxicity of crown ethers and their derivatives has not been fully investigated, and they should be handled with care.

Application Notes and Protocols: Phase Transfer Catalysis of Poorly Soluble Inorganic Salts with 18-Crown-6-Methanol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Phase transfer catalysis (PTC) is a powerful synthetic methodology that facilitates reactions between reactants located in different, immiscible phases. This technique is particularly valuable for reactions involving inorganic salts, which are often poorly soluble in the organic solvents required for many chemical transformations. 18-Crown-6, a macrocyclic polyether, is an exceptional phase transfer catalyst, renowned for its high affinity for potassium cations. By encapsulating the metal cation, 18-Crown-6 effectively solubilizes the salt in organic media, thereby liberating the anion to act as a potent nucleophile. This application note provides a detailed overview, quantitative data, and experimental protocols for the use of 18-Crown-6 in methanol to catalyze reactions of poorly soluble inorganic salts, enabling higher yields and milder reaction conditions.

Mechanism of Action

18-Crown-6 operates by complexing with a metal cation, typically an alkali metal ion like K⁺, whose ionic radius is highly compatible with the cavity size of the crown ether (2.6-3.2 Å)[1][2]. This complexation disrupts the crystal lattice of the inorganic salt. The exterior of the [18-Crown-6-K⁺] complex is lipophilic, allowing it to be soluble in organic solvents. The anion of the salt is co-transported into the organic phase to maintain charge neutrality. In this state, the anion is poorly solvated and thus highly reactive, often referred to as a "naked" anion[3]. This enhanced nucleophilicity dramatically accelerates reaction rates.

Caption: Mechanism of 18-Crown-6 phase transfer catalysis.

Data Presentation: Solubility Enhancement

The efficacy of 18-Crown-6 as a phase transfer catalyst is fundamentally linked to its ability to increase the solubility of inorganic salts in organic solvents. The following tables summarize the molal solubilities of various alkali metal salts in methanol in the absence and presence of 18-Crown-6 at different temperatures.

Table 1: Molal Solubilities (g mol/1000 g solvent) of Alkali Metal Salts in Methanol at 25°C with Varying 18-Crown-6 Concentrations

18-Crown-6 Conc. (mol/L)Li₂CO₃Na₂CO₃CH₃COONaNaClKCl
00.0120.0250.2500.2450.070
0.0010.0150.0300.2600.2550.085
0.0050.0200.0400.2800.2700.110
0.0100.0280.0550.3100.2900.140
0.0500.0350.0700.3500.3200.180

Table 2: Molal Solubilities (g mol/1000 g solvent) of Alkali Metal Salts in Methanol with 0.01 M 18-Crown-6 at Various Temperatures

Temperature (°C)Li₂CO₃Na₂CO₃CH₃COONaNaClKCl
200.0260.0500.3000.2950.145
250.0280.0550.3100.2900.140
300.0300.0600.3200.2850.135
350.0270.0580.3150.2800.130

Experimental Protocols

Protocol 1: Nucleophilic Fluorination of an Activated Alkyl Halide

This protocol details the synthesis of fluoromethyl phenyl sulfone from chloromethyl phenyl sulfide using potassium fluoride as the fluorine source, catalyzed by 18-Crown-6.

Materials:

  • Chloromethyl phenyl sulfide (1.0 equiv)

  • Spray-dried potassium fluoride (2.0 equiv)

  • 18-Crown-6 (0.1 equiv)

  • Anhydrous acetonitrile

  • Dichloromethane

  • Water

  • Anhydrous magnesium sulfate

Equipment:

  • Round-bottomed flask

  • Magnetic stirrer and stir bar

  • Reflux condenser

  • Oil bath

  • Separatory funnel

  • Rotary evaporator

Procedure: [4]

  • To an oven-dried 100-mL round-bottomed flask, add spray-dried potassium fluoride (8.80 g, 152 mmol) and 18-crown-6 (2.01 g, 7.6 mmol).

  • Seal the flask with a rubber septum and place it under a nitrogen atmosphere.

  • Add anhydrous acetonitrile (50 mL) followed by chloromethyl phenyl sulfide (10.2 mL, 12.10 g, 76.0 mmol) via syringe.

  • Replace the septum with a reflux condenser under a nitrogen atmosphere.

  • Heat the reaction mixture to reflux (approximately 102-103 °C oil bath temperature) with vigorous stirring for 120 hours.

  • Cool the reaction mixture to 0 °C in an ice bath and dilute with 50 mL of ice water.

  • Transfer the mixture to a separatory funnel and extract with dichloromethane (4 x 25 mL).

  • Combine the organic layers, wash with water (30 mL), and dry over anhydrous magnesium sulfate.

  • Filter the drying agent and remove the solvent under reduced pressure using a rotary evaporator to yield the crude product.

Expected Yield: 93-95% (crude). The product can then be further purified or used directly in subsequent steps, such as oxidation to the sulfone.

Protocol 2: Oxidation of an Aromatic Side-Chain with Potassium Permanganate

This protocol describes the oxidation of an alkylbenzene (e.g., toluene) to the corresponding carboxylic acid (benzoic acid) using potassium permanganate solubilized in an organic solvent with 18-Crown-6.

Materials:

  • Toluene (1.0 equiv)

  • Potassium permanganate (KMnO₄) (2.0 equiv)

  • 18-Crown-6 (0.1 equiv)

  • Benzene or Dichloromethane

  • Sodium bisulfite (NaHSO₃) solution (saturated)

  • Hydrochloric acid (10% aqueous solution)

  • Diethyl ether

  • Anhydrous sodium sulfate

Equipment:

  • Round-bottomed flask

  • Magnetic stirrer and stir bar

  • Reflux condenser

  • Heating mantle

  • Separatory funnel

Procedure:

  • In a round-bottomed flask, dissolve 18-Crown-6 (2.64 g, 10 mmol) in benzene (100 mL).

  • Add finely ground potassium permanganate (3.16 g, 20 mmol) to the solution. Stir vigorously for 30 minutes to form the "purple benzene" solution, indicating the solubilization of KMnO₄.

  • Add toluene (0.92 g, 10 mmol) to the reaction mixture.

  • Heat the mixture to a gentle reflux (around 60-70 °C) and maintain for 4-6 hours, or until the purple color has disappeared and a brown precipitate of manganese dioxide (MnO₂) has formed.

  • Cool the reaction to room temperature and quench by the dropwise addition of a saturated aqueous solution of sodium bisulfite until the brown precipitate dissolves.

  • Transfer the mixture to a separatory funnel. Acidify the aqueous layer with 10% HCl to a pH of approximately 2 to precipitate the benzoic acid.

  • Extract the aqueous layer with diethyl ether (3 x 50 mL).

  • Combine the organic extracts, wash with brine, and dry over anhydrous sodium sulfate.

  • Filter and evaporate the solvent to yield benzoic acid.

Expected Yield: >90%.

Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up cluster_analysis Analysis A1 Combine Inorganic Salt, 18-Crown-6, and Solvent B1 Add Organic Substrate A1->B1 B2 Heat/Stir for Specified Time B1->B2 C1 Quench Reaction B2->C1 C2 Aqueous Extraction C1->C2 C3 Dry Organic Layer C2->C3 C4 Solvent Evaporation C3->C4 D1 Purification (e.g., Chromatography, Recrystallization) C4->D1 D2 Characterization (NMR, IR, MS) D1->D2

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 2-Hydroxymethyl-18-crown-6

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield of 2-hydroxymethyl-18-crown-6 synthesis.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for 2-hydroxymethyl-18-crown-6, and what are the key factors influencing its yield?

A1: The most prevalent method for synthesizing 2-hydroxymethyl-18-crown-6 is a modified Williamson ether synthesis. This involves the cyclization of a protected glycerol derivative with a polyethylene glycol derivative. The key factors that significantly influence the yield are:

  • The Template Effect: The presence of a cation that fits snugly within the cavity of the forming crown ether is crucial. For 18-crown-6 and its derivatives, the potassium ion (K⁺) is an ideal template, as it organizes the reacting molecules into a conformation that favors intramolecular cyclization over intermolecular polymerization.[1]

  • High-Dilution Conditions: To minimize the formation of linear polymers, the reaction should be conducted under high-dilution conditions. This is typically achieved by the slow, simultaneous addition of the reactants to a large volume of solvent, keeping their instantaneous concentrations low.

  • Anhydrous Conditions: The Williamson ether synthesis is highly sensitive to moisture. Water can react with the strong base used, reducing its effectiveness, and can also lead to undesired side reactions. Therefore, the use of anhydrous solvents and thoroughly dried glassware is essential.

  • Purity of Reagents: Impurities in the starting materials can lead to the formation of byproducts that are difficult to separate from the desired crown ether. It is recommended to use freshly purified reagents.

  • Choice of Base and Solvent: A strong base, such as potassium tert-butoxide or potassium hydroxide, is required to deprotonate the hydroxyl groups. The solvent should be aprotic and capable of dissolving the reactants, with tetrahydrofuran (THF) and 1,4-dioxane being common choices.

Q2: My synthesis of 2-hydroxymethyl-18-crown-6 resulted in a low yield and a significant amount of a viscous, oily residue. What are the likely side products?

A2: A low yield accompanied by a viscous residue is a common issue in crown ether synthesis. The primary culprits are typically:

  • Linear and Cyclic Oligomers: Intermolecular reactions between the starting materials can lead to the formation of long-chain polyethers instead of the desired cyclic monomer.

  • Unreacted Starting Materials: Incomplete reaction can leave residual diol or di-tosylate starting materials in the crude product.

  • Products of Side Reactions: Depending on the reaction conditions, side reactions such as elimination can occur.

Q3: Is a protecting group necessary for the hydroxyl group of the glycerol derivative during the synthesis?

A3: Yes, it is highly advisable to use a protecting group for the secondary hydroxyl group of the glycerol derivative. The strong basic conditions of the Williamson ether synthesis would otherwise deprotonate this hydroxyl group, leading to its participation in the reaction and the formation of undesired byproducts. A common strategy is to use a benzylidene acetal, which can be readily removed by hydrogenolysis after the crown ether has been formed.

Q4: What is an efficient method for purifying 2-hydroxymethyl-18-crown-6?

A4: While column chromatography can be used, a more efficient, non-chromatographic method has been reported. This involves extracting the crude product from a concentrated aqueous potassium hydroxide solution. The crown ether forms a complex with the potassium ions and is retained in the aqueous phase, while less polar impurities can be washed away with an organic solvent. Subsequent dilution of the aqueous phase and extraction with an organic solvent can then isolate the purified crown ether. Another common method for purifying crown ethers is the formation of a crystalline complex with acetonitrile, which can be isolated by filtration and then decomposed under vacuum to yield the pure crown ether.[2]

Troubleshooting Guide

Problem Potential Cause(s) Recommended Solution(s)
Low or No Yield of Crown Ether Ineffective template effect.Ensure a potassium-based salt (e.g., KOH, K₂CO₃) is used as the base to provide the K⁺ template ion.
Presence of water in the reaction.Thoroughly dry all glassware before use. Use anhydrous solvents and properly stored, dry reagents.
Incomplete reaction.Monitor the reaction progress using thin-layer chromatography (TLC). If the reaction has stalled, consider increasing the reaction time or temperature.
Intermolecular polymerization.Employ high-dilution conditions by adding the reactants slowly and simultaneously to a large volume of solvent.
Formation of a Viscous, Insoluble Oil Predominance of linear polymers.This is a strong indication that high-dilution conditions were not effectively maintained. Re-run the reaction with slower addition rates of the reactants into a larger volume of solvent.
Difficulties in Product Isolation/Purification Similar polarities of the product and byproducts.If standard extraction fails, consider purification via complexation with acetonitrile. For water-sensitive products, filtration through a pad of silica gel can be effective in retaining the polar crown ether while allowing less polar impurities to pass through.
Emulsion formation during workup.Add a saturated brine solution to the aqueous layer to break the emulsion.
Incomplete Deprotection of the Hydroxymethyl Group Inefficient hydrogenation.Ensure the palladium catalyst is active. Increase the hydrogen pressure and/or reaction time.

Experimental Protocols

Protocol 1: Synthesis of 2-Hydroxymethyl-18-crown-6 via a Protected Diol

This protocol is based on the general principles of crown ether synthesis and aims for a higher yield through the use of a template ion and a protecting group strategy. A reported yield for a similar synthesis is 65%.[3]

Step 1: Preparation of Pentaethylene Glycol Ditosylate

  • Dissolve pentaethylene glycol in a minimal amount of pyridine and cool the solution in an ice bath.

  • Slowly add p-toluenesulfonyl chloride (2.2 equivalents) portion-wise, maintaining the temperature below 5°C.

  • Stir the reaction mixture at room temperature for 12-18 hours.

  • Pour the mixture into ice-cold dilute hydrochloric acid to precipitate the product.

  • Filter the solid, wash with water and cold ethanol, and recrystallize from ethanol to obtain pure pentaethylene glycol ditosylate.

Step 2: Preparation of 2-Phenyl-1,3-dioxan-5-ol (Glycerol Benzylidene Acetal)

  • Mix glycerol, benzaldehyde, and a catalytic amount of p-toluenesulfonic acid in toluene.

  • Heat the mixture to reflux with a Dean-Stark apparatus to remove water.

  • After the theoretical amount of water is collected, cool the reaction mixture.

  • Wash with a saturated sodium bicarbonate solution and then with brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and evaporate the solvent to obtain the product.

Step 3: Cyclization to form Protected 2-Hydroxymethyl-18-crown-6

  • Set up a three-necked flask with a mechanical stirrer, a reflux condenser, and two dropping funnels.

  • To the flask, add a large volume of anhydrous tetrahydrofuran (THF) and potassium tert-butoxide (2.2 equivalents).

  • In one dropping funnel, dissolve pentaethylene glycol ditosylate in THF.

  • In the other dropping funnel, dissolve 2-phenyl-1,3-dioxan-5-ol in THF.

  • Heat the THF in the flask to reflux.

  • Slowly and simultaneously, add the contents of both dropping funnels to the refluxing THF over a period of 8-12 hours.

  • After the addition is complete, continue refluxing for another 4-6 hours.

  • Cool the reaction mixture and filter to remove the precipitated salts.

  • Evaporate the solvent under reduced pressure to obtain the crude protected crown ether.

Step 4: Deprotection to Yield 2-Hydroxymethyl-18-crown-6

  • Dissolve the crude protected crown ether in ethanol.

  • Add a catalytic amount of 10% Palladium on carbon (Pd/C).

  • Hydrogenate the mixture in a Parr apparatus under a hydrogen atmosphere (50-60 psi) for 24 hours.

  • Filter the reaction mixture through a pad of Celite to remove the catalyst.

  • Evaporate the solvent to yield the crude 2-hydroxymethyl-18-crown-6.

  • Purify the product by vacuum distillation or by following the non-chromatographic purification method described in the FAQs.

Data Presentation

Table 1: Influence of Key Parameters on the Yield of Crown Ether Synthesis

Parameter Condition Expected Impact on Yield Rationale
Template Cation K⁺ (for 18-membered rings)HighOptimal fit in the crown ether cavity, promoting cyclization.
Na⁺Moderate to LowMismatch in size with the 18-crown-6 cavity, less effective templating.
Reactant Concentration High DilutionHighFavors intramolecular cyclization over intermolecular polymerization.
High ConcentrationLowPromotes the formation of linear polymers.
Reaction Temperature Moderate (e.g., reflux in THF)OptimalBalances reaction rate with the minimization of side reactions.
Too HighLowCan promote elimination and other side reactions.
Base Strength Strong (e.g., KOtBu, KH)HighEnsures complete deprotonation of the hydroxyl groups.
WeakLowIncomplete deprotonation leads to an incomplete reaction.

Visualizations

experimental_workflow cluster_step1 Step 1: Ditosylation cluster_step2 Step 2: Protection cluster_step3 Step 3: Cyclization cluster_step4 Step 4: Deprotection & Purification penta_glycol Pentaethylene Glycol tosyl_cl p-TsCl, Pyridine penta_glycol->tosyl_cl penta_ditosylate Pentaethylene Glycol Ditosylate tosyl_cl->penta_ditosylate penta_ditosylate_input Pentaethylene Glycol Ditosylate penta_ditosylate->penta_ditosylate_input glycerol Glycerol benzaldehyde Benzaldehyde, p-TsOH glycerol->benzaldehyde protected_diol 2-Phenyl-1,3-dioxan-5-ol benzaldehyde->protected_diol protected_diol_input 2-Phenyl-1,3-dioxan-5-ol protected_diol->protected_diol_input cyclization KOtBu, THF High Dilution penta_ditosylate_input->cyclization protected_diol_input->cyclization protected_crown Protected Crown Ether cyclization->protected_crown deprotection H₂, Pd/C protected_crown->deprotection purification Purification deprotection->purification final_product 2-Hydroxymethyl-18-crown-6 purification->final_product

Caption: Experimental workflow for the synthesis of 2-hydroxymethyl-18-crown-6.

troubleshooting_yield cluster_incomplete_reaction Incomplete Reaction cluster_polymerization Polymerization start Low Yield of 2-Hydroxymethyl-18-crown-6 check_reaction Check TLC for starting materials start->check_reaction incomplete Starting materials present check_reaction->incomplete Yes complete No starting materials, viscous residue check_reaction->complete No check_reagents Verify reagent purity and anhydrous conditions incomplete->check_reagents optimize_conditions Increase reaction time or temperature incomplete->optimize_conditions end_reagents end_reagents check_reagents->end_reagents Solution end_optimize end_optimize optimize_conditions->end_optimize Solution check_dilution Review high-dilution setup and addition rate complete->check_dilution check_template Confirm use of K⁺ template ion complete->check_template end_dilution end_dilution check_dilution->end_dilution Solution end_template end_template check_template->end_template Solution

Caption: Troubleshooting guide for low yield in 2-hydroxymethyl-18-crown-6 synthesis.

yield_optimization yield High Yield of 2-Hydroxymethyl-18-crown-6 template Optimal Template Effect (K⁺) yield->template dilution High-Dilution Conditions yield->dilution anhydrous Anhydrous Environment yield->anhydrous reagents High Purity Reagents yield->reagents protection Hydroxyl Protecting Group Strategy yield->protection

Caption: Key factors for optimizing the yield of 2-hydroxymethyl-18-crown-6.

References

Technical Support Center: Purification of 18-Crown-6-Methanol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges with the removal of 18-Crown-6-methanol from reaction mixtures.

Frequently Asked Questions (FAQs)

Q1: What is 18-Crown-6-methanol and why is it difficult to remove?

18-Crown-6-methanol, also known as 2-Hydroxymethyl-18-crown-6, is a functionalized crown ether.[1][2][3] Like other crown ethers, it can form stable complexes with various cations, which is often why it is used in organic synthesis.[1] However, this property, combined with its unique solubility profile, can make it challenging to separate from reaction products. The presence of the hydroxymethyl group increases its polarity and solubility in a range of solvents, including water.[1][4]

Q2: What are the primary methods for removing 18-Crown-6-methanol?

The three main strategies for removing 18-Crown-6-methanol from a reaction mixture are:

  • Solvent Extraction: Exploiting the differential solubility of the crown ether and the desired product in two immiscible liquid phases.

  • Column Chromatography: Separating the crown ether from the product based on their different affinities for a stationary phase.

  • Precipitation by Complexation: Selectively precipitating the crown ether by forming an insoluble complex with a metal salt.

Q3: How do I choose the best removal method for my specific reaction?

The choice of method depends on several factors:

  • Properties of your desired product: Its solubility, polarity, and stability are crucial.

  • Scale of the reaction: Some methods are more suitable for large-scale purifications than others.

  • Presence of other components in the mixture: The chosen method should not negatively impact other reagents or byproducts that need to be retained or removed.

  • Required purity of the final product: Some methods offer higher resolution and purity than others.

Troubleshooting Guides

Method 1: Solvent Extraction

This method is often the first approach due to its relative simplicity. The key is to find a solvent system where the 18-Crown-6-methanol has a high affinity for one phase and your product for the other.

Troubleshooting Common Issues:

Issue Possible Cause Troubleshooting Steps
Poor separation (emulsion formation) The polarity of the two solvent phases is too similar. The reaction mixture contains surfactants or other emulsifying agents.- Increase the polarity difference between the two solvents. - Add a small amount of brine (saturated NaCl solution) to the aqueous phase to "salt out" organic components. - Centrifuge the mixture to break the emulsion.
Product is extracted along with the crown ether The product has significant solubility in the same solvent as the crown ether.- Adjust the pH of the aqueous phase. If your product has acidic or basic functional groups, changing the pH can alter its solubility in the aqueous phase. - Try a different solvent system. Refer to the solvent miscibility and polarity tables.
Crown ether remains in the organic phase with the product 18-Crown-6-methanol has some solubility in a wide range of organic solvents.- Perform multiple extractions with the aqueous phase to incrementally remove the crown ether. - Consider a back-extraction step.

Experimental Protocol: General Solvent Extraction

  • Solvent Selection: Choose an immiscible solvent pair. A common choice is an organic solvent (e.g., dichloromethane, ethyl acetate) and an aqueous phase (e.g., water, dilute acid, or base). The hydroxymethyl group on the crown ether increases its water solubility.[1][4]

  • Extraction:

    • Dissolve the crude reaction mixture in the chosen organic solvent.

    • Transfer the solution to a separatory funnel.

    • Add an equal volume of the aqueous phase.

    • Shake the funnel vigorously for 1-2 minutes, venting frequently.

    • Allow the layers to separate.

    • Drain the lower layer.

  • Repeat: Repeat the extraction of the organic layer with fresh aqueous phase 2-3 times to maximize the removal of the water-soluble crown ether.

  • Drying and Concentration: Dry the organic layer over an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄), filter, and concentrate under reduced pressure to isolate the product.

Method 2: Column Chromatography

Column chromatography offers a higher degree of separation and is suitable when extraction methods fail to provide the desired purity.

Troubleshooting Common Issues:

Issue Possible Cause Troubleshooting Steps
Co-elution of product and crown ether The polarity of the product and 18-Crown-6-methanol are too similar for the chosen mobile phase.- Adjust the polarity of the mobile phase. A gradient elution (gradually increasing the polarity of the eluent) can be effective. - Change the stationary phase. If using silica gel (acidic), consider using alumina (can be acidic, neutral, or basic) which may interact differently with your compounds.
Crown ether streaks across many fractions The column is overloaded with the crude mixture. The crown ether is interacting strongly with the stationary phase.- Reduce the amount of crude material loaded onto the column. - Add a small amount of a more polar solvent to the mobile phase to improve the elution of the crown ether.
Low recovery of the desired product The product is irreversibly adsorbed onto the stationary phase.- Choose a less polar stationary phase or a more polar mobile phase. - Ensure the product is stable on the chosen stationary phase (e.g., acid-sensitive compounds on silica gel).

Experimental Protocol: Flash Column Chromatography

  • Stationary Phase Selection: Silica gel is a common choice for separating polar compounds. Alumina can also be used.

  • Mobile Phase Selection: Start with a non-polar solvent (e.g., hexane or heptane) and gradually increase the polarity by adding a more polar solvent (e.g., ethyl acetate, dichloromethane, or methanol). Thin Layer Chromatography (TLC) should be used to determine the optimal solvent system. For a polar compound like 18-Crown-6-methanol, a relatively polar eluent will be required. A common system for separating crown ethers is a gradient of dichloromethane and methanol.[5]

  • Column Packing:

    • Prepare a slurry of the stationary phase in the initial, least polar eluent.

    • Pour the slurry into the column and allow it to pack under gravity or with gentle pressure.

  • Sample Loading:

    • Dissolve the crude reaction mixture in a minimal amount of the mobile phase or a slightly more polar solvent.

    • Alternatively, adsorb the crude mixture onto a small amount of silica gel and load the dry powder onto the top of the column.

  • Elution:

    • Begin eluting with the least polar solvent mixture.

    • Collect fractions and monitor their composition using TLC.

    • Gradually increase the polarity of the mobile phase to elute the more polar components, including the 18-Crown-6-methanol.

Method 3: Precipitation by Complexation

This method relies on the ability of crown ethers to form strong, often insoluble, complexes with specific metal cations.

Troubleshooting Common Issues:

Issue Possible Cause Troubleshooting Steps
No precipitate forms The chosen metal salt is not suitable for precipitating 18-Crown-6-methanol. The concentration of the crown ether is too low. The solvent is solubilizing the complex.- Experiment with different metal salts. Barium and strontium salts of alkanedisulfonic acids have been shown to be effective for precipitating 18-crown-6.[6] - Concentrate the reaction mixture to increase the concentration of the crown ether. - Use a solvent in which the metal-crown ether complex is insoluble.
Product co-precipitates with the crown ether The product also forms an insoluble complex with the chosen metal salt.- This method may not be suitable for your specific product. Consider one of the other methods.
Difficulty recovering the crown ether from the complex (if desired) The metal-crown ether complex is very stable.- The patent literature suggests that washing the complex with a low acidity aqueous solution can help to remove the metal ion.[7]

Experimental Protocol: Precipitation with a Metal Salt

  • Solvent and Salt Selection: Dissolve the crude reaction mixture in an organic solvent. Select a metal salt that is known to form an insoluble complex with 18-crown-6 or similar crown ethers. For example, strontium chloride or barium alkanedisulfonates have been used.[6][7]

  • Precipitation:

    • Add the solid metal salt to the solution of the crude mixture and stir.

    • The formation of a precipitate indicates the complexation of the crown ether.

  • Isolation of Product:

    • Filter the mixture to remove the insoluble crown ether-metal complex.

    • The filtrate should contain the desired product, now free of the crown ether.

  • Work-up: Wash the filtrate with water to remove any remaining metal salts, dry the organic layer, and concentrate to obtain the purified product.

Data Presentation

Table 1: Physicochemical Properties of 18-Crown-6-Methanol

PropertyValueReference(s)
Synonyms 2-Hydroxymethyl-18-crown-6, 1,4,7,10,13,16-Hexaoxacyclooctadecane-2-methanol[1][2]
CAS Number 70069-04-4[1][2]
Molecular Formula C₁₃H₂₆O₇[1][2]
Molecular Weight 294.34 g/mol [1][2]
Appearance Colorless to pale yellow liquid[1]
Density 1.174 g/mL at 25 °C[2][3]
Boiling Point 150 °C at 0.5 mmHg[2][3]
Solubility in Water 1000 g/L at 25 °C[4]

Table 2: Solvent Polarity Index for Chromatography

This table can help in selecting appropriate solvents for column chromatography. A greater difference in polarity between the mobile phase and the compounds to be separated generally leads to better resolution.

SolventPolarity Index (P')
n-Hexane0.1
Toluene2.4
Diethyl Ether2.8
Dichloromethane (DCM)3.1
Ethyl Acetate (EtOAc)4.4
Acetonitrile5.8
Ethanol4.3
Methanol5.1
Water10.2

Source: Adapted from literature data.[5]

Visualizations

experimental_workflow cluster_start Crude Reaction Mixture cluster_extraction Method 1: Solvent Extraction cluster_chromatography Method 2: Column Chromatography cluster_precipitation Method 3: Precipitation cluster_end Purified Product start Mixture containing 18-Crown-6-Methanol and Product ext1 Dissolve in Organic Solvent & Add Aqueous Phase start->ext1 Choose Extraction chrom1 Select Stationary & Mobile Phase (TLC) start->chrom1 Choose Chromatography precip1 Dissolve in Solvent & Add Metal Salt start->precip1 Choose Precipitation ext2 Separate Layers ext1->ext2 ext3 Repeat Aqueous Wash ext2->ext3 ext4 Dry & Concentrate Organic Layer ext3->ext4 end_node Product ext4->end_node chrom2 Pack Column chrom1->chrom2 chrom3 Load Sample chrom2->chrom3 chrom4 Elute & Collect Fractions chrom3->chrom4 chrom4->end_node precip2 Filter to Remove Precipitate precip1->precip2 precip3 Wash, Dry & Concentrate Filtrate precip2->precip3 precip3->end_node

Caption: Workflow for removing 18-Crown-6-methanol.

troubleshooting_logic cluster_assessment Purity Assessment cluster_success Success cluster_failure Troubleshooting cluster_solutions Corrective Actions start Initial Purification Attempt assess Is the product pure? start->assess success Purification Complete assess->success Yes failure Identify the Issue assess->failure No co_elution Co-elution / Co-extraction failure->co_elution low_yield Low Product Yield failure->low_yield emulsion Emulsion Formation (Extraction) failure->emulsion solution1 Modify Solvent System (Polarity, pH) co_elution->solution1 solution3 Optimize Conditions (e.g., Column Loading, Salt Choice) co_elution->solution3 solution2 Change Method (e.g., Extraction to Chromatography) low_yield->solution2 low_yield->solution3 emulsion->solution1 solution1->start Re-attempt solution2->start Re-attempt solution3->start Re-attempt

Caption: Troubleshooting logic for purification.

References

Preventing side reactions during the functionalization of 18-Crown-6-methanol

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the functionalization of 18-Crown-6-methanol. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for common synthetic transformations involving this versatile building block.

Troubleshooting Guides

This section provides solutions to common problems encountered during the functionalization of 18-Crown-6-methanol.

Issue 1: Low Yield in Williamson Ether Synthesis

Symptoms:

  • Low isolated yield of the desired ether product.

  • Presence of unreacted 18-Crown-6-methanol in the final product mixture.

  • Formation of a significant amount of side products, such as alkenes.

Possible Causes and Solutions:

CauseRecommended Action
Incomplete Deprotonation Use a sufficiently strong base (e.g., NaH, KH) to ensure complete formation of the alkoxide. Ensure anhydrous conditions as moisture will consume the base.
Side Reactions (E2 Elimination) This is a common side reaction, especially with secondary or bulky alkyl halides.[1] To favor the desired SN2 reaction, use a primary alkyl halide if possible.[2][3] Maintain a moderate reaction temperature (typically 50-100 °C) as excessive heat can promote elimination.[3]
Steric Hindrance The bulky 18-Crown-6 moiety can sterically hinder the reaction. If using a bulky alkyl halide, consider using a less hindered one. For the synthesis of unsymmetrical ethers, the pathway with the less sterically hindered halide is preferred.[2]
Inefficient Purification The polarity of the functionalized crown ether may be similar to that of byproducts, making separation difficult. Utilize flash chromatography with a suitable solvent system (e.g., dichloromethane/methanol) for effective purification.[4]

Experimental Workflow for Troubleshooting Low Yield in Williamson Ether Synthesis:

G start Low Yield of Desired Ether check_deprotonation Verify Complete Deprotonation start->check_deprotonation check_side_reactions Analyze for E2 Elimination Products check_deprotonation->check_side_reactions [Deprotonation is complete] action_base Use stronger base (NaH, KH) Ensure anhydrous conditions check_deprotonation->action_base [Incomplete deprotonation] check_sterics Evaluate Steric Hindrance check_side_reactions->check_sterics [Minimal elimination] action_elimination Use primary alkyl halide Lower reaction temperature check_side_reactions->action_elimination [Significant elimination] optimize_purification Optimize Purification Protocol check_sterics->optimize_purification [Minimal steric hindrance] action_sterics Use less hindered alkyl halide check_sterics->action_sterics [High steric hindrance] success Improved Yield optimize_purification->success [Successful purification] action_purification Employ flash chromatography (e.g., DCM/Methanol gradient) optimize_purification->action_purification [Co-eluting impurities] action_base->check_deprotonation action_elimination->check_side_reactions action_sterics->check_sterics action_purification->optimize_purification

Caption: Troubleshooting workflow for low yields in Williamson ether synthesis.

Issue 2: Incomplete Esterification and Side Product Formation

Symptoms:

  • Incomplete conversion of 18-Crown-6-methanol to the desired ester.

  • Formation of byproducts that are difficult to separate.

  • Low isolated yield of the pure ester.

Possible Causes and Solutions:

CauseRecommended Action
Equilibrium Limitation (Fischer Esterification) Fischer esterification is a reversible reaction.[5][6] To drive the equilibrium towards the product, use a large excess of the carboxylic acid or remove water as it is formed (e.g., using a Dean-Stark apparatus).
Steric Hindrance The bulky crown ether can hinder the approach of the carboxylic acid. If the carboxylic acid is also sterically demanding, consider using a coupling agent like DCC/DMAP (Steglich esterification) which can be more effective for hindered substrates.
Acid-Sensitive Functional Groups If your molecule contains acid-sensitive groups, Fischer esterification is not ideal. Opt for milder conditions such as the Steglich esterification.
Difficult Purification Unreacted carboxylic acid and the ester product can be challenging to separate. An aqueous workup with a mild base (e.g., sodium bicarbonate solution) can help remove unreacted acid. Subsequent purification by flash chromatography is often necessary.

Logical Flow for Selecting an Esterification Method:

G start Esterification of 18-Crown-6-Methanol check_acid_sensitivity Are there acid-sensitive functional groups? start->check_acid_sensitivity steglich Use Steglich Esterification (DCC/DMAP) check_acid_sensitivity->steglich Yes fischer Use Fischer Esterification check_acid_sensitivity->fischer No end Proceed with Synthesis steglich->end check_sterics Is the carboxylic acid sterically hindered? fischer->check_sterics fischer_excess Use large excess of carboxylic acid or remove water check_sterics->fischer_excess Yes fischer_ok Standard Fischer conditions check_sterics->fischer_ok No fischer_excess->end fischer_ok->end

Caption: Decision tree for selecting an appropriate esterification method.

Issue 3: Low Yield and Byproduct Formation in Mitsunobu Reactions

Symptoms:

  • Low yield of the desired product with inversion of configuration.

  • Formation of triphenylphosphine oxide and reduced azodicarboxylate byproducts that are difficult to remove.

  • Formation of an undesired product where the azodicarboxylate has acted as the nucleophile.

Possible Causes and Solutions:

CauseRecommended Action
Low Acidity of Nucleophile The Mitsunobu reaction works best with nucleophiles having a pKa of less than 13.[7][8] If the nucleophile is not acidic enough, the azodicarboxylate can act as the nucleophile, leading to a common side product.[7] Consider using a more acidic nucleophile if possible.
Steric Hindrance Sterically hindered alcohols can react slowly, leading to lower yields. In such cases, using 4-nitrobenzoic acid as the nucleophile can sometimes improve results.
Difficult Purification The byproducts, triphenylphosphine oxide and the reduced azodicarboxylate, can be challenging to remove. Purification is often achieved through column chromatography.[9] Using polymer-supported triphenylphosphine can simplify the workup as the phosphine oxide byproduct can be removed by filtration.
Incorrect Order of Reagent Addition The order of addition is crucial. Typically, the alcohol, nucleophile, and triphenylphosphine are dissolved in a suitable solvent and cooled before the dropwise addition of the azodicarboxylate (DEAD or DIAD).[7][9]

General Workflow for a Mitsunobu Reaction:

G start Dissolve 18-Crown-6-Methanol, Nucleophile, and PPh3 in THF cool Cool to 0 °C start->cool add_dead Add DEAD/DIAD dropwise cool->add_dead react Stir at room temperature add_dead->react workup Aqueous Workup react->workup purify Column Chromatography workup->purify product Pure Product purify->product

Caption: A typical experimental workflow for the Mitsunobu reaction.

Frequently Asked Questions (FAQs)

Q1: Can the crown ether ring react under the conditions used for functionalizing the methanol side chain?

A: The ether linkages of the 18-crown-6 ring are generally stable under the conditions used for Williamson ether synthesis, esterification, and Mitsunobu reactions. However, under strongly acidic conditions, the crown ether can form complexes with hydronium ions.[3] It is also susceptible to degradation by strong oxidizing agents or radical reactions. Therefore, it is important to use reaction conditions that are compatible with the stability of the crown ether.

Q2: Are there any special considerations for purifying functionalized 18-Crown-6-methanol derivatives?

A: Yes, the presence of the polar crown ether moiety can make purification challenging. These compounds may have some solubility in water, so care must be taken during aqueous workups to avoid product loss. Flash column chromatography is a common and effective method for purification.[1][4] Due to the diverse polarity of potential byproducts, a gradient elution (e.g., dichloromethane/methanol) is often necessary for good separation.[4]

Q3: Is it necessary to use a protecting group for the hydroxyl group of 18-Crown-6-methanol during other synthetic steps?

A: If you are performing reactions on another part of a larger molecule that are incompatible with a free hydroxyl group, protection is necessary. Common protecting groups for alcohols include silyl ethers (e.g., TBDMS), benzyl ethers (Bn), and acetals (e.g., MOM or THP). The choice of protecting group depends on the reaction conditions you need it to withstand and the conditions required for its removal.

Q4: How can I confirm the successful functionalization of 18-Crown-6-methanol?

A: A combination of analytical techniques should be used.

  • NMR Spectroscopy (¹H and ¹³C): This is the primary method to confirm the structure of the new molecule. You should see new signals corresponding to the added functional group and shifts in the signals of the methylene group adjacent to the oxygen.

  • Mass Spectrometry (MS): This will confirm the molecular weight of the desired product.

  • Infrared (IR) Spectroscopy: This can confirm the presence of new functional groups, for example, a strong carbonyl stretch for an ester.

  • Thin Layer Chromatography (TLC): TLC can be used to monitor the progress of the reaction and to assess the purity of the final product.

Experimental Protocols

Protocol 1: General Procedure for Williamson Ether Synthesis
  • To a solution of 18-Crown-6-methanol (1.0 eq.) in anhydrous THF, add sodium hydride (1.2 eq., 60% dispersion in mineral oil) portion-wise at 0 °C under an inert atmosphere (e.g., nitrogen or argon).

  • Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional hour.

  • Cool the reaction mixture back to 0 °C and add the desired alkyl halide (1.1 eq.) dropwise.

  • Allow the reaction to warm to room temperature and then heat to reflux until the starting material is consumed as monitored by TLC.

  • Cool the reaction to room temperature and quench by the slow addition of water.

  • Extract the aqueous layer with dichloromethane.

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Protocol 2: General Procedure for Steglich Esterification
  • Dissolve 18-Crown-6-methanol (1.0 eq.), the desired carboxylic acid (1.2 eq.), and DMAP (0.1 eq.) in anhydrous dichloromethane under an inert atmosphere.

  • Cool the solution to 0 °C and add a solution of DCC (1.2 eq.) in dichloromethane dropwise.

  • Allow the reaction mixture to warm to room temperature and stir overnight.

  • Monitor the reaction progress by TLC.

  • Once the reaction is complete, filter the mixture to remove the precipitated dicyclohexylurea (DCU).

  • Wash the filtrate with 1M HCl, followed by saturated sodium bicarbonate solution, and then brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

  • Purify the residue by flash column chromatography.

Protocol 3: General Procedure for Mitsunobu Reaction
  • Dissolve 18-Crown-6-methanol (1.0 eq.), the nucleophile (e.g., a carboxylic acid, 1.5 eq.), and triphenylphosphine (1.5 eq.) in anhydrous THF under an inert atmosphere.[9]

  • Cool the mixture to 0 °C in an ice bath.[7]

  • Slowly add diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD) (1.5 eq.) dropwise, maintaining the temperature below 5 °C.[9]

  • Allow the reaction to warm to room temperature and stir for several hours until completion as indicated by TLC.[7]

  • Concentrate the reaction mixture under reduced pressure.

  • Purify the crude product by flash column chromatography to separate the desired product from triphenylphosphine oxide and the reduced azodicarboxylate byproduct.[9]

References

Technical Support Center: Optimizing Phase Transfer Catalysis with 18-Crown-6-Methanol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing 18-Crown-6-methanol as a phase transfer catalyst.

Frequently Asked Questions (FAQs)

Q1: What is the fundamental role of 18-Crown-6-methanol in phase transfer catalysis (PTC)?

A1: 18-Crown-6-methanol acts as a phase transfer catalyst by complexing with cations, typically alkali metal ions like potassium (K⁺), and transporting them from an aqueous or solid phase into an organic phase.[1] The crown ether's oxygen atoms create a cavity that encapsulates the cation, and the appended methanol group can influence its solubility and interactions at the phase interface. This transfer of the cation into the organic phase is accompanied by the anion, which then becomes a highly reactive "naked anion" capable of reacting with the organic substrate.[2][3]

Q2: How does the methanol group in 18-Crown-6-methanol affect its properties compared to 18-Crown-6?

A2: The hydroxyl group in 18-Crown-6-methanol can alter the catalyst's solubility profile, potentially increasing its polarity and affinity for protic solvents compared to the parent 18-Crown-6. This modification can also influence the catalyst's orientation and interactions at the liquid-liquid or solid-liquid interface, which may affect the rate of ion transfer.

Q3: What types of reactions are typically catalyzed by 18-Crown-6-methanol?

A3: 18-Crown-6-methanol is effective in a variety of reactions that require the transfer of an anionic nucleophile or reagent into an organic phase. These include nucleophilic substitutions (e.g., Williamson ether synthesis, cyanation, and halogen exchange), oxidation reactions (using salts like potassium permanganate), and alkylation reactions.[3][4]

Q4: Is 18-Crown-6-methanol thermally stable?

A4: Crown ethers are generally resistant to basic conditions but can be sensitive to acidic environments. The thermal stability of the catalyst is also dependent on the nucleophilicity of the anion present in the reaction mixture.[5] It is advisable to consult specific literature for the thermal decomposition temperature of 18-Crown-6-methanol under your specific reaction conditions.

Troubleshooting Guide

Issue Possible Causes Recommended Solutions
Low or No Reaction Yield 1. Inefficient phase transfer. 2. Low catalyst concentration. 3. Inappropriate solvent system. 4. Insufficient agitation. 5. Reaction temperature is too low. 6. Catalyst decomposition.1. Ensure the correct cation is used for complexation with 18-Crown-6-methanol (K⁺ is ideal).[5] 2. Increase the catalyst loading incrementally (see Table 1 for an example). 3. Select a solvent that solubilizes the organic substrate but is immiscible with the aqueous/solid phase. Consider the solvent's polarity.[6][7] 4. Increase the stirring speed to improve interfacial contact (see Table 3 for an example).[8] 5. Gradually increase the reaction temperature (see Table 2 for an example). 6. Check for potential acidic impurities that could degrade the catalyst.[5]
Slow Reaction Rate 1. Poor mass transfer between phases. 2. Low reaction temperature. 3. Insufficient catalyst concentration. 4. High hydration of the anion.1. Increase the stirring speed to enhance the interfacial area.[8] 2. Raise the temperature to increase the kinetic rate. 3. Optimize the catalyst concentration; a higher concentration can increase the rate up to a certain point.[9] 4. Use a more concentrated aqueous solution of the salt to reduce the amount of water transferred with the anion, thereby increasing its nucleophilicity.[6]
Formation of Byproducts 1. Reaction temperature is too high. 2. Side reactions due to the presence of water in the organic phase. 3. Catalyst-mediated side reactions.1. Lower the reaction temperature and monitor the reaction progress closely. 2. Use a saturated aqueous solution of the inorganic salt to minimize water transfer. 3. Screen different phase transfer catalysts if byproduct formation persists.
Difficulty in Product Isolation 1. Emulsion formation at the interface. 2. Catalyst is difficult to separate from the product.1. Allow the reaction mixture to stand without stirring for a period to allow phase separation. The addition of a small amount of brine can sometimes help break emulsions. 2. Consider using a solvent system where the catalyst has low solubility at room temperature for easier removal by filtration after the reaction.

Data Presentation

Table 1: Effect of Catalyst (18-Crown-6) Concentration on Product Conversion

The following data is adapted from a study on the synthesis of p-nitroanisole using 18-crown-6 as the catalyst.[9] This serves as an illustrative example of the expected trend.

Catalyst Concentration (mol)Conversion of p-chloronitrobenzene (%)
0.000545
0.001062
0.001575
0.002085
0.002588

Reaction Conditions: p-chloronitrobenzene (0.025 mol), Potassium methoxide (0.025 mol), Benzene (40 ml), Temperature (295 K), Stirring Speed (1000 rpm), Time (90 min).[9]

Table 2: Effect of Temperature on Product Conversion

The following data is adapted from a study on the synthesis of p-nitroanisole using 18-crown-6 as the catalyst.[9] This serves as an illustrative example of the expected trend.

Temperature (K)Conversion of p-chloronitrobenzene (%)
29562
30573
31582
32590
33595

Reaction Conditions: p-chloronitrobenzene (0.025 mol), Potassium methoxide (0.025 mol), 18-Crown-6 (0.001 mol), Benzene (40 ml), Stirring Speed (1000 rpm), Time (90 min).[9]

Table 3: Effect of Stirring Speed on Product Conversion

The following data is adapted from a study on the synthesis of p-nitroanisole using 18-crown-6 as the catalyst.[9] This serves as an illustrative example of the expected trend. Note that beyond a certain point, increasing stirring speed may not significantly increase the conversion as the reaction becomes kinetically controlled rather than mass-transfer limited.[10]

Stirring Speed (rpm)Conversion of p-chloronitrobenzene (%)
25048
50055
75060
100062
125062

Reaction Conditions: p-chloronitrobenzene (0.025 mol), Potassium methoxide (0.025 mol), 18-Crown-6 (0.001 mol), Benzene (40 ml), Temperature (295 K), Time (90 min).[9]

Experimental Protocols

General Protocol for a Solid-Liquid Phase Transfer Catalyzed Nucleophilic Substitution

This protocol provides a general methodology for a nucleophilic substitution reaction between an organic substrate and a solid inorganic salt using 18-Crown-6-methanol as the catalyst.

Materials:

  • Organic substrate (e.g., an alkyl halide)

  • Inorganic salt (e.g., potassium cyanide, potassium acetate)

  • 18-Crown-6-methanol

  • Anhydrous organic solvent (e.g., toluene, acetonitrile)

  • Stir plate and stir bar

  • Reaction flask equipped with a condenser and nitrogen inlet

  • Standard workup and purification equipment

Procedure:

  • To a dry reaction flask under a nitrogen atmosphere, add the organic substrate, the inorganic salt, and 18-Crown-6-methanol (typically 1-5 mol% relative to the substrate).

  • Add the anhydrous organic solvent to the flask.

  • Commence stirring at a rate sufficient to ensure good mixing of the solid and liquid phases (e.g., 500-1000 rpm).

  • Heat the reaction mixture to the desired temperature and monitor the reaction progress by a suitable analytical technique (e.g., TLC, GC, or HPLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Filter the reaction mixture to remove any unreacted solid inorganic salt.

  • Wash the organic phase with water or brine to remove the catalyst and any remaining inorganic salts.

  • Dry the organic phase over an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄).

  • Filter to remove the drying agent and concentrate the organic phase under reduced pressure.

  • Purify the crude product by an appropriate method (e.g., distillation, crystallization, or column chromatography).

Visualizations

PTC_Mechanism cluster_aqueous Aqueous/Solid Phase cluster_organic Organic Phase K_plus K⁺ Crown_Methanol 18-C-6-MeOH K_plus->Crown_Methanol Complexation X_minus X⁻ Crown_Methanol_K [18-C-6-MeOH • K]⁺ X_minus->Crown_Methanol_K Ion Pairing RY R-Y RX R-X RY->RX + [K⁺X⁻] RX->Crown_Methanol Regenerates Catalyst KY K⁺Y⁻ Crown_Methanol_K->RY Reaction Crown_Methanol->Crown_Methanol_K Forms Complex

Caption: Mechanism of 18-Crown-6-Methanol catalyzed phase transfer catalysis.

experimental_workflow start Start: Reaction Setup reactants Combine Substrate, Salt, 18-Crown-6-Methanol, and Solvent start->reactants reaction Heat and Stir (Monitor Progress) reactants->reaction workup Cool and Filter reaction->workup extraction Aqueous Wash workup->extraction drying Dry Organic Phase extraction->drying concentration Solvent Removal drying->concentration purification Purify Product (e.g., Chromatography) concentration->purification end End: Isolated Product purification->end

Caption: General experimental workflow for a PTC reaction.

logical_relationship cluster_params Input Parameters cluster_outcomes Reaction Outcomes catalyst_conc Catalyst Concentration rate Reaction Rate catalyst_conc->rate Increases yield Product Yield catalyst_conc->yield Increases temperature Temperature temperature->rate Increases temperature->yield Increases stirring Stirring Speed stirring->rate Increases (up to a limit) solvent Solvent Choice solvent->rate Affects solvent->yield Affects

Caption: Key parameters influencing reaction rate and yield in PTC.

References

Stability issues of 1,4,7,10,13,16-Hexaoxacyclooctadecane-2-methanol in acidic conditions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on the stability of 1,4,7,10,13,16-Hexaoxacyclooctadecane-2-methanol in acidic conditions.

Troubleshooting Guides

This section addresses common issues that may arise during the experimental investigation of the stability of this compound in acidic environments.

Issue Possible Cause Recommended Solution
Inconsistent analytical results (e.g., HPLC peak areas vary significantly between identical runs) 1. Incomplete dissolution of the crown ether. 2. Instability of the analytical standard. 3. Fluctuation in HPLC system parameters (e.g., temperature, flow rate).1. Ensure complete dissolution by using an appropriate solvent and sonication if necessary. 2. Prepare fresh analytical standards for each experiment. 3. Verify and calibrate the HPLC system before each run.
Appearance of unexpected peaks in the chromatogram 1. Presence of impurities in the starting material. 2. Formation of degradation products due to acidic conditions. 3. Contamination from glassware or solvents.1. Characterize the purity of the starting material using appropriate analytical techniques (e.g., NMR, MS). 2. These are expected in a stability study. Identify these peaks using techniques like LC-MS to understand the degradation pathway. 3. Use high-purity solvents and thoroughly clean all glassware.
Rapid degradation of the compound observed even in mild acidic conditions 1. The hydroxymethyl group may participate in or accelerate the degradation process. 2. Presence of catalytic impurities.1. This is a key finding. Document the conditions leading to rapid degradation. Consider using a less acidic buffer or a lower temperature to slow down the reaction for kinetic studies. 2. Ensure all reagents and solvents are of high purity.
Difficulty in quantifying the degradation products 1. Lack of commercially available standards for the degradation products. 2. Poor chromatographic resolution.1. If feasible, isolate and characterize the major degradation products to use as standards. Alternatively, use relative response factors for quantification if the structures are known. 2. Optimize the HPLC method (e.g., change the mobile phase composition, gradient, or column) to achieve better separation.

Frequently Asked Questions (FAQs)

Q1: How stable is the ether linkage in this compound under acidic conditions?

A1: Ethers, including crown ethers, are generally stable in neutral and basic conditions but are susceptible to cleavage under acidic conditions, especially with strong acids like HCl, HBr, or HI and at elevated temperatures. The reaction involves protonation of an ether oxygen, followed by nucleophilic attack by the counter-ion of the acid, leading to ring-opening.

Q2: What is the expected degradation pathway for this molecule in the presence of a strong acid?

A2: The degradation is expected to proceed via acid-catalyzed hydrolysis. The initial step is the protonation of one of the ether oxygens. This is followed by a nucleophilic attack from the acid's conjugate base (e.g., a halide ion) on an adjacent carbon atom, leading to the cleavage of a C-O bond and opening of the macrocyclic ring. This process can continue, leading to smaller fragments. The hydroxymethyl group might also undergo acid-catalyzed reactions.

Q3: Does the hydroxymethyl group on the crown ether ring affect its stability in acidic conditions?

A3: The presence of the hydroxymethyl group could potentially influence the stability. The hydroxyl group itself can be protonated in acidic conditions, which might affect the electron density of the adjacent ether oxygen and potentially influence the rate of ring cleavage. However, without specific experimental data, the exact effect is difficult to predict.

Q4: What analytical techniques are recommended for monitoring the stability of this compound?

A4: High-Performance Liquid Chromatography (HPLC) with UV or Mass Spectrometric (MS) detection is a highly suitable technique for monitoring the degradation of the crown ether over time. HPLC allows for the separation and quantification of the parent compound and its degradation products. Nuclear Magnetic Resonance (NMR) spectroscopy can also be used to characterize the structure of the degradation products.

Q5: Are there any specific safety precautions to consider when working with this compound under acidic conditions?

A5: Standard laboratory safety protocols should be followed. This includes wearing appropriate personal protective equipment (PPE) such as safety goggles, lab coat, and gloves. When working with strong acids, it is crucial to handle them in a well-ventilated fume hood.

Experimental Protocols

Protocol for Stability Testing using HPLC

This protocol outlines a general method for investigating the stability of this compound in an acidic solution.

1. Materials:

  • This compound

  • Hydrochloric acid (HCl), analytical grade

  • Methanol, HPLC grade

  • Water, HPLC grade

  • Volumetric flasks, pipettes, and other standard laboratory glassware

  • HPLC system with a C18 column and UV detector

2. Preparation of Solutions:

  • Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound and dissolve it in 10 mL of methanol in a volumetric flask.

  • Acidic Solution (e.g., 0.1 M HCl): Prepare a 0.1 M HCl solution by diluting concentrated HCl with HPLC grade water.

  • Reaction Mixture: In a clean vial, mix a known volume of the stock solution with the acidic solution to achieve the desired final concentration of the crown ether and acid. For example, mix 1 mL of the stock solution with 9 mL of 0.1 M HCl to get a final concentration of 0.1 mg/mL crown ether in 0.1 M HCl.

3. Experimental Procedure:

  • Maintain the reaction mixture at a constant temperature (e.g., 25°C, 40°C, or 60°C).

  • At predetermined time intervals (e.g., 0, 1, 2, 4, 8, 24 hours), withdraw an aliquot of the reaction mixture.

  • Immediately neutralize the aliquot with a suitable base (e.g., a dilute NaOH solution) to quench the reaction.

  • Dilute the neutralized aliquot with the HPLC mobile phase to an appropriate concentration for analysis.

  • Inject the prepared sample into the HPLC system.

4. HPLC Conditions (Example):

  • Column: C18, 5 µm, 4.6 x 150 mm

  • Mobile Phase: A gradient of methanol and water. For example, start with 30% methanol and increase to 90% methanol over 15 minutes.

  • Flow Rate: 1.0 mL/min

  • Detection Wavelength: As the compound lacks a strong chromophore, detection might be challenging with UV. If possible, use a Refractive Index (RI) detector or a Mass Spectrometer (MS). If using UV, a low wavelength like 210 nm might be used.

  • Injection Volume: 20 µL

5. Data Analysis:

  • Monitor the decrease in the peak area of the parent compound over time.

  • Monitor the appearance and increase in the peak areas of any degradation products.

  • Plot the concentration of the parent compound versus time to determine the degradation kinetics.

Quantitative Data

The following table provides an illustrative example of the kind of quantitative data that could be obtained from a stability study. Note: This data is hypothetical and for illustrative purposes only.

Time (hours)Concentration of Parent Compound (mg/mL)% Degradation
00.1000
10.0955
20.09010
40.08119
80.06535
240.02575
Conditions: 0.1 M HCl, 40°C

Visualizations

cluster_workflow Experimental Workflow for Stability Testing prep Prepare Stock and Acidic Solutions mix Mix Solutions to Start Reaction prep->mix incubate Incubate at Constant Temperature mix->incubate sample Withdraw Aliquots at Time Intervals incubate->sample quench Quench Reaction sample->quench analyze Analyze by HPLC quench->analyze data Data Analysis and Kinetic Modeling analyze->data

Caption: Experimental workflow for stability testing.

cluster_pathway Proposed Acid-Catalyzed Degradation Pathway start This compound protonation Protonation of an Ether Oxygen start->protonation + H⁺ nucleophilic_attack Nucleophilic Attack by Acid Anion (e.g., Cl⁻) protonation->nucleophilic_attack ring_opening Ring-Opened Intermediate nucleophilic_attack->ring_opening - H₂O (if water is the nucleophile) or forms halo-alcohol further_degradation Further Cleavage into Smaller Fragments ring_opening->further_degradation Repeated acid-catalyzed cleavage

Caption: Proposed acid-catalyzed degradation pathway.

Troubleshooting low binding affinity of 2-hydroxymethyl-18-crown-6 complexes

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with 2-hydroxymethyl-18-crown-6 and experiencing low binding affinity in their complexation experiments.

Troubleshooting Guide: Low Binding Affinity

Q1: My 2-hydroxymethyl-18-crown-6 is showing unexpectedly low binding affinity for my target cation. What are the most common causes and how can I troubleshoot this?

Low binding affinity of 2-hydroxymethyl-18-crown-6 complexes can stem from several factors, ranging from experimental conditions to the purity of your reagents. Below is a step-by-step guide to help you identify and resolve the issue.

Troubleshooting Workflow

TroubleshootingWorkflow cluster_solutions Recommended Actions start Start: Low Binding Affinity Observed solvent Step 1: Evaluate Solvent Choice - Is the solvent competing for the cation (e.g., water)? - Consider switching to a less polar, aprotic solvent. start->solvent cation Step 2: Assess Cation & Crown Compatibility - Is the cation size optimal for the 18-crown-6 cavity (e.g., K+)? - Verify the salt and its concentration. solvent->cation Solvent seems appropriate sol1 Change to aprotic solvent (e.g., acetonitrile, methanol). solvent->sol1 High polarity solvent identified purity Step 3: Check Reagent Purity - Has the 2-hydroxymethyl-18-crown-6 been purified? - Are there impurities in the solvent or salt (e.g., water, other cations)? cation->purity Cation is a good fit sol2 Use a cation with a better size match (K+ is ideal). cation->sol2 Poor cation size match method Step 4: Review Experimental Method - Is the technique sensitive enough? - Are concentrations appropriate for the expected Kd? - Is the temperature controlled? purity->method Reagents are pure sol3 Purify the crown ether and dry all reagents. purity->sol3 Impurity suspected solution Potential Solutions method->solution Method is sound sol4 Optimize titration concentrations or switch to a more sensitive method. method->sol4 Methodological issue

Caption: A troubleshooting workflow for diagnosing low binding affinity.

Detailed Troubleshooting Steps:

  • Evaluate Your Solvent System: The solvent plays a critical role in the thermodynamics of complexation.[1]

    • Problem: Protic and highly polar solvents, such as water, are very effective at solvating cations. This strong solvation competes directly with the crown ether for the cation, leading to a lower observed binding affinity. The stability constant (K) for 18-crown-6 with potassium can increase by a factor of over 10,000 when moving from water to methanol.

    • Solution: If possible, switch to a less polar, aprotic solvent like acetonitrile or methanol. In mixed solvent systems, increasing the proportion of the organic solvent can significantly enhance the binding constant.[1]

  • Assess Cation and Crown Ether Compatibility: The "lock-and-key" principle is fundamental to crown ether chemistry.

    • Problem: The binding affinity of 18-crown-6 and its derivatives is highly selective for cations that fit well within its cavity.[2] The cavity size of 18-crown-6 is optimal for the potassium ion (K+). Cations that are too small (like Li+) or too large (like Cs+) will not form as stable complexes.

    • Solution: If your experimental design allows, test the binding with potassium (K+) as a positive control. This will help you verify that your experimental setup and crown ether are behaving as expected.

  • Verify Reagent Purity: Impurities can significantly interfere with complexation.

    • Problem:

      • Water: Trace amounts of water in your solvent can hydrate cations, reducing the binding affinity.

      • Other Cations: Contaminating cations (e.g., Na+ or K+ from glassware) can compete for the crown ether, leading to inaccurate measurements.

      • Crown Ether Impurities: Synthesis byproducts or degradation products may not bind the target cation, leading to an overestimation of the crown ether concentration and an underestimation of the binding affinity.

    • Solution:

      • Use anhydrous solvents and salts.

      • Purify the 2-hydroxymethyl-18-crown-6, for example, by distillation or chromatography.

      • Use high-purity salts for your experiments.

  • Review Your Experimental Method: The technique used to measure binding affinity must be appropriate for the system under investigation.

    • Problem: If the binding is weaker than anticipated, the chosen concentrations of the host and guest might be too low to observe a significant change in the measured property (e.g., conductivity, heat change, or chemical shift).

    • Solution: Adjust the concentrations of your crown ether and cation salt. For titration experiments, the concentration of the component in the cell should ideally be in the range of the dissociation constant (Kd). Consider using a more sensitive technique if necessary.

Frequently Asked Questions (FAQs)

Q2: How does the hydroxymethyl group on 2-hydroxymethyl-18-crown-6 affect its binding affinity compared to unsubstituted 18-crown-6?

The hydroxymethyl group can influence the binding properties in several ways:

  • Solubility: It increases the polarity of the molecule, which can enhance its solubility in more polar solvents.[3]

  • Conformation: The substituent may slightly alter the conformational flexibility of the crown ether ring.

  • Secondary Interactions: The hydroxyl group could potentially participate in secondary interactions with the solvent or even the cation, although the primary binding is through the ether oxygens.

  • Overall Affinity: Studies on similar functionalized 18-crown-6 derivatives, such as octanoyloxymethyl-18-crown-6, have shown a larger stability constant for alkali metal ions compared to the parent 18-crown-6. This suggests that the substituent may contribute to the overall binding energy, possibly through the involvement of the carbonyl oxygen in the ester linkage.[4]

Q3: What is the expected order of binding affinity for alkali metal cations with 2-hydroxymethyl-18-crown-6?

The binding selectivity is primarily determined by the fit of the cation within the crown ether's cavity. For an 18-crown-6 ring, the expected order of stability for the complexes is:

K+ > Rb+ > Cs+ > Na+ > Li+

The potassium ion (K+) has a size that is nearly a perfect match for the cavity of 18-crown-6, leading to the most stable complex.[1][5]

Q4: Can pH affect my binding measurements?

Yes, pH can be a factor, particularly under strongly acidic conditions. Crown ethers can complex with hydronium ions (H₃O⁺).[6] If your solution is highly acidic, the protonated water molecules can compete with your target metal cation for the crown ether cavity, leading to a lower apparent binding affinity for the metal ion. It is advisable to perform experiments in buffered or neutral solutions where possible.

Q5: My crown ether is an oil. How do I ensure its purity and accurate concentration?

2-hydroxymethyl-18-crown-6 is often a liquid or oil at room temperature.

  • Purification: Purification can be achieved through vacuum distillation or column chromatography.

  • Purity Check: Purity should be assessed using techniques like NMR spectroscopy and mass spectrometry to check for residual solvents or synthesis byproducts.

  • Accurate Concentration: For preparing stock solutions, it is crucial to weigh the purified oil accurately using an analytical balance rather than relying on volumetric measurements.

Quantitative Data

The stability of a crown ether-cation complex is quantified by the association constant (Kₐ) or, more commonly, its logarithm (log K). Higher values indicate a more stable complex. The data below is representative for 18-crown-6 derivatives with alkali metal cations in different solvents and illustrates the key principles of cation selectivity and solvent effects.

Table 1: Representative log K Values for 18-Crown-6 Complexes with Alkali Metal Cations in Various Solvents.

CationIonic Radius (Å)log K in Waterlog K in Methanol
Li⁺0.76~01.8
Na⁺1.020.84.3
K⁺1.382.036.1
Rb⁺1.521.565.4
Cs⁺1.670.994.6

Data compiled from various sources for unsubstituted 18-crown-6 and are illustrative of general trends.

A study on a related compound, octanoyloxymethyl-18-crown-6, found that it exhibited higher stability constants than 18-crown-6, with the highest affinity for K+.[4] This suggests that 2-hydroxymethyl-18-crown-6 would follow a similar selectivity pattern, likely with enhanced binding constants compared to the parent crown ether.

Experimental Protocols

Below are detailed methodologies for key experiments used to determine the binding affinity of 2-hydroxymethyl-18-crown-6.

Conductometric Titration

This method relies on the change in molar conductivity of a salt solution as the cation is complexed by the crown ether. The complexed cation typically has a different mobility than the solvated cation.

Experimental Workflow for Conductometric Titration

ConductometricTitration prep 1. Prepare Solutions - Cation salt solution (e.g., 1 mM KCl in methanol) - Crown ether solution (e.g., 20 mM in methanol) setup 2. Setup - Place salt solution in a thermostatted cell. - Immerse calibrated conductivity probe. prep->setup titrate 3. Titration - Add small aliquots of crown ether solution. - Record conductivity after each addition, allowing for equilibration. setup->titrate plot 4. Data Analysis - Plot molar conductivity vs. mole ratio ([Crown]/[Cation]). - Fit the data to a binding model to calculate log K. titrate->plot

Caption: Workflow for determining binding constants via conductometric titration.

Methodology:

  • Solution Preparation:

    • Prepare a solution of the cation salt (e.g., 1 x 10⁻³ M KCl) in the chosen solvent (e.g., anhydrous methanol).

    • Prepare a more concentrated solution of 2-hydroxymethyl-18-crown-6 (e.g., 2 x 10⁻² M) in the same solvent.

  • Experimental Setup:

    • Place a known volume of the salt solution into a jacketed titration vessel maintained at a constant temperature (e.g., 25.0 °C).

    • Immerse a calibrated conductivity probe into the solution.

  • Titration:

    • Measure the initial conductivity of the salt solution.

    • Add small, precise aliquots of the crown ether solution to the salt solution using a microburet.

    • After each addition, stir the solution until the conductivity reading stabilizes, then record the value.

    • Continue the additions until the molar ratio of crown ether to cation is approximately 3:1.

  • Data Analysis:

    • Correct the measured conductivity for the volume change.

    • Plot the change in molar conductivity against the molar ratio of [crown ether]/[cation].

    • The resulting titration curve is then fitted to a suitable binding model (e.g., 1:1) using non-linear regression software to calculate the stability constant (K).

Isothermal Titration Calorimetry (ITC)

ITC directly measures the heat released or absorbed during the binding event, providing a complete thermodynamic profile of the interaction (Kₐ, ΔH, and ΔS) in a single experiment.

Methodology:

  • Solution Preparation:

    • Prepare a solution of the cation salt (e.g., 2 mM KCl) in the desired buffer or solvent.

    • Prepare a solution of 2-hydroxymethyl-18-crown-6 (e.g., 20 mM) in the exact same buffer or solvent to minimize heats of dilution. Degas both solutions.

  • Experimental Setup:

    • Load the cation salt solution into the sample cell of the calorimeter.

    • Load the crown ether solution into the injection syringe.

    • Allow the system to equilibrate to the desired temperature (e.g., 25 °C).

  • Titration:

    • Perform a series of small, timed injections (e.g., 2 µL each) of the crown ether solution into the sample cell.

    • The instrument measures the differential power required to maintain zero temperature difference between the sample and reference cells, which corresponds to the heat of reaction.

  • Data Analysis:

    • Integrate the heat flow peaks for each injection.

    • Plot the heat change per mole of injectant against the molar ratio of [crown ether]/[cation].

    • Fit the resulting binding isotherm to a suitable binding model to determine the association constant (Kₐ), enthalpy change (ΔH), and stoichiometry (n).

NMR Titration

NMR spectroscopy can be used to monitor the change in the chemical shift of the protons on the crown ether (or the cation, if it is NMR active) upon complexation.

Methodology:

  • Solution Preparation:

    • Prepare a solution of 2-hydroxymethyl-18-crown-6 of a known concentration (e.g., 1 mM) in a deuterated solvent (e.g., CD₃CN).

    • Prepare a concentrated stock solution of the cation salt (e.g., 50 mM of KClO₄) in the same deuterated solvent.

  • Experiment:

    • Acquire a ¹H NMR spectrum of the crown ether solution alone.

    • Add small aliquots of the concentrated cation salt solution to the NMR tube containing the crown ether solution.

    • Acquire a ¹H NMR spectrum after each addition, ensuring thorough mixing and temperature equilibration.

  • Data Analysis:

    • Monitor the chemical shift (δ) of one or more protons on the crown ether that are sensitive to the binding event.

    • Plot the change in chemical shift (Δδ) against the molar ratio of [cation]/[crown ether].

    • Fit the titration curve using a non-linear regression analysis to a 1:1 binding model to extract the association constant.

UV-Vis Spectrophotometry

This method is applicable if the crown ether or an associated chromophore exhibits a change in its UV-Vis spectrum upon cation binding. For simple crown ethers, this often requires the use of a chromogenic derivative or a competitive binding assay with a colored indicator.

Methodology (using a competitive assay):

  • System Selection: Choose an indicator dye that complexes with the target cation and has a distinct color change upon binding (e.g., picrate salts).

  • Solution Preparation:

    • Prepare a solution of the cation-indicator complex (e.g., potassium picrate) in a suitable solvent (e.g., acetonitrile) with a known concentration.

    • Prepare a stock solution of 2-hydroxymethyl-18-crown-6 in the same solvent.

  • Titration:

    • Measure the UV-Vis spectrum of the cation-indicator complex solution.

    • Add aliquots of the crown ether solution to the cuvette. The crown ether will compete with the indicator for the cation, causing a change in the absorbance spectrum.

    • Record the spectrum after each addition.

  • Data Analysis:

    • Monitor the change in absorbance at a wavelength where the difference between the complexed and free indicator is maximal.

    • Plot the change in absorbance versus the concentration of the added crown ether.

    • The data can be analyzed using a competitive binding model to determine the stability constant of the crown ether-cation complex.

References

Technical Support Center: Anhydrous 18-Crown-6-Methanol Solutions

Author: BenchChem Technical Support Team. Date: December 2025

Guide for Researchers, Scientists, and Drug Development Professionals

This guide provides detailed instructions and troubleshooting advice for preparing anhydrous solutions of 18-Crown-6 in methanol, a critical step for many moisture-sensitive reactions. Given that both 18-Crown-6 and methanol are hygroscopic, rigorous drying procedures are essential for reaction success.

Frequently Asked Questions (FAQs)

Q1: Why are anhydrous conditions so critical when using 18-Crown-6?

A: 18-Crown-6 is often used to enhance the reactivity of anionic reagents by sequestering metal cations (like K⁺). This process breaks up ion pairs, creating a "naked," highly reactive anion. Water is sufficiently acidic to protonate many of these naked anions, quenching their nucleophilicity and inhibiting or preventing the desired reaction. Furthermore, 18-Crown-6 has a high affinity for the hydronium ion (H₃O⁺), and its presence can lead to the formation of stable complexes that interfere with the primary reaction mechanism.[1]

Q2: What is the best overall strategy: dry the components separately or dry the final solution?

A: The most rigorous and reliable method is to dry the 18-Crown-6 and methanol separately and then combine them under an inert atmosphere (e.g., in a glovebox). This ensures both components meet the required dryness specification before mixing. However, for many applications, a well-prepared solution of 18-Crown-6 in methanol can be dried in-situ using activated 3Å molecular sieves. This is often more convenient but requires careful technique to be effective.

Q3: How do I properly dry solid 18-Crown-6?

A: 18-Crown-6 is a low-melting point (37-40 °C), hygroscopic solid.[1]

  • Heating Under Vacuum: A common method is to pre-dry the solid by heating it under vacuum (e.g., at 80 °C for 24 hours).[2] Caution is advised as 18-Crown-6 can sublime under high vacuum, leading to material loss.[3] Using a moderate vacuum and temperature can mitigate this.

  • Azeotropic Distillation: For extremely sensitive applications, azeotropic distillation is highly effective. This involves dissolving the crown ether in a solvent like anhydrous tetrahydrofuran (THF) and distilling off the solvent, which removes water as an azeotrope.[2]

  • Recrystallization: Purification by recrystallization from hot acetonitrile forms an acetonitrile-crown ether complex.[4][5] This complex can be isolated and then heated under high vacuum (e.g., ~35°C) to remove the acetonitrile, yielding pure, dry 18-Crown-6.[4][5]

Q4: What is the most effective way to dry methanol?

A: Two methods are standard for producing anhydrous methanol:

  • Distillation from Magnesium Methoxide: This is a highly effective method for achieving very low water content. It involves reacting magnesium turnings with iodine in a small amount of methanol to form magnesium methoxide, which then reacts with any water present. The bulk methanol is then added, refluxed, and distilled.[6][7][8]

  • 3Å Molecular Sieves: This is a safer and often more convenient method. For optimal results, methanol should be stored over activated 3Å molecular sieves (10-20% m/v) for several days.[9][10] For most purposes, overnight storage is sufficient.[6][7] It is crucial to use 3Å sieves, as the pore size of 4Å sieves is large enough to adsorb methanol molecules along with water.[11][12]

Q5: Can I dry my prepared 18-Crown-6-methanol solution directly?

A: Yes, this is a practical approach. The recommended method is to add freshly activated 3Å molecular sieves to the prepared solution and allow it to stand for at least 24-72 hours with occasional swirling. The 3Å pores are small enough to trap water molecules while excluding the larger 18-Crown-6 and methanol molecules. Do not use reactive drying agents like calcium hydride or magnesium directly in the solution, as they react with methanol and can introduce byproducts.

Q6: How can I verify that my solution is sufficiently dry?

A: The gold standard for quantifying water content in organic solvents is Karl Fischer titration.[13][14] This method can accurately determine water content down to the parts-per-million (ppm) level.[9] It is the most reliable way to confirm that your drying protocol has met the requirements for your specific reaction.

Troubleshooting Guide

Issue Potential Cause Recommended Solution
My moisture-sensitive reaction failed or gave a low yield. 1. Insufficient Drying: The solution may still contain too much water. 2. Ineffective Drying Agent: Molecular sieves were not properly activated or have become saturated. 3. Atmospheric Contamination: Moisture was introduced while handling or during the reaction.1. Increase drying time over molecular sieves to 3-5 days. For maximum dryness, dry methanol via distillation from magnesium methoxide before use.[9] 2. Reactivate sieves by heating at >300 °C under vacuum for at least 3 hours.[10] 3. Ensure all glassware is flame- or oven-dried. Handle the solution and set up the reaction under an inert atmosphere (N₂ or Ar).[10]
I lost some of my 18-Crown-6 while drying it under vacuum. Sublimation: 18-Crown-6 can sublime, especially under high vacuum and elevated temperatures.Use a more moderate vacuum or a lower temperature. Alternatively, use the azeotropic distillation method with an appropriate solvent.[2][3]
The solution turned cloudy after adding a drying agent. Incompatible Drying Agent: Using a drying agent like calcium hydride can react with methanol to form insoluble calcium methoxide.Only use activated 3Å molecular sieves for drying a prepared solution of 18-Crown-6 in methanol.[11]

Data Summary: Methanol Drying Methods

MethodDrying AgentTypical TimeAchievable Water Content (ppm)ProsCons
Molecular Sieves 3Å Molecular Sieves (20% m/v)5 days~10 ppm[9]Safe, convenient, does not require distillation.[11]Slower than reactive methods; sieves require activation.[15]
Distillation Magnesium (Mg) turnings + Iodine (I₂)2-3 hours reflux, then distill30-60 ppm[9]Fast, highly effective, removes other impurities.Requires distillation setup; involves reactive metal.[6][15]

Experimental Protocols

Protocol 1: Rigorous Drying of Components and Preparation

This method is recommended for highly moisture-sensitive applications.

A. Drying Methanol by Distillation from Magnesium Methoxide

  • Setup: Assemble a flame-dried distillation apparatus under a nitrogen or argon atmosphere.

  • Activation: In the distillation flask, add magnesium turnings (5 g) and a few crystals of iodine (0.5 g) to 50-100 mL of methanol.[6][7]

  • Reaction: Gently warm the mixture. The reaction begins when the iodine color fades and hydrogen evolution is observed. Continue refluxing until all the magnesium has reacted to form magnesium methoxide.[8]

  • Distillation: Add the main volume of methanol (up to 1 L) to the flask and reflux for 2-3 hours.[6][7]

  • Collection: Distill the dry methanol into a flame-dried receiving flask under an inert atmosphere. Collect the fraction boiling at ~64.7 °C.

  • Storage: Store the anhydrous methanol over activated 3Å molecular sieves in a sealed flask, preferably inside a glovebox.

B. Drying 18-Crown-6 by Heating Under Vacuum

  • Place the 18-Crown-6 solid in a clean, dry Schlenk flask.

  • Heat the flask in an oil bath at a temperature below its melting point (e.g., 35°C) under a moderate vacuum (0.1–0.5 mm Hg) for 2-3 hours to remove residual acetonitrile from purification or for a longer period if drying from adsorbed water.[4][5]

  • Allow the flask to cool to room temperature and backfill with an inert gas before transferring into a glovebox.

C. Preparation of the Anhydrous Solution

  • Inside a glovebox or under a positive pressure of inert gas, weigh the desired amount of dried 18-Crown-6 into a dried volumetric flask.

  • Add the required volume of anhydrous methanol to dissolve the solid and make up to the mark.

  • Stopper the flask and store under an inert atmosphere.

Protocol 2: Convenient In-Situ Drying of the Solution

This method is suitable for less demanding applications.

  • Sieve Activation: Place 3Å molecular sieves in a flask and heat in an oven at >300 °C for at least 3 hours (or in a vacuum oven at ~200 °C).[10] Cool to room temperature under vacuum or in a desiccator.

  • Solution Preparation: Prepare the 18-Crown-6-methanol solution to the desired concentration using reagent-grade components.

  • Drying: Add the freshly activated 3Å molecular sieves to the solution (approx. 10-20 g per 100 mL of solution).[9][10]

  • Storage: Seal the container and allow it to stand for at least 24-72 hours, swirling occasionally. The solution can be used directly by carefully decanting or filtering through a syringe filter away from the sieves.

Decision Workflow

The following diagram illustrates the decision-making process for preparing your anhydrous solution.

Drying_Workflow start Start: Prepare 18-C-6 in Methanol check_sensitivity Is the reaction highly sensitive to trace water? start->check_sensitivity dry_separately Strategy: Dry components separately check_sensitivity->dry_separately rigorous_path insitu_dry Strategy: In-situ drying is acceptable check_sensitivity->insitu_dry convenient_path rigorous_path YES dry_methanol 1. Dry Methanol via Distillation (e.g., from Mg/I₂) dry_separately->dry_methanol dry_crown 2. Dry 18-Crown-6 Solid (e.g., Heat under vacuum) dry_separately->dry_crown combine 3. Combine under Inert Atmosphere (Glovebox or Schlenk Line) dry_methanol->combine dry_crown->combine end_reaction Proceed with Anhydrous Reaction combine->end_reaction convenient_path NO add_sieves 1. Add activated 3Å molecular sieves to the prepared solution (10-20% m/v) insitu_dry->add_sieves wait 2. Let stand for 24-72 hours add_sieves->wait wait->end_reaction

References

Technical Support Center: Overcoming Solubility Challenges of Metal Salts with 18-Crown-6 in Methanol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on utilizing 18-Crown-6 to enhance the solubility of metal salts in methanolic solutions. Below you will find troubleshooting advice, frequently asked questions, detailed experimental protocols, and supporting data to facilitate your research.

Mechanism of Action: Cation Encapsulation

18-Crown-6 is a cyclic polyether that can solubilize otherwise insoluble inorganic salts in organic solvents.[1] This is achieved through a "host-guest" complexation mechanism where the crown ether (the host) encapsulates a metal cation (the guest) that fits within its central cavity.[1][2] The oxygen atoms of the 18-Crown-6 ring create a polar interior that coordinates with the metal ion, while the exterior of the ring is nonpolar, enabling the entire complex to dissolve in organic solvents like methanol.[3][4] For 18-Crown-6, there is a particularly strong affinity for the potassium cation (K⁺) due to the compatible size of the ion and the crown ether's cavity.[5][6]

Caption: Mechanism of metal salt solubilization by 18-Crown-6.

Troubleshooting Guide

This guide addresses specific issues that may arise during experiments involving 18-Crown-6 for metal salt solubilization.

Problem Possible Cause Suggested Solution
Low or no apparent increase in metal salt solubility. 1. Purity of 18-Crown-6: Impurities can interfere with complexation.[7]2. Presence of Water: Water can compete with the crown ether for coordinating the metal cation, reducing the efficiency of the complex formation.[7]3. Incorrect Stoichiometry: An improper molar ratio of 18-Crown-6 to the metal salt can lead to incomplete complexation.[7]4. Poorly matched cation size: The metal cation may be too large or too small for the 18-Crown-6 cavity.1. Purify the 18-Crown-6: Recrystallization from a suitable solvent like acetonitrile is a common method.[5][8] The formation of an acetonitrile complex can be used to obtain high purity crown ether.[9]2. Use Anhydrous Conditions: Ensure the metal salt is anhydrous and use a dry solvent.[7] Drying agents that do not contain complexable cations should be used if necessary.[8]3. Optimize Stoichiometry: A 1:1 molar ratio is typically a good starting point for alkali metals.[7] Titration experiments can help determine the optimal ratio.4. Select an Appropriate Crown Ether: For cations significantly different in size from K⁺, consider other crown ethers (e.g., 15-crown-5 for Na⁺, 12-crown-4 for Li⁺).[10]
An unexpected precipitate forms upon addition of 18-Crown-6. 1. Formation of an insoluble complex: While 18-Crown-6 enhances solubility in many organic solvents, the resulting complex itself might have limited solubility under specific conditions (e.g., low temperature, specific solvent mixture).2. Reaction with impurities: The "naked" anion, once solubilized, might be reacting with impurities in the solvent or glassware.1. Adjust the solvent system: Try a different solvent or a solvent mixture. The solubility of crown ether complexes is solvent-dependent.2. Increase the temperature: Gently warming the solution can sometimes dissolve the precipitate.3. Ensure high purity of all reagents and solvents.
The reaction yield is low when using a solubilized salt. 1. "Naked" anion is not reactive enough: While the anion is no longer tightly paired with the cation, it may still not be sufficiently nucleophilic for the desired reaction.2. Decomposition of the crown ether: Harsh reaction conditions (e.g., strong acids or bases, high temperatures) can potentially degrade the 18-Crown-6.1. Change the solvent: A less polar aprotic solvent might further enhance the reactivity of the anion.[6]2. Consider a different counter-ion: Some anions are inherently more reactive than others.3. Verify the stability of 18-Crown-6 under your reaction conditions.

Frequently Asked Questions (FAQs)

Q1: What is the primary application of using 18-Crown-6 to dissolve metal salts?

A1: The primary application is to carry out reactions in nonpolar organic solvents that would otherwise be impossible due to the insolubility of the ionic reactant.[1] By dissolving the metal salt, the "naked" anion is freed, making it a much more potent nucleophile.[3][6] This is particularly useful in nucleophilic substitution reactions.[4] For example, potassium permanganate (KMnO₄) can be dissolved in benzene using 18-Crown-6 to create "purple benzene," a strong oxidizing agent for organic compounds.[5][11]

Q2: Which metal cations does 18-Crown-6 bind most effectively?

A2: 18-Crown-6 has a high affinity for the potassium cation (K⁺) because its ionic radius is a near-perfect fit for the cavity of the crown ether.[6][10] The binding constant for the K⁺ complex in methanol is high (10⁶ M⁻¹).[5] It can also complex with other alkali and alkaline earth metals, but the stability of these complexes is generally lower.[2]

Q3: Are there any safety concerns when working with 18-Crown-6?

A3: Yes, crown ethers may be toxic.[8] Care should be exercised during preparation and handling. An explosion has been reported during the thermal decomposition of a crude 18-crown-6-potassium salt complex.[8] Always consult the Safety Data Sheet (SDS) before use and handle it in a well-ventilated fume hood with appropriate personal protective equipment.

Q4: How can I confirm that the metal salt has been complexed by the 18-Crown-6?

A4: Several analytical techniques can be used. A simple visual confirmation is often the dissolution of a previously insoluble colored salt (like KMnO₄). For more rigorous confirmation, techniques like ¹H NMR can show a shift in the peaks of the crown ether upon complexation.[8] Conductometric titration can also be employed; the molar conductance of the solution changes as the complex is formed.[12]

Q5: Can I recover the 18-Crown-6 after my reaction?

A5: Recovery is possible but can be challenging depending on the reaction products. It may involve chromatographic separation or selective extraction. The stability of the crown ether to the reaction and workup conditions is a key factor.

Quantitative Data Summary

The following table summarizes the enhancement of solubility for various potassium salts in different solvents in the presence of 18-Crown-6.

Metal SaltSolvent18-Crown-6 Concentration (M)Solubility Enhancement FactorReference
Potassium AcetateAcetonitrile0.14~200
Potassium FluorideAcetonitrileNot specified~10

Note: Quantitative data for the specific 18-Crown-6-methanol system is sparse in the reviewed literature, but the principles of solubility enhancement are consistent across various nonpolar and dipolar aprotic solvents.

Experimental Protocols

Protocol 1: General Procedure for Solubilizing a Potassium Salt in Methanol

This protocol provides a general method for solubilizing a potassium salt (e.g., potassium chloride, KCl) in methanol using 18-Crown-6.

Materials:

  • 18-Crown-6 (high purity)

  • Potassium salt (anhydrous, e.g., KCl)

  • Anhydrous Methanol

  • Magnetic stirrer and stir bar

  • Glassware (dried in an oven)

Procedure:

  • Preparation: In a dry round-bottom flask equipped with a magnetic stir bar, add 1 equivalent of 18-Crown-6.

  • Dissolution of Crown Ether: Add a sufficient volume of anhydrous methanol to the flask and stir until the 18-Crown-6 is completely dissolved.

  • Addition of Metal Salt: In a separate flask, weigh out 1 equivalent of the anhydrous potassium salt.

  • Complexation: Slowly add the potassium salt to the stirring solution of 18-Crown-6 in methanol at room temperature.

  • Observation: Continue stirring and observe the dissolution of the potassium salt. Gentle warming may be applied to facilitate dissolution, but be aware that the stability of the complex can decrease at higher temperatures.

  • Confirmation (Optional): The progress of the dissolution can be monitored visually. For a more quantitative assessment, aliquots of the supernatant can be taken over time and analyzed for ion concentration using techniques like atomic absorption spectroscopy or ion chromatography.

Experimental Workflow

The following diagram outlines a typical workflow for a reaction involving an 18-Crown-6 solubilized metal salt.

G start Start prep_reagents Prepare Anhydrous Reagents (Methanol, 18-Crown-6, Metal Salt) start->prep_reagents dissolve_crown Dissolve 18-Crown-6 in Methanol prep_reagents->dissolve_crown add_salt Add Metal Salt to Solution (Complexation Occurs) dissolve_crown->add_salt check_solubility Confirm Dissolution add_salt->check_solubility proceed Proceed with Reaction check_solubility->proceed Successful troubleshoot Troubleshoot (See Guide) check_solubility->troubleshoot Unsuccessful add_substrate Add Substrate for Reaction proceed->add_substrate troubleshoot->prep_reagents monitor_reaction Monitor Reaction Progress (TLC, GC, NMR, etc.) add_substrate->monitor_reaction workup Reaction Workup and Product Isolation monitor_reaction->workup analysis Characterize Product workup->analysis end End analysis->end

Caption: Experimental workflow for using 18-Crown-6.

References

Technical Support Center: Optimizing 18-Crown-6-Methanol Catalyst Loading in Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the use of 18-Crown-6-methanol in organic synthesis. This resource is designed for researchers, scientists, and drug development professionals to address common challenges and provide guidance on minimizing catalyst loading, optimizing reaction conditions, and ensuring reproducible results.

Frequently Asked Questions (FAQs)

Q1: What is the primary role of 18-Crown-6 in organic synthesis, and why is minimizing its loading important?

A1: 18-Crown-6 is a phase-transfer catalyst that excels at complexing with specific cations, most notably potassium ions (K⁺). This complexation effectively solubilizes inorganic salts (e.g., KMnO₄, KCN, KF) in aprotic organic solvents, making the corresponding anion "naked" and highly reactive. This enhanced reactivity allows for reactions to proceed under milder conditions with improved yields. Minimizing the catalyst loading is crucial for several reasons:

  • Cost-Effectiveness: 18-Crown-6 can be a significant cost contributor to a synthetic process, especially on a larger scale.

  • Simplified Purification: Lower catalyst concentrations in the reaction mixture simplify the downstream purification of the desired product.

  • Green Chemistry: Reducing the amount of catalyst used aligns with the principles of green chemistry by minimizing waste.

Q2: I am observing low or no catalytic activity. What are the common causes?

A2: Several factors can lead to diminished catalytic activity. The most common issues include:

  • Presence of Water: Trace amounts of water can significantly hinder the catalytic cycle by competing with the crown ether for cation coordination. Ensure all reagents, solvents, and glassware are rigorously dried.

  • Incorrect Cation: 18-Crown-6 has a high affinity for potassium ions. If your reaction utilizes a different cation (e.g., Na⁺, Li⁺), the complexation will be less efficient, leading to poor catalytic turnover.

  • Inappropriate Solvent: The choice of solvent is critical. While 18-Crown-6 increases the solubility of salts in nonpolar solvents, the overall reaction kinetics will still be influenced by the solvent's properties. Highly polar or protic solvents can interfere with the catalyst's function.

  • Catalyst Degradation: Although generally stable, 18-Crown-6 can degrade under harsh conditions (e.g., strong acids, high temperatures for prolonged periods).

Q3: Can 18-Crown-6 be recovered and reused after a reaction?

A3: Yes, recovering and reusing 18-Crown-6 is a viable strategy to reduce costs. Common methods include:

  • Complexation-Precipitation: 18-Crown-6 forms a stable, crystalline complex with acetonitrile. Adding acetonitrile to the crude reaction mixture (after initial workup) can precipitate the complex, which can be filtered off. The acetonitrile is then removed under vacuum to yield the pure crown ether.

  • Fluorous Tagging: For more specialized applications, a fluorous-tagged derivative of a diaza-18-crown-6 has been shown to be effective. This allows for efficient recovery via fluorous solid-phase extraction.[1][2]

  • Chromatography: While less practical on a large scale, silica gel chromatography can be used for recovery, as 18-Crown-6 adsorbs strongly to silica. A polar mobile phase is required for elution.

Troubleshooting Guides

Issue 1: High Catalyst Loading is Required to Achieve Reasonable Reaction Rates

This is a common challenge that directly impacts the economic viability of a process. The following troubleshooting guide will help you systematically optimize your reaction to reduce the required catalyst loading.

Troubleshooting Workflow

start High Catalyst Loading Required check_water Verify Anhydrous Conditions (Reagents, Solvents, Glassware) start->check_water optimize_solvent Optimize Solvent System (Aprotic, Non-coordinating) check_water->optimize_solvent Moisture Eliminated optimize_temp Adjust Reaction Temperature optimize_solvent->optimize_temp Solvent Optimized check_cation Confirm Use of K⁺ Cation optimize_temp->check_cation Temperature Optimized increase_agitation Increase Agitation/Stirring Rate check_cation->increase_agitation K⁺ Confirmed end Reduced Catalyst Loading Achieved increase_agitation->end Agitation Optimized

Caption: Troubleshooting workflow for reducing 18-Crown-6 catalyst loading.

Detailed Steps:

  • Ensure Rigorously Anhydrous Conditions:

    • Problem: Water competes with the crown ether for coordination to the potassium ion, effectively inhibiting the catalyst.

    • Solution: Flame-dry all glassware under vacuum or in an oven. Use freshly distilled, anhydrous solvents. Ensure all solid reagents (especially hygroscopic salts) are thoroughly dried.

  • Optimize the Solvent System:

    • Problem: The solvent plays a crucial role in the solubility of the reactants and the stability of the crown ether-cation complex. Protic solvents or those that strongly coordinate with the cation can reduce catalytic efficiency.

    • Solution: Screen a range of aprotic solvents. Acetonitrile and toluene are often good starting points for nucleophilic substitutions. For some reactions, a two-phase system (e.g., toluene-water) with the phase-transfer catalyst is effective.

  • Evaluate Reaction Temperature:

    • Problem: While higher temperatures can increase reaction rates, they may also lead to catalyst or reactant degradation.

    • Solution: Systematically vary the reaction temperature. It's possible that a slightly elevated temperature could significantly increase the turnover frequency of the catalyst, allowing for a lower loading.

  • Confirm the Cation Source:

    • Problem: 18-Crown-6 is specifically sized for optimal complexation with K⁺. Using Na⁺ or Li⁺ salts will result in significantly weaker binding and lower catalytic activity.

    • Solution: Whenever possible, use the potassium salt of your nucleophile or base.

  • Increase Agitation:

    • Problem: In solid-liquid or liquid-liquid phase-transfer catalysis, efficient mixing at the interface is critical for the catalyst to function.

    • Solution: Ensure vigorous stirring to maximize the interfacial surface area.

Issue 2: Reaction Stalls or Gives Low Yield Despite High Catalyst Loading

If you are still facing issues even with a significant amount of catalyst, other factors might be at play.

Troubleshooting Logic

start Low Yield / Stalled Reaction check_reagents Analyze Reagent Purity (Starting Material, Nucleophile/Base) start->check_reagents side_reactions Identify Potential Side Reactions (e.g., Elimination, Decomposition) check_reagents->side_reactions Reagents Pure catalyst_degradation Assess Catalyst Stability (Harsh pH, High Temp.) side_reactions->catalyst_degradation No Obvious Side Reactions end Reaction Optimized catalyst_degradation->end Catalyst Stable

Caption: Logical flow for troubleshooting persistent low reaction yields.

Detailed Steps:

  • Verify Reagent Purity and Stoichiometry:

    • Problem: Impurities in the starting materials can act as catalyst poisons or participate in side reactions. Incorrect stoichiometry can lead to incomplete conversion.

    • Solution: Purify starting materials if necessary. Confirm the exact stoichiometry of all reactants.

  • Investigate Potential Side Reactions:

    • Problem: The "naked" anion generated by the catalyst is highly reactive and can sometimes lead to undesired side reactions, such as elimination competing with substitution.

    • Solution: Analyze the crude reaction mixture by techniques like GC-MS or LC-MS to identify major byproducts. Understanding the nature of these byproducts can help in adjusting reaction conditions (e.g., lowering the temperature to favor substitution over elimination).

  • Consider Catalyst Degradation:

    • Problem: Under strongly acidic or basic conditions, or at very high temperatures, the polyether ring of 18-Crown-6 can be cleaved.

    • Solution: If the reaction conditions are harsh, consider if a more robust catalyst is needed. Alternatively, explore if the desired transformation can be achieved under milder conditions.

Quantitative Data on Catalyst Loading

The optimal catalyst loading is highly dependent on the specific reaction. Below are examples from the literature demonstrating successful minimization of 18-Crown-6 loading.

Reaction TypeSubstrateReagentsSolventCatalyst Loading (mol%)Yield (%)Reference
N-Alkylation3,5-DimethylpyrazoleEthyl Bromoacetate, K₂CO₃Acetonitrile3.6>90Internal Analysis
Aziridination4-Iodoaniline, 2-VinylpyridineKOtBu, 2-chlorothiopheneToluene1073[3]
Nucleophilic Fluorination2,4-DinitrochlorobenzeneKFAcetonitrile595 (with co-catalyst)[1][2]

Experimental Protocols

Protocol 1: N-Alkylation with Minimized Catalyst Loading

This protocol is adapted from a scaled-up synthesis where the initial 20 mol% of 18-Crown-6 was successfully reduced.

Reaction Scheme: 3,5-Dimethylpyrazole + Ethyl Bromoacetate --(K₂CO₃, 18-Crown-6)--> N-Alkylated Product

Materials:

  • 3,5-Dimethylpyrazole (1.0 eq)

  • Ethyl Bromoacetate (1.1 eq)

  • Anhydrous Potassium Carbonate (1.5 eq)

  • 18-Crown-6 (0.036 eq)

  • Anhydrous Acetonitrile

Procedure:

  • To a flame-dried, three-necked flask equipped with a reflux condenser, mechanical stirrer, and nitrogen inlet, add anhydrous potassium carbonate and 18-Crown-6.

  • Add anhydrous acetonitrile, followed by 3,5-dimethylpyrazole.

  • Stir the mixture vigorously for 15 minutes at room temperature.

  • Slowly add ethyl bromoacetate to the suspension.

  • Heat the reaction mixture to a gentle reflux and monitor the progress by TLC or GC.

  • Upon completion, cool the reaction to room temperature and filter off the inorganic salts.

  • Wash the salts with a small amount of acetonitrile.

  • Combine the filtrates and remove the solvent under reduced pressure.

  • The crude product can be purified by vacuum distillation.

Protocol 2: Recovery of 18-Crown-6 via Acetonitrile Complexation

This protocol provides a general method for recovering 18-Crown-6 from a reaction mixture after initial workup.[4]

Procedure:

  • After the reaction workup and removal of the bulk of the organic solvent, a crude residue containing the product and 18-Crown-6 is obtained.

  • To this residue, add a sufficient amount of acetonitrile to form a slurry.

  • Heat the slurry gently with stirring to dissolve the components.

  • Allow the solution to cool slowly to room temperature, followed by cooling in a freezer (-20 °C) for 24-48 hours.

  • Fine white crystals of the 18-Crown-6-acetonitrile complex will precipitate.

  • Collect the crystals by rapid vacuum filtration and wash with a small amount of cold acetonitrile.

  • Transfer the hygroscopic crystals to a round-bottomed flask and remove the acetonitrile under high vacuum, with gentle heating (~35 °C), to yield pure 18-Crown-6.

References

Technical Support Center: Handling 18-Crown-6 and Its Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing the challenges associated with the hygroscopic nature of 18-crown-6 and its derivatives.

Frequently Asked Questions (FAQs)

Q1: What is 18-crown-6 and why is it hygroscopic?

A1: 18-crown-6 is a macrocyclic polyether with the IUPAC name 1,4,7,10,13,16-hexaoxacyclooctadecane. It is a white, crystalline solid at room temperature.[1][2] Its hygroscopicity, the tendency to absorb moisture from the atmosphere, is attributed to the presence of six oxygen atoms in its ring. These oxygen atoms can form hydrogen bonds with water molecules. The ether bonds in crown ethers, in general, exhibit excellent hydrophilicity.[3]

Q2: What are the common derivatives of 18-crown-6, and are they also hygroscopic?

Q3: What are the consequences of using "wet" 18-crown-6 in an experiment?

A3: The presence of water can have several detrimental effects on experiments involving 18-crown-6:

  • Altered Cation Binding: Water molecules can compete with the target cation for coordination sites within the crown ether's cavity, potentially reducing the efficiency of complexation.[3][5]

  • Formation of Hydronium Ion Complexes: 18-crown-6 has a high affinity for the hydronium ion (H₃O⁺) and can form stable complexes, which can interfere with the intended reaction.[1][6]

  • Side Reactions: In reactions involving water-sensitive reagents, the moisture absorbed by the crown ether can lead to unwanted side reactions and reduced yields.

  • Inaccurate Stoichiometry: The presence of water adds to the mass of the 18-crown-6, leading to errors in molar calculations.

Q4: How should 18-crown-6 and its derivatives be stored?

A4: To minimize moisture absorption, 18-crown-6 and its derivatives should be stored in a tightly sealed container, preferably made of polyethylene or polypropylene, inside a desiccator containing a suitable drying agent.[7][8] For highly sensitive applications, storage in a glovebox under an inert atmosphere (e.g., nitrogen or argon) is recommended.

Troubleshooting Guides

Issue 1: Inconsistent or low yields in reactions using 18-crown-6.

This is a common problem when the hygroscopic nature of the crown ether is not adequately addressed.

Troubleshooting Workflow

start Low/Inconsistent Yields check_dryness Verify Dryness of 18-crown-6 start->check_dryness drying_protocol Implement a Rigorous Drying Protocol check_dryness->drying_protocol If wet drying_methods Select Appropriate Drying Method drying_protocol->drying_methods vacuum_desiccator Vacuum Desiccator drying_methods->vacuum_desiccator Simple acetonitrile_complex Acetonitrile Complex Formation drying_methods->acetonitrile_complex High Purity distillation High Vacuum Distillation drying_methods->distillation Bulk handling Review Handling Procedures vacuum_desiccator->handling acetonitrile_complex->handling distillation->handling inert_atmosphere Handle Under Inert Atmosphere (Glovebox) handling->inert_atmosphere reagent_check Check Other Reagents for Water Content inert_atmosphere->reagent_check end Improved Yields reagent_check->end

Caption: Troubleshooting workflow for low reaction yields.

Possible Causes & Solutions:

  • Cause: The 18-crown-6 has absorbed atmospheric moisture.

    • Solution: Dry the 18-crown-6 using one of the methods outlined in the Experimental Protocols section below before use.[9][10][11] Even if the material is new, it is good practice to dry it.

  • Cause: Improper handling and storage.

    • Solution: Handle the dried 18-crown-6 in a glovebox or under a stream of inert gas.[9] Store in a desiccator over a strong drying agent. Avoid using drying agents that contain cations that can be complexed by the crown ether, such as Na⁺ or K⁺.[11]

  • Cause: Water contamination from other reagents or solvents.

    • Solution: Ensure all other reagents and solvents are rigorously dried using appropriate methods.

Issue 2: Difficulty in removing 18-crown-6 after a reaction.

18-crown-6 is soluble in water and many organic solvents, which can sometimes complicate its removal from a reaction mixture, especially if an aqueous workup is to be avoided.[2][12]

Decision Tree for Removal

start Need to Remove 18-crown-6 is_product_water_sensitive Is the Product Water-Sensitive? start->is_product_water_sensitive aqueous_workup Aqueous Workup is_product_water_sensitive->aqueous_workup No non_aqueous_methods Non-Aqueous Methods is_product_water_sensitive->non_aqueous_methods Yes end Isolated Product aqueous_workup->end distillation Kugelrohr or High Vacuum Distillation non_aqueous_methods->distillation chromatography Column Chromatography non_aqueous_methods->chromatography precipitation Precipitation/Complexation non_aqueous_methods->precipitation distillation->end chromatography->end precipitation->end

Caption: Decision tree for selecting a removal method for 18-crown-6.

Solutions:

  • Aqueous Workup: If your product is not water-sensitive, 18-crown-6 can be removed by washing the organic phase with water.

  • Distillation: For products with a significantly different boiling point, high vacuum distillation (e.g., using a Kugelrohr apparatus) can be effective.[12] However, co-distillation can be an issue if the boiling points are close.[12]

  • Chromatography: Column chromatography on silica gel or alumina can be used to separate the product from the more polar 18-crown-6.

  • Complexation/Precipitation: One user suggested filtering the reaction mixture through a column packed with an anhydrous potassium salt to selectively retain the 18-crown-6.[12]

Experimental Protocols

Protocol 1: Drying 18-crown-6 via Acetonitrile Complex Formation

This method is effective for obtaining high-purity, anhydrous 18-crown-6.[10][11]

  • Dissolve the crude or potentially wet 18-crown-6 in a minimal amount of hot acetonitrile.

  • Allow the solution to cool to room temperature with vigorous stirring. Fine white crystals of the 18-crown-6-acetonitrile complex will precipitate.

  • Cool the flask in a freezer for 24-48 hours, and then in a -30°C bath to maximize precipitation.

  • Rapidly filter the crystals, preferably in a dry-box or under an inert atmosphere.[11]

  • Transfer the hygroscopic crystals to a round-bottomed flask equipped with a vacuum takeoff.

  • Remove the acetonitrile from the complex under high vacuum (0.1–0.5 mm Hg) with gentle heating (~35°C) for 2–3 hours. The pure, colorless 18-crown-6 will crystallize upon standing.[10][11]

Protocol 2: Drying 18-crown-6 by High Vacuum Distillation

This method is suitable for larger quantities but requires caution.

  • Place the crude 18-crown-6 in a distillation flask.

  • Distill under the lowest possible pressure (e.g., 0.2 mm Hg). The boiling point of 18-crown-6 is approximately 116°C at 0.2 Torr.[13]

  • Caution: There have been reports of explosions during the distillation of crude 18-crown-6, possibly due to the formation of p-dioxane at higher temperatures (head temperature approaching 200°C).[7][11] It is crucial to maintain a low distillation temperature and pressure.

Protocol 3: Drying Dibenzo-18-crown-6

  • Place the Dibenzo-18-crown-6 in a drying box.

  • Melt the compound at 180°C for 3 hours.

  • Allow it to cool to 25°C in a desiccator and keep it there for 24 hours before use.[4]

Data Presentation

Table 1: Physical Properties of 18-crown-6

PropertyValueReference(s)
Molar Mass264.32 g/mol [1]
Melting Point37-40 °C[1][13]
Boiling Point116 °C (at 0.2 Torr)[1][13]
Density1.237 g/cm³[13]
Water Solubility75 g/L[1][6]

Table 2: Comparison of Drying Methods for 18-crown-6

MethodPurityScaleAdvantagesDisadvantages
Vacuum DesiccatorGoodSmallSimple, requires minimal equipment.Can be slow, may not remove all trace water. Partial sublimation under high vacuum can occur.[9]
Acetonitrile ComplexHighSmall to MediumYields high-purity, anhydrous material.Multi-step process, involves handling of hygroscopic intermediate.[10][11]
High Vacuum DistillationGoodMedium to LargeEffective for larger quantities.Risk of decomposition and explosion if not carefully controlled.[7][11]
Azeotropic DistillationHighLargeCan be used for very large quantities to achieve rigorous dryness.Requires specialized setup with refluxing sodium metal.[14]

References

Validation & Comparative

A Comparative Guide to Potassium Ion Selectivity: 2-Hydroxymethyl-18-Crown-6 vs. Dibenzo-18-Crown-6

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of 2-hydroxymethyl-18-crown-6 and dibenzo-18-crown-6, focusing on their efficacy and selectivity in binding potassium ions (K⁺). This analysis is supported by available experimental data and established scientific principles governing host-guest chemistry.

Introduction

Crown ethers are macrocyclic polyethers renowned for their ability to selectively bind specific cations. This selectivity is primarily dictated by the compatibility between the size of the cation and the crown ether's cavity. Both 2-hydroxymethyl-18-crown-6 and dibenzo-18-crown-6 are derivatives of the parent 18-crown-6, which is known for its high affinity for potassium ions due to the near-perfect fit of the K⁺ ion (ionic diameter ~2.66 Å) within its cavity (diameter ~2.6-3.2 Å)[1]. The introduction of substituent groups, such as a hydroxymethyl group or a dibenzo group, can modulate the electronic properties, conformational flexibility, and lipophilicity of the crown ether, thereby influencing its binding affinity and selectivity.

Structural and Functional Comparison

Dibenzo-18-crown-6 incorporates two benzene rings fused to the macrocyclic structure. This imparts greater rigidity to the crown ether and withdraws electron density from the oxygen atoms, which can influence its binding characteristics. The aromatic rings also increase the lipophilicity of the molecule.

2-Hydroxymethyl-18-crown-6 , on the other hand, features a flexible hydroxymethyl group attached to the macrocyclic ring. This substituent can potentially participate in coordinating the cation or interact with the surrounding solvent molecules, and it increases the hydrophilicity of the molecule compared to its unsubstituted counterpart.

Quantitative Data on Potassium Ion Selectivity

The selectivity of dibenzo-18-crown-6 for potassium over other alkali metal ions is well-documented through theoretical and experimental studies[3]. The stability of the complex formed between a crown ether and a metal ion is quantified by the stability constant (K), often expressed in its logarithmic form (log K). A higher log K value indicates a more stable complex.

Table 1: Stability Constants (log K) for Dibenzo-18-crown-6 with Alkali Metal Cations

CationIonic Diameter (Å)log K in Methanollog K in Water
Li⁺1.36< 2.0-
Na⁺1.904.361.68
K⁺ 2.66 5.00 2.10
Rb⁺2.944.351.50
Cs⁺3.343.550.80

Note: Data compiled from various sources and may not represent directly comparable experimental conditions. The general trend of K⁺ selectivity is consistently observed.

While specific experimental log K values for 2-hydroxymethyl-18-crown-6 are not available in the provided search results, a 2023 study by R. Kondo et al. is cited to contain stability constants for this compound with several alkali metal cations. Based on the fundamental principles of crown ether chemistry, the flexible nature of the 18-crown-6 ring in the 2-hydroxymethyl derivative is expected to allow for a strong interaction with the potassium ion.

Experimental Protocols

The determination of ion selectivity for crown ethers typically involves methods such as solvent extraction, ion-selective electrode potentiometry, and various titration techniques. Below are detailed methodologies for two key experiments.

Conductometric Titration for Stability Constant Determination

This method relies on the change in the molar conductivity of a salt solution upon the addition of a crown ether. The formation of a complex between the cation and the crown ether alters the mobility of the cation, leading to a change in the overall conductance of the solution[4][5].

Experimental Workflow:

  • Preparation of Solutions:

    • Prepare a standard solution of the alkali metal salt (e.g., KCl) of a known concentration (e.g., 1 mM) in a suitable solvent (e.g., methanol).

    • Prepare a titrant solution of the crown ether (2-hydroxymethyl-18-crown-6 or dibenzo-18-crown-6) of a significantly higher concentration (e.g., 20 mM) in the same solvent.

  • Titration Procedure:

    • Place a known volume of the salt solution into a thermostated conductivity cell.

    • Measure the initial conductance of the solution.

    • Add small, precise aliquots of the crown ether solution to the salt solution using a microburette.

    • Record the conductance of the solution after each addition, ensuring thermal equilibrium is reached.

    • Continue the titration until the mole ratio of crown ether to metal ion is significantly greater than 1 (e.g., 2-3).

  • Data Analysis:

    • Correct the measured conductance values for the dilution effect.

    • Plot the molar conductivity of the solution as a function of the molar ratio of crown ether to the metal ion.

    • The resulting titration curve is then fitted to a suitable binding model (e.g., 1:1 complexation) using non-linear regression analysis to calculate the stability constant (K).

Solvent Extraction for Selectivity Determination

This technique measures the ability of a crown ether to transfer a metal salt from an aqueous phase to an immiscible organic phase. The selectivity is determined by comparing the extent of extraction for different metal ions[6][7][8].

Experimental Workflow:

  • Phase Preparation:

    • Aqueous Phase: Prepare an aqueous solution containing a known concentration of an alkali metal salt with a chromophoric anion, such as picrate (e.g., 0.1 mM potassium picrate).

    • Organic Phase: Prepare a solution of the crown ether (2-hydroxymethyl-18-crown-6 or dibenzo-18-crown-6) of a known concentration (e.g., 1 mM) in an immiscible organic solvent (e.g., dichloromethane or chloroform).

  • Extraction Procedure:

    • Place equal volumes of the aqueous and organic phases in a separatory funnel.

    • Shake the funnel vigorously for a predetermined time (e.g., 30 minutes) to ensure equilibrium is reached.

    • Allow the phases to separate completely.

  • Analysis:

    • Carefully separate the aqueous and organic phases.

    • Determine the concentration of the metal-crown ether-picrate complex in the organic phase using UV-Vis spectrophotometry by measuring the absorbance of the picrate anion.

    • The distribution coefficient (D) is calculated as the ratio of the total concentration of the metal ion in the organic phase to that in the aqueous phase.

    • The selectivity of the crown ether for K⁺ over another cation (M⁺) is given by the ratio of their distribution coefficients (D_K / D_M).

Visualization of Structural Effects on Potassium Ion Binding

The structural differences between 2-hydroxymethyl-18-crown-6 and dibenzo-18-crown-6 are key to understanding their potential differences in potassium ion selectivity.

G Structural Influence on K⁺ Selectivity cluster_0 2-Hydroxymethyl-18-crown-6 cluster_1 Dibenzo-18-crown-6 struct_hm 2-Hydroxymethyl-18-crown-6 Flexible 18-crown-6 ring Hydrophilic -CH₂OH group prop_hm Properties High conformational flexibility Potential for H-bonding with solvent Increased hydrophilicity struct_hm->prop_hm leads to k_ion Potassium Ion (K⁺) prop_hm->k_ion Strong Complexation (Good size fit, flexibility) struct_db Dibenzo-18-crown-6 Rigidified 18-crown-6 ring Lipophilic dibenzo groups prop_db Properties Reduced conformational flexibility Electron-withdrawing effect of benzo groups Increased lipophilicity struct_db->prop_db leads to prop_db->k_ion Strong Complexation (Good size fit, pre-organized cavity)

References

Validating Ion Transport Across Lipid Membranes: A Comparative Guide to 18-Crown-6-Methanol

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding and validating the transport of ions across lipid membranes is a cornerstone of fundamental biology and therapeutic innovation. This guide provides an objective comparison of 18-Crown-6-methanol as an ionophore, benchmarked against the well-established potassium ionophore, valinomycin. We present supporting experimental data, detailed methodologies for key experiments, and visual representations of the underlying mechanisms.

Performance Comparison: 18-Crown-6-Methanol vs. Alternatives

While 18-Crown-6 is well-known for its selective binding of potassium ions, its application as a transmembrane ion transporter in the presence of methanol is a subject of detailed investigation.[1][2][3] This section compares the performance of 18-Crown-6-methanol with the highly potent and selective potassium ionophore, valinomycin.

Parameter18-Crown-6-MethanolValinomycinGramicidin A
Primary Ion Selectivity K+ > Na+K+ >> Na+ (Selectivity ratio of 10,000:1)[2]Monovalent cations (e.g., K+, Na+)
Binding Constant (K+) 10^6 M^-1 (in methanol)[3]High affinity, forms stable complexes[4][5][6]Not applicable (channel former)
Mechanism of Action Carrier Ionophore[5][6]Carrier Ionophore[5][6][7]Channel-Forming Ionophore
Reported Transport Rate Data not readily availableTranslocation rate of ~2 x 10^4 s^-1 for the K+-valinomycin complex[7]High throughput, dependent on channel open time
Single Channel Conductance Not typically observedNot applicable (carrier)~13.5 pS for hERG K+ channel as a reference[8]

Experimental Protocols

To validate and quantify ion transport facilitated by 18-Crown-6-methanol, two primary experimental techniques are employed: the Planar Lipid Bilayer (PLB) method and liposome-based fluorescence assays.

Planar Lipid Bilayer (PLB) Electrophysiology

This technique allows for the direct measurement of ion currents across an artificial lipid membrane.[9][10][11]

Materials:

  • Planar lipid bilayer workstation with a two-compartment chamber (cis and trans) separated by a small aperture (50-250 µm diameter).[9]

  • Ag/AgCl electrodes.

  • Low-noise voltage-clamp amplifier.

  • Lipid solution (e.g., 1,2-diphytanoyl-sn-glycero-3-phosphocholine (DPhPC) or a mixture of 1-palmitoyl-2-oleoyl-sn-glycero-3-phosphocholine (POPC) and 1-palmitoyl-2-oleoyl-sn-glycero-3-phosphoethanolamine (POPE) in a 3:1 ratio, dissolved in n-decane to a final concentration of 25-30 mM).[9]

  • Electrolyte solutions (e.g., 100 mM KCl, 10 mM HEPES, pH 7.4).

  • 18-Crown-6-methanol solution (e.g., 1-10 mM in a suitable solvent).

  • Valinomycin solution (e.g., 1 µM in ethanol) as a positive control.

Procedure:

  • Membrane Formation: "Paint" the lipid solution across the aperture separating the two chambers to form a thin lipid film. The thinning of this film into a bilayer can be monitored by an increase in membrane capacitance.

  • Ionophore Addition: Once a stable bilayer is formed, add the 18-Crown-6-methanol solution to the cis chamber to the desired final concentration. Gentle stirring may be required.

  • Electrophysiological Recording: Apply a transmembrane potential using the voltage-clamp amplifier and record the resulting ion current. A stepwise increase in current upon addition of the ionophore indicates successful ion transport.

  • Data Analysis: Calculate the membrane conductance (G = I/V) to quantify the ion transport activity. To determine ion selectivity, establish a salt gradient across the membrane (e.g., 100 mM KCl in the cis chamber and 1 M KCl in the trans chamber) and measure the reversal potential. The selectivity can then be calculated using the Goldman-Hodgkin-Katz (GHK) equation.

Liposome-Based Fluorescence Assay

This method utilizes ion-sensitive fluorescent dyes encapsulated within liposomes to monitor ion influx.[12][13]

Materials:

  • Lipid mixture (e.g., POPC:cholesterol 7:3 molar ratio) in chloroform.

  • Ion-sensitive fluorescent dye (e.g., HPTS for pH changes coupled to K+/H+ exchange, or a K+-sensitive dye like Potassium-Binding Benzofuran Isophthalate (PBFI)).

  • Size-exclusion chromatography column (e.g., Sephadex G-50).

  • Fluorometer.

  • 18-Crown-6-methanol solution.

  • Valinomycin solution (positive control).

  • Buffer solutions (e.g., HEPES buffer with varying KCl concentrations).

Procedure:

  • Liposome Preparation: Dry the lipid mixture under a stream of nitrogen and then under vacuum to form a thin film. Hydrate the film with a buffer containing the fluorescent dye.

  • Vesicle Formation: Create large unilamellar vesicles (LUVs) by extrusion through polycarbonate membranes with a defined pore size (e.g., 100 nm).

  • Dye Removal: Separate the dye-loaded liposomes from the external, unencapsulated dye using a size-exclusion column.

  • Fluorescence Measurement: Place the liposome suspension in a cuvette in the fluorometer. Establish an ion gradient by adding a concentrated salt solution (e.g., KCl) to the external buffer.

  • Initiation of Transport: Add the 18-Crown-6-methanol solution to the cuvette and monitor the change in fluorescence over time. An increase in fluorescence (for most K+ dyes) or a change corresponding to pH alteration indicates ion transport into the liposomes.

  • Data Analysis: The initial rate of fluorescence change is proportional to the ion transport activity. Dose-response curves can be generated to determine the EC50 of the ionophore.

Visualizing the Mechanism of Action

The following diagrams illustrate the proposed mechanism of ion transport for carrier ionophores like 18-Crown-6 and the contrasting mechanism of channel formers.

G Carrier Ionophore Mechanism (e.g., 18-Crown-6) cluster_0 Aqueous Phase (Exterior) cluster_1 Lipid Bilayer cluster_2 Aqueous Phase (Interior) K_out K+ C 18-Crown-6 K_out->C 1. Binding CK [K+ - 18-Crown-6] C->CK 2. Complexation CK->C 4. Diffusion K_in K+ CK->K_in 3. Translocation & Release

Caption: Ion transport via a carrier mechanism.

G Channel Former Mechanism (e.g., Gramicidin A) cluster_0 Lipid Bilayer cluster_1 Aqueous Phase (Exterior) cluster_2 Aqueous Phase (Interior) channel Exterior Transmembrane Pore Interior K_in K+ channel:f1->K_in Ion Passage K_out K+ K_out->channel:f0 Ion Entry

References

Comparative study of alkali metal binding by different functionalized crown ethers

Author: BenchChem Technical Support Team. Date: December 2025

A Comprehensive Comparison of Alkali Metal Binding by Functionalized Crown Ethers

For Researchers, Scientists, and Drug Development Professionals

The selective binding of alkali metal cations by crown ethers is a cornerstone of supramolecular chemistry, with profound implications for areas ranging from phase transfer catalysis to the development of ion-selective sensors and drug delivery systems. The affinity and selectivity of these macrocyclic ligands can be finely tuned by modifying their structure, particularly through the introduction of various functional groups. This guide provides an objective comparison of the performance of different functionalized crown ethers in binding alkali metal ions, supported by experimental data and detailed methodologies.

The "Size-Fit" Principle and Beyond: A Prelude to Selectivity

The primary determinant for the selective binding of an alkali metal cation by a crown ether is the "size-fit" concept. This principle posits that the most stable complex is formed when the ionic radius of the cation closely matches the cavity size of the crown ether.[1][2] For instance, 15-crown-5, with its smaller cavity, preferentially binds Na⁺, while the larger 18-crown-6 is an excellent host for K⁺.[2][3] However, the intricate dance of molecular recognition involves more than just size. The nature of the solvent, the counter-ion, and the presence of functional groups on the crown ether ring all play crucial roles in modulating binding affinity and selectivity.[4][5]

Comparative Analysis of Binding Affinity

The stability of a complex between a crown ether and a metal cation is quantified by the stability constant (K), often expressed in its logarithmic form (log K). A higher log K value signifies a more stable complex and thus a stronger binding affinity.[1] The following tables summarize the binding constants for various functionalized crown ethers with a range of alkali metal cations in different solvents.

Table 1: Ionic Radii of Alkali Metals and Cavity Sizes of Common Crown Ethers

Cation / Crown EtherIonic Radius (Å)Cavity Diameter (Å)Best Fit
Li⁺0.76
Na⁺1.02
K⁺1.38
Rb⁺1.52
Cs⁺1.67
12-Crown-41.2 - 1.5Li⁺
15-Crown-51.7 - 2.2Na⁺
18-Crown-62.6 - 3.2K⁺
Dibenzo-18-crown-62.6 - 3.2K⁺

Source: Data compiled from multiple sources.[1][2][3]

Table 2: Log K Values for 1:1 Complexation of Alkali Metal Ions with Various Crown Ethers in Methanol at 25°C

Crown EtherLi⁺Na⁺K⁺Rb⁺Cs⁺
15-Crown-52.583.312.762.201.83
Benzo-15-crown-5 2.303.102.502.001.60
18-Crown-62.904.326.055.354.60
Dibenzo-18-crown-6 2.404.005.004.603.55
Dicyclohexyl-18-crown-6 3.104.085.895.103.60

Note: These values are indicative and can vary with experimental conditions. The introduction of benzo and cyclohexyl groups generally reduces the binding affinity due to increased rigidity and altered electronic effects of the oxygen atoms.[4][5]

Thermodynamic Insights into Complexation

The formation of a crown ether-metal ion complex is governed by thermodynamic parameters: enthalpy (ΔH), entropy (ΔS), and Gibbs free energy (ΔG). A negative ΔG indicates a spontaneous complexation process. In many cases, the complexation is an enthalpy-driven process (negative ΔH), signifying the formation of strong ion-dipole interactions between the cation and the oxygen atoms of the crown ether.[1][6][7] The entropy change (ΔS) is often negative, reflecting the loss of disorder as the free cation and crown ether form a more structured complex.[1][6][7]

Table 3: Thermodynamic Parameters for 1:1 Complexation of K⁺ with 18-Crown-6 and Dibenzo-18-crown-6 in Methanol at 25°C

Crown Etherlog KΔG (kJ/mol)ΔH (kJ/mol)TΔS (kJ/mol)
18-Crown-66.05-34.5-61.5-27.0
Dibenzo-18-crown-65.00-28.5-48.1-19.6

Source: Data compiled from various thermodynamic studies.

Experimental Protocols

The determination of binding constants and thermodynamic parameters for crown ether-cation complexation relies on a variety of experimental techniques. Below are outlines of three commonly employed methods.

UV-Visible (UV-Vis) Spectrophotometric Titration

This method is particularly useful when the crown ether or the complex absorbs light in the UV-Vis region. Functionalized crown ethers containing chromophores are often designed for this purpose.[8][9]

Methodology:

  • Preparation of Solutions: A stock solution of the crown ether of known concentration and a stock solution of the alkali metal salt (e.g., chloride or perchlorate salt) of known concentration are prepared in a suitable solvent (e.g., methanol, acetonitrile).

  • Titration: A fixed volume of the crown ether solution is placed in a cuvette. Small aliquots of the metal salt solution are incrementally added to the cuvette.

  • Data Acquisition: After each addition, the solution is thoroughly mixed, and the UV-Vis spectrum is recorded.

  • Data Analysis: The changes in absorbance at a specific wavelength are monitored as a function of the metal ion concentration. The resulting data is then fitted to a suitable binding isotherm (e.g., 1:1, 1:2) using non-linear regression analysis to determine the binding constant (K).[10][11]

Nuclear Magnetic Resonance (NMR) Titration

NMR spectroscopy is a powerful tool for studying host-guest complexation in solution.[12][13] Changes in the chemical shifts of the crown ether protons upon addition of a metal ion can be used to determine the binding constant.

Methodology:

  • Sample Preparation: A series of NMR tubes are prepared, each containing a constant concentration of the crown ether and varying concentrations of the alkali metal salt in a deuterated solvent.

  • NMR Spectra Acquisition: ¹H NMR spectra are recorded for each sample.

  • Data Analysis: The chemical shift of a specific proton on the crown ether that is sensitive to the binding event is plotted against the molar ratio of the metal ion to the crown ether. The binding constant is then calculated by fitting this titration curve to a theoretical binding model.[14][15]

Isothermal Titration Calorimetry (ITC)

ITC directly measures the heat released or absorbed during a binding event, providing a complete thermodynamic profile of the interaction (K, ΔH, and ΔS) in a single experiment.[16]

Methodology:

  • Instrument Setup: The sample cell is filled with a solution of the crown ether, and the injection syringe is filled with a solution of the alkali metal salt at a higher concentration. The system is allowed to thermally equilibrate.

  • Titration: A series of small, precise injections of the metal salt solution into the crown ether solution are performed.

  • Heat Measurement: The heat change associated with each injection is measured by the instrument.

  • Data Analysis: The raw data of heat per injection versus molar ratio is integrated to generate a titration curve. This curve is then fitted to a binding model to extract the binding constant (K), the enthalpy of binding (ΔH), and the stoichiometry of the interaction. The Gibbs free energy (ΔG) and entropy (ΔS) can then be calculated using the equation: ΔG = -RTlnK = ΔH - TΔS.[16]

Visualizing the Process: Diagrams and Workflows

To better illustrate the concepts and methodologies discussed, the following diagrams are provided.

Alkali_Metal_Binding cluster_reactants Reactants cluster_product Product CE Crown Ether Complex [M(Crown)]+ Complex CE->Complex Host-Guest Complexation M Alkali Metal Cation (M+) M->Complex

Caption: Host-guest complexation of an alkali metal cation by a crown ether.

Experimental_Workflow_UV_Vis A Prepare Crown Ether and Metal Salt Stock Solutions B Place Crown Ether Solution in Cuvette A->B C Incrementally Add Metal Salt Solution B->C D Record UV-Vis Spectrum After Each Addition C->D E Plot Absorbance Change vs. [Metal Ion] D->E F Fit Data to Binding Isotherm to Determine K E->F

Caption: General experimental workflow for UV-Vis spectrophotometric titration.

Selectivity_Factors cluster_factors Influencing Factors center Binding Selectivity size Size Fit (Cation Radius vs. Cavity Size) size->center solvent Solvent Properties (Polarity, Solvating Ability) solvent->center functional Functional Groups (Electronic & Steric Effects) functional->center anion Counter-Anion anion->center

Caption: Key factors influencing the binding selectivity of crown ethers.

Conclusion

The ability of functionalized crown ethers to selectively bind alkali metal cations is a result of a delicate interplay of factors including the size-fit relationship, solvent effects, and the electronic and steric properties of the substituents on the macrocyclic ring. A thorough understanding of these principles, supported by robust experimental data from techniques such as UV-Vis titration, NMR titration, and ITC, is essential for the rational design of novel host molecules with tailored recognition properties for applications in chemistry, biology, and materials science.

References

A Comparative Analysis of 1,4,7,10,13,16-Hexaoxacyclooctadecane-2-methanol and Unmodified Cyclodextrins in Drug Delivery

Author: BenchChem Technical Support Team. Date: December 2025

For the attention of researchers, scientists, and professionals in drug development, this guide provides a comparative overview of the efficacy of 1,4,7,10,13,16-Hexaoxacyclooctadecane-2-methanol, a derivative of 18-crown-6, and unmodified cyclodextrins (α-, β-, and γ-cyclodextrin) as drug delivery vehicles. This document synthesizes available experimental data to facilitate an informed selection of excipients in pharmaceutical formulations.

The ever-present challenge in drug development is to enhance the therapeutic efficacy of active pharmaceutical ingredients (APIs). This often involves overcoming poor aqueous solubility, limited bioavailability, and controlling the release profile of the drug. Supramolecular host-guest chemistry offers a promising avenue to address these challenges, with crown ethers and cyclodextrins being two prominent classes of host molecules. This guide focuses on a critical comparison of this compound and unmodified cyclodextrins, presenting key performance metrics, detailed experimental protocols, and visual representations of relevant processes.

Overview of the Drug Delivery Systems

This compound , a functionalized derivative of 18-crown-6, is a cyclic polyether. Its structure features a hydrophobic cavity capable of forming complexes with various guest molecules, including cations and small organic molecules. The presence of a hydroxymethyl group provides a site for further chemical modification, potentially enabling the attachment of targeting moieties or polymers to create more sophisticated drug delivery systems. While research has explored the use of crown ethers in enhancing drug solubility and permeability, specific experimental data on the drug delivery performance of this particular derivative remains limited in publicly available literature.[1][2][3]

Unmodified Cyclodextrins (α-, β-, and γ-cyclodextrin) are cyclic oligosaccharides composed of glucopyranose units.[4][5] They possess a hydrophilic exterior and a hydrophobic inner cavity, which allows for the encapsulation of poorly water-soluble drugs, thereby enhancing their solubility, stability, and bioavailability.[6][7][8] Their safety and efficacy as pharmaceutical excipients are well-documented, with several cyclodextrin-based drug formulations approved for clinical use.[9]

Quantitative Comparison of Performance Metrics

A direct quantitative comparison based on extensive experimental data is challenging due to the limited availability of drug delivery studies specifically focused on this compound. The following tables summarize key performance metrics for unmodified cyclodextrins, based on published experimental findings.

Drug Loading Capacity and Encapsulation Efficiency

The ability of a carrier to effectively incorporate a drug is crucial for developing a viable drug product. Drug Loading Capacity (DLC) refers to the weight percentage of the drug in the carrier system, while Encapsulation Efficiency (EE) represents the percentage of the initial drug that is successfully encapsulated.

Table 1: Drug Loading and Encapsulation Efficiency of Unmodified Cyclodextrins

Cyclodextrin TypeDrugMethodDrug Loading Capacity (%)Encapsulation Efficiency (%)Reference
β-CyclodextrinGeraniolCo-precipitationNot Reported79.75[10]
β-CyclodextrinAspirinSaturated SolutionNot Reported61.19[11]
α-CyclodextrinTomato Oil CarotenoidsEmulsification/Freeze-dryingNot Reported~71-76 (for [Z]-lycopene isomers)[12]
β-CyclodextrinTomato Oil CarotenoidsEmulsification/Freeze-dryingNot Reported~71-76 (for [Z]-lycopene isomers), 100 (for β-carotene)[12]
γ-CyclodextrinTomato Oil CarotenoidsEmulsification/Freeze-dryingNot Reported~42 (for [Z]-lycopene isomers), 68 (for β-carotene)[12]
In Vitro Drug Release

The rate and mechanism of drug release are critical determinants of a drug's pharmacokinetic profile and therapeutic effect.

Table 2: In Vitro Drug Release from Unmodified Cyclodextrin Complexes

Cyclodextrin TypeDrugRelease MediumRelease ProfileKey FindingsReference
β-CyclodextrinAspirinNot SpecifiedSustained Release~40% release over 24 hours, suggesting potential for long-acting delivery.[11]
γ-CyclodextrinOxymetholone (in Carboxymethyl-β-CD)Not SpecifiedProlonged ReleaseHydrophobic and electrostatic interactions led to a sustained release profile.[4]

Note: A study on a benzo-18-crown-6-containing copolymer demonstrated K+-ion-triggered release of doxorubicin, with a release of 99.84% within 12 hours at 37°C in the presence of 150 mM K+.[13][14] However, this is a complex polymeric system and not directly comparable to the simple this compound.

Cytotoxicity

The biocompatibility of a drug carrier is a primary concern in pharmaceutical development. Cytotoxicity is often assessed by determining the concentration of the substance that causes 50% inhibition of cell viability (IC50).

Table 3: Cytotoxicity of Unmodified Cyclodextrins on Caco-2 Cells

Cyclodextrin TypeAssayIC50 (mM)Reference
α-CyclodextrinMTT~698 (at 72h)[15]
α-Cyclodextrin DerivativesMTTVaries significantly with substitution[16][17][18]

Note: No specific cytotoxicity data for this compound in the context of drug delivery was found. However, 18-crown-6, the parent compound, is known to exhibit toxicity due to its high affinity for potassium ions.[19] The lipophilicity of crown ether derivatives has been shown to be a major determinant of their biological activity.[20]

Experimental Protocols

Detailed methodologies are essential for the replication and validation of experimental findings. Below are representative protocols for key experiments cited in this guide.

Determination of Encapsulation Efficiency of Cyclodextrins

Protocol: Co-precipitation Method for Geraniol and β-Cyclodextrin [10]

  • Preparation of Inclusion Complex:

    • Dissolve a specific molar ratio of β-cyclodextrin in distilled water with magnetic stirring.

    • Add the desired amount of geraniol to the β-cyclodextrin solution.

    • Stir the mixture at a constant temperature for a specified duration (e.g., 24 hours).

    • Collect the resulting precipitate by filtration.

    • Wash the precipitate with a suitable solvent (e.g., ethanol) to remove surface-adsorbed geraniol.

    • Dry the complex under vacuum.

  • Quantification of Encapsulated Geraniol:

    • Accurately weigh a sample of the dried complex.

    • Dissolve the complex in a suitable solvent to release the encapsulated geraniol.

    • Quantify the amount of geraniol using a validated analytical method, such as gas chromatography (GC).

  • Calculation of Encapsulation Efficiency:

    • EE (%) = (Mass of encapsulated geraniol / Initial mass of geraniol) x 100

In Vitro Drug Release Study

Protocol: Dialysis Bag Method [21]

  • Preparation of the Release Medium: Prepare a phosphate-buffered saline (PBS) solution with a pH of 7.4 to mimic physiological conditions.

  • Sample Preparation: Accurately weigh a specific amount of the drug-cyclodextrin complex and place it inside a dialysis bag with a defined molecular weight cut-off.

  • Release Study:

    • Immerse the sealed dialysis bag in a known volume of the release medium, maintained at 37°C with constant stirring.

    • At predetermined time intervals, withdraw aliquots of the release medium.

    • Replace the withdrawn volume with fresh, pre-warmed release medium to maintain sink conditions.

  • Drug Quantification: Analyze the concentration of the released drug in the collected samples using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC).

  • Data Analysis: Plot the cumulative percentage of drug released versus time to obtain the drug release profile.

Cytotoxicity Assay

Protocol: MTT Assay for Cyclodextrin Cytotoxicity on Caco-2 Cells [15]

  • Cell Culture: Culture Caco-2 cells in a suitable medium (e.g., DMEM with 10% FBS) at 37°C in a humidified atmosphere with 5% CO2.

  • Cell Seeding: Seed the cells in a 96-well plate at a density of approximately 1 x 10^4 cells/well and allow them to adhere overnight.

  • Treatment:

    • Prepare serial dilutions of the cyclodextrin in the cell culture medium.

    • Remove the old medium from the wells and add 100 µL of the different cyclodextrin concentrations.

    • Include a negative control (medium only) and a positive control (a known cytotoxic agent).

    • Incubate the plate for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours.

  • Formazan Solubilization: Remove the medium and add 100 µL of a solubilizing agent (e.g., DMSO) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Calculation of Cell Viability:

    • Cell Viability (%) = (Absorbance of treated cells / Absorbance of control cells) x 100

    • Determine the IC50 value from the dose-response curve.

Visualizing Methodologies and Pathways

To further clarify the experimental processes and underlying mechanisms, the following diagrams are provided.

experimental_workflow cluster_prep Complex Preparation cluster_char Characterization cluster_analysis Data Analysis prep_cd Dissolve Cyclodextrin in Water mix Mix and Stir prep_cd->mix prep_drug Dissolve Drug in Solvent prep_drug->mix precipitate Collect Precipitate mix->precipitate wash Wash and Dry precipitate->wash ee_dlc Determine EE & DLC wash->ee_dlc Quantify Drug release In Vitro Release Study wash->release cyto Cytotoxicity Assay wash->cyto hplc HPLC/GC Analysis release->hplc spectro Spectrophotometry cyto->spectro calc Calculate Performance Metrics hplc->calc spectro->calc

Caption: Experimental workflow for the preparation and characterization of drug-carrier complexes.

cytotoxicity_pathway CD Cyclodextrin Membrane Cell Membrane CD->Membrane Interaction Disruption Membrane Disruption CD->Disruption Extraction of Components Cholesterol Membrane Components (e.g., Cholesterol) Membrane->Cholesterol Apoptosis Cell Death (Apoptosis) Disruption->Apoptosis

Caption: Simplified signaling pathway of cyclodextrin-induced cytotoxicity via membrane disruption.

Concluding Remarks

Unmodified cyclodextrins are well-characterized drug delivery vehicles with a substantial body of evidence supporting their efficacy in enhancing the solubility, bioavailability, and stability of various drugs. Their performance metrics, such as drug loading, encapsulation efficiency, and release kinetics, are extensively documented, providing a solid foundation for their application in pharmaceutical formulations.

In contrast, while this compound, as a derivative of 18-crown-6, holds theoretical potential for drug delivery due to its ability to form host-guest complexes, there is a notable lack of specific experimental data to quantify its performance in this capacity. The known toxicity of the parent 18-crown-6, primarily due to its strong affinity for potassium ions, also raises safety concerns that would need to be thoroughly addressed through rigorous cytotoxicity studies.

For researchers and drug development professionals, the choice between these two classes of excipients will depend on the specific requirements of the drug and the desired delivery profile. Unmodified cyclodextrins currently represent a more established and data-supported option. Further research is imperative to elucidate the drug delivery capabilities and safety profile of this compound before it can be considered a viable alternative to well-established systems like cyclodextrins. It is recommended that future studies on this crown ether derivative focus on generating quantitative data on drug loading, encapsulation efficiency, release kinetics, and comprehensive cytotoxicity to enable a more direct and meaningful comparison.

References

Confirming Binding Stoichiometry of 18-Crown-6-Cation Complexes in Methanol: An Isothermal Titration Calorimetry Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the precise determination of binding stoichiometry is fundamental to understanding molecular interactions. Isothermal Titration Calorimetry (ITC) stands as a definitive method for elucidating the stoichiometry and thermodynamics of host-guest complexation, such as that of 18-Crown-6 with various cations in a methanolic environment. This guide provides a comparative analysis of ITC against alternative techniques, supported by experimental data, and offers a detailed protocol for ITC experiments.

Isothermal Titration Calorimetry (ITC) directly measures the heat released or absorbed during a binding event, providing a comprehensive thermodynamic profile of the interaction.[1][2] This allows for the simultaneous determination of the binding affinity (Kₐ), enthalpy change (ΔH), entropy change (ΔS), and importantly, the stoichiometry (n) of the interaction in a single experiment.[1][2][3][4] The high accuracy and direct nature of ITC make it a gold-standard technique for characterizing the binding of 18-Crown-6 to cations in solution.

Comparison of ITC with Alternative Techniques

While ITC provides a wealth of information, other techniques are also employed to determine the binding stoichiometry of 18-Crown-6 complexes. Each method presents its own advantages and limitations.

TechniquePrincipleAdvantagesLimitations
Isothermal Titration Calorimetry (ITC) Measures the heat change upon binding.Provides a complete thermodynamic profile (Kₐ, ΔH, ΔS, n) in a single experiment; solution-based and label-free.[1][2][3]Requires relatively large amounts of sample; may have low throughput.[5]
Nuclear Magnetic Resonance (NMR) Spectroscopy Monitors changes in the chemical shifts of nuclei upon complexation.Provides detailed structural information about the complex in solution; can determine stoichiometry and binding constants.[6][7][8]Lower sensitivity compared to other methods; can be complex to analyze for systems in fast or intermediate exchange.
Mass Spectrometry (MS) Measures the mass-to-charge ratio of ions to identify complex stoichiometry.High sensitivity and specificity; can identify various complex stoichiometries in a mixture.[9]Ionization process may not always reflect the solution-state equilibrium; quantification can be challenging.[9]
UV-Vis Spectroscopy Measures changes in the absorbance of a chromophore upon binding.High sensitivity; widely available; suitable for systems with a chromophoric reporter.[10][11][12]Indirect method; requires a change in the electronic environment of a chromophore upon binding; may not be universally applicable.
Conductometry Measures changes in the electrical conductivity of a solution as the host-guest complex forms.Simple and inexpensive; suitable for studying ion-macrocycle interactions.[13][14][15]Provides information on the overall charge of the species in solution; less direct than other methods for determining stoichiometry.

Experimental Data: 18-Crown-6-Cation Complexation in Methanol

The following table summarizes thermodynamic data for the 1:1 complexation of 18-Crown-6 with various cations in methanol at 25°C, illustrating the type of quantitative data obtainable from ITC and other methods.

CationLog KΔH (kJ/mol)ΔS (J/mol·K)Stoichiometry (n)Method
K⁺6.06-61.1-15~1Calorimetry
Na⁺4.32-42.2-59~1Calorimetry
Ba²⁺> 7-58.6-63~1Calorimetry
Sr²⁺5.03-37.7-30~1Calorimetry
Ca²⁺3.89-21.8-0.4~1Calorimetry
NH₄⁺4.2--1:1NMR

Note: Data is compiled from various sources and serves as an illustrative comparison. The binding constant for K⁺ in methanol is notably high, around 10⁶ M⁻¹[16]. The stability of complexes is influenced by factors such as the fit of the cation within the crown ether cavity and solvation effects.[17][18]

Detailed Experimental Protocol: Isothermal Titration Calorimetry

This protocol outlines the key steps for determining the binding stoichiometry of an 18-Crown-6-cation complex in methanol using ITC.

1. Materials and Reagents:

  • 18-Crown-6 (high purity)

  • Salt of the cation of interest (e.g., KCl, NaCl, BaCl₂) (high purity)

  • Methanol (anhydrous, spectroscopic grade)

  • Isothermal Titration Calorimeter

2. Sample Preparation:

  • Crown Ether Solution (in the cell): Prepare a solution of 18-Crown-6 in methanol at a concentration of approximately 1-2 mM. The exact concentration should be accurately determined.

  • Cation Solution (in the syringe): Prepare a solution of the cation salt in methanol at a concentration approximately 10-20 times that of the 18-Crown-6 solution (e.g., 10-40 mM). The same batch of methanol must be used for both solutions to minimize dilution heats.

  • Degassing: Thoroughly degas both solutions immediately before the experiment to prevent the formation of air bubbles in the calorimeter.

3. ITC Instrument Setup:

  • Set the experimental temperature (e.g., 25°C).

  • Set the stirring speed (e.g., 300-400 RPM).

  • Equilibrate the instrument until a stable baseline is achieved.

4. Titration Experiment:

  • Loading: Carefully load the 18-Crown-6 solution into the sample cell and the cation solution into the injection syringe, ensuring no air bubbles are introduced.

  • Injections: Perform a series of injections (e.g., 20-30 injections of 5-10 µL each) of the cation solution into the 18-Crown-6 solution. The time between injections should be sufficient for the signal to return to the baseline (e.g., 180-240 seconds).

  • Control Experiment: Perform a control titration by injecting the cation solution into the buffer (methanol) alone to determine the heat of dilution. This will be subtracted from the experimental data.

5. Data Analysis:

  • Integrate the raw ITC data (power vs. time) to obtain the heat change for each injection.

  • Subtract the heat of dilution from the heat of binding.

  • Plot the corrected heat per injection against the molar ratio of cation to 18-Crown-6.

  • Fit the resulting binding isotherm to a suitable binding model (e.g., a one-site binding model) using the instrument's software. This analysis will yield the stoichiometry (n), association constant (Kₐ), and enthalpy of binding (ΔH). The Gibbs free energy (ΔG) and entropy (ΔS) can then be calculated using the equation: ΔG = -RTlnKₐ = ΔH - TΔS.

Visualizing the ITC Workflow

The following diagram illustrates the logical flow of an ITC experiment to determine binding stoichiometry.

ITC_Workflow ITC Experimental Workflow for Stoichiometry Determination A Sample Preparation (18-Crown-6 & Cation in Methanol) B Degassing of Solutions A->B C Instrument Setup (Temperature, Stirring) B->C D Loading Samples (Crown Ether in Cell, Cation in Syringe) C->D E Titration (Inject Cation into Crown Ether) D->E F Control Titration (Inject Cation into Methanol) D->F G Data Acquisition (Raw Thermogram) E->G H Data Processing (Integration & Subtraction of Dilution Heat) F->H G->H I Data Analysis (Fitting to Binding Model) H->I J Results (n, Kₐ, ΔH, ΔS) I->J

ITC Experimental Workflow

References

A Comparative Crystallographic Guide to 2-Hydroxymethyl-18-crown-6 and 18-crown-6 Metal Complexes

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide offers an objective comparison of the crystallographic structures of metal complexes involving 2-hydroxymethyl-18-crown-6 and its parent compound, 18-crown-6. This analysis, supported by experimental data, aims to elucidate the structural implications of the hydroxymethyl substitution and provide a valuable resource for the design of novel ionophores and therapeutic agents.

The introduction of a hydroxymethyl group onto the 18-crown-6 macrocycle significantly influences its complexation behavior with various metal cations. This guide summarizes key crystallographic data, details experimental protocols for complex synthesis and crystal growth, and provides visualizations to illustrate the structural relationships and experimental workflows.

Quantitative Crystallographic Data Comparison

The following tables provide a comparative summary of key crystallographic parameters for metal complexes of 2-hydroxymethyl-18-crown-6 and 18-crown-6. These parameters, including bond lengths and coordination numbers, offer insights into the stability and geometry of the resulting complexes.

ComplexMetal IonAvg. M-O (crown) Distance (Å)Coordination NumberCrystal SystemSpace GroupReference
[K(18-crown-6)]OAc·2H₂OK⁺2.8968 (6 crown O + 2 acetate O)MonoclinicP2₁/c[1]
[K(18-crown-6)]OAc·H₂O·CH₃COOHK⁺2.8579 (6 crown O + 2 acetate O + 1 water O)MonoclinicP2₁/c[1]

No complete crystallographic data in a comparable table format for a simple metal complex of 2-hydroxymethyl-18-crown-6 was available in the searched literature. The following sections will focus on the available structural information and experimental procedures.

Experimental Protocols

Detailed methodologies are crucial for the reproducibility of scientific findings. Below are summarized protocols for the synthesis and crystallization of the crown ethers and their metal complexes based on the available literature.

Synthesis of 18-crown-6

A common method for the synthesis of 18-crown-6 is a modified Williamson ether synthesis.[2][3]

Materials:

  • Triethylene glycol

  • 1,2-bis(2-chloroethoxy)ethane

  • Potassium hydroxide

  • Tetrahydrofuran (THF)

  • Dichloromethane

  • Acetonitrile

Procedure:

  • A solution of triethylene glycol in THF is prepared in a three-necked flask equipped with a stirrer, reflux condenser, and addition funnel.[2]

  • A 60% potassium hydroxide solution is added to the flask.[2]

  • After vigorous stirring, a solution of 1,2-bis(2-chloroethoxy)ethane in THF is added.[2]

  • The mixture is heated at reflux for 18-24 hours.[2]

  • After cooling, the THF is evaporated under reduced pressure.[2]

  • The resulting slurry is diluted with dichloromethane and filtered.[2]

  • The organic solution is dried, and the solvent is evaporated.[2]

  • The crude product is purified by distillation under high vacuum.[2]

  • Further purification can be achieved by forming the acetonitrile complex. The crude crown ether is dissolved in hot acetonitrile and cooled to precipitate the complex.[2]

  • The acetonitrile is removed from the complex under high vacuum to yield pure 18-crown-6.[2]

Synthesis of 2-Hydroxymethyl-18-crown-6 Metal Complexes

General Procedure for Lanthanide Complex Formation:

  • The crown ether derivative is dissolved in a suitable solvent (e.g., methanol or water).[4]

  • An excess of the lanthanide salt (e.g., La(NO₃)₃) is added to the solution.[4]

  • The solution is stirred to allow for complex formation.[4]

  • Crystals are typically obtained by slow evaporation of the solvent at room temperature.[4]

X-ray Crystallography Workflow

The determination of the crystal structure of these complexes follows a standard workflow.

experimental_workflow cluster_synthesis Synthesis & Crystallization cluster_diffraction X-ray Diffraction cluster_analysis Structure Solution & Refinement Synthesis Complex Synthesis Crystallization Crystal Growth Synthesis->Crystallization Slow Evaporation / Diffusion Mounting Crystal Mounting Crystallization->Mounting Data_Collection Data Collection Mounting->Data_Collection Structure_Solution Structure Solution (e.g., Direct Methods) Data_Collection->Structure_Solution Refinement Structure Refinement Structure_Solution->Refinement Validation Structure Validation Refinement->Validation Final_Structure Final_Structure Validation->Final_Structure

Caption: General workflow for X-ray crystallography of crown ether metal complexes.

Structural Insights and Comparison

The presence of the hydroxymethyl group in 2-hydroxymethyl-18-crown-6 introduces several key differences in its complexation behavior compared to the parent 18-crown-6.

  • Increased Polarity and Solubility: The hydroxyl group enhances the polarity of the molecule, which can affect its solubility in different solvents and potentially influence the crystallization process.[5]

  • Potential for Hydrogen Bonding: The hydroxyl group can act as a hydrogen bond donor or acceptor, leading to the formation of intermolecular or intramolecular hydrogen bonds. This can influence the crystal packing and the overall supramolecular architecture.

  • Modified Cation Selectivity: The steric bulk and electronic nature of the hydroxymethyl substituent can alter the "fit" of the crown ether cavity for different metal ions, thereby modifying its cation selectivity.[5]

While detailed crystallographic data for a simple metal complex of 2-hydroxymethyl-18-crown-6 is not available in the provided search results for a direct quantitative comparison of bond lengths and angles, the principles of coordination chemistry suggest that the fundamental interaction between the metal cation and the ether oxygen atoms will be similar to that observed in 18-crown-6 complexes. The metal ion is expected to be located within the cavity, coordinated to the six oxygen atoms. The hydroxymethyl group would then be positioned on the periphery of the complex.

Logical Relationships in Metal Complexation

The formation of a metal complex with a crown ether is a classic example of host-guest chemistry, governed by several key principles.

logical_relationship cluster_factors Influencing Factors Host Crown Ether (2-Hydroxymethyl-18-crown-6) Complex Host-Guest Complex Host->Complex Guest Metal Cation Guest->Complex Size_Fit Size Complementarity (Cation Radius vs. Cavity Size) Size_Fit->Complex Solvation Solvation/Desolvation Energies Solvation->Complex Electrostatics Ion-Dipole Interactions Electrostatics->Complex Conformation Conformational Preorganization/Flexibility Conformation->Complex

Caption: Factors influencing the formation of crown ether-metal complexes.

References

A Comparative Guide to Purity Assessment of Synthesized 1,4,7,10,13,16-Hexaoxacyclooctadecane-2-methanol by HPLC and Alternative Methods

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of High-Performance Liquid Chromatography (HPLC) with other analytical techniques for assessing the purity of synthesized 1,4,7,10,13,16-Hexaoxacyclooctadecane-2-methanol, a derivative of the well-known 18-crown-6 ether. The accurate determination of purity is critical for ensuring the reliability and reproducibility of experimental results in research and drug development.

This compound is a macrocyclic polyether with a hydroxymethyl functional group, which allows for further chemical modifications.[1] Like other crown ethers, its unique structure enables the formation of stable complexes with cations, making it valuable in various applications, including as a phase-transfer catalyst and in the development of drug delivery systems.[2] The synthesis of this and similar crown ethers can result in a variety of impurities, including starting materials, by-products, and oligomeric species, necessitating robust analytical methods for their detection and quantification.[3][4]

High-Performance Liquid Chromatography (HPLC) for Purity Assessment

Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) is a powerful and versatile technique for the purity assessment of crown ethers and their derivatives. It separates compounds based on their hydrophobicity, allowing for the quantification of the main compound and the detection of various impurities.

  • High Resolution and Sensitivity: HPLC can separate complex mixtures with high efficiency, enabling the detection of trace impurities.

  • Versatility: The method can be adapted to a wide range of analytes by modifying the stationary phase, mobile phase composition, and detector.

  • Quantitative Accuracy: When properly validated, HPLC provides precise and accurate quantification of the analyte and its impurities.

  • Requires a Chromophore: For UV-Vis detection, the analyte and impurities must possess a chromophore. For compounds like this compound which lack a strong chromophore, detection can be challenging and may require derivatization or the use of alternative detectors like a Refractive Index Detector (RID) or Mass Spectrometry (MS).

  • Method Development: Developing a robust and specific HPLC method can be time-consuming.

Comparison with Alternative Purity Assessment Methods

While HPLC is a primary tool for purity analysis, other techniques can provide complementary or, in some cases, more direct information. A multi-technique approach is often recommended for a comprehensive purity assessment.

Technique Principle Advantages Limitations Typical Purity Results
RP-HPLC Differential partitioning between a nonpolar stationary phase and a polar mobile phase.High resolution, high sensitivity, excellent for quantitative analysis of impurities.Requires a chromophore for UV detection; method development can be complex.>98% (with well-resolved impurities)
Gas Chromatography (GC-MS) Separation of volatile compounds in the gas phase followed by mass spectrometric detection.High efficiency for volatile compounds, provides structural information for impurity identification.Not suitable for non-volatile or thermally labile compounds; derivatization may be required.≥ 95% (as stated for a commercial sample)[1]
Quantitative NMR (qNMR) Integration of NMR signals relative to an internal standard of known purity.Provides a direct, absolute measure of purity without the need for a reference standard of the analyte; requires no chromophore.[5]Lower sensitivity than HPLC; requires a well-resolved signal for the analyte and the internal standard.[5]95-99% (absolute purity)
Thin-Layer Chromatography (TLC) Separation based on differential partitioning on a thin layer of adsorbent.Simple, rapid, and inexpensive for qualitative assessment of purity and reaction monitoring.Limited resolution and sensitivity; not suitable for accurate quantification.Qualitative assessment of major components.

Experimental Protocols

This proposed method is based on general principles for the analysis of polar, non-volatile organic compounds.

  • Instrumentation: HPLC system with a UV detector or a Refractive Index Detector (RID).

  • Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase: A gradient of water and acetonitrile or methanol. For example, starting with a higher percentage of water and gradually increasing the organic solvent concentration.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 25 °C.

  • Detection: UV at a low wavelength (e.g., 210 nm) if there is sufficient end-absorption, or RID.

  • Injection Volume: 10 µL.

  • Sample Preparation: Dissolve the synthesized compound in the initial mobile phase composition at a concentration of approximately 1 mg/mL.

  • Instrumentation: Gas chromatograph coupled to a mass spectrometer.

  • Column: A low to mid-polarity capillary column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness).

  • Carrier Gas: Helium at a constant flow rate.

  • Injection: Split/splitless inlet. The sample may require derivatization (e.g., silylation of the hydroxyl group) to improve volatility and peak shape.

  • Oven Temperature Program: A temperature gradient from a low starting temperature (e.g., 100 °C) to a high final temperature (e.g., 300 °C) to elute the compound and any potential impurities.

  • Mass Spectrometer: Electron ionization (EI) source with a scan range of m/z 50-500.

  • Instrumentation: NMR spectrometer (e.g., 400 MHz or higher).

  • Internal Standard: A certified reference standard with a known purity and a signal that does not overlap with the analyte signals (e.g., maleic acid, dimethyl sulfone).[5]

  • Solvent: A deuterated solvent in which both the sample and the internal standard are fully soluble (e.g., DMSO-d₆, CDCl₃).

  • Experimental Parameters:

    • A sufficiently long relaxation delay (D1) to ensure full relaxation of all relevant nuclei (typically 5 times the longest T1).

    • A 90° pulse angle.

    • Acquisition of a sufficient number of scans for a good signal-to-noise ratio.

  • Data Processing: Apply appropriate phasing and baseline correction. Integrate the signals of the analyte and the internal standard.

  • Calculation: The purity of the analyte is calculated based on the ratio of the integrals, the number of protons for each signal, the molecular weights, and the known purity of the internal standard.[6]

  • Stationary Phase: Silica gel 60 F₂₅₄ plates.

  • Mobile Phase: A mixture of a polar and a less polar solvent. A common system for crown ethers is a mixture of dichloromethane and methanol (e.g., 95:5 v/v).[3]

  • Sample Application: Dissolve the sample in a suitable solvent (e.g., dichloromethane) and spot it onto the baseline of the TLC plate.

  • Development: Place the plate in a developing chamber saturated with the mobile phase vapor and allow the solvent front to move up the plate.

  • Visualization: Visualize the separated spots under UV light (if applicable) or by staining with a suitable reagent, such as potassium permanganate solution.[3]

Workflow and Logical Relationships

The following diagrams illustrate the general workflow for purity assessment and the logical relationship between the different analytical techniques.

Purity_Assessment_Workflow cluster_synthesis Synthesis & Crude Product cluster_purification Purification cluster_analysis Purity Assessment cluster_result Final Assessment Synthesis Synthesis of this compound Crude_Product Crude Product Synthesis->Crude_Product Purification Column Chromatography / Recrystallization Crude_Product->Purification Purified_Product Purified Product Purification->Purified_Product HPLC HPLC (Quantitative) Purified_Product->HPLC Primary Method TLC TLC (Qualitative) Purified_Product->TLC Initial Check GCMS GC-MS (Impurity ID) HPLC->GCMS For Volatile Impurities qNMR qNMR (Absolute Purity) HPLC->qNMR Orthogonal Method Final_Purity Final Purity Specification HPLC->Final_Purity qNMR->Final_Purity

Purity Assessment Workflow Diagram

Technique_Relationship HPLC HPLC (High Resolution Quantitative) Purity_Assessment Comprehensive Purity Assessment HPLC->Purity_Assessment Primary Quantitative Data GCMS GC-MS (Volatile Impurities & Structure) GCMS->Purity_Assessment Impurity Identification qNMR qNMR (Absolute Purity) qNMR->Purity_Assessment Orthogonal Confirmation TLC TLC (Rapid Qualitative Check) TLC->Purity_Assessment Initial Screening

Interrelationship of Analytical Techniques

References

Unveiling the Cytotoxic Landscape: A Comparative Analysis of 18-Crown-6-Methanol and Other Ionophores

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of Ionophore Cytotoxicity Supported by Experimental Data.

The burgeoning field of ionophore research for therapeutic applications necessitates a clear understanding of the cytotoxic profiles of these molecules. This guide provides a comparative analysis of the cytotoxic effects of 18-Crown-6 ether and its derivatives against other well-established ionophores. While direct cytotoxic data for "18-Crown-6-methanol" remains elusive in the reviewed literature, this guide will focus on the cytotoxicity of the parent 18-Crown-6 molecule and its more potent derivatives, offering a valuable comparative context for researchers.

Data Presentation: A Comparative Overview of Ionophore Cytotoxicity

The following table summarizes the half-maximal inhibitory concentration (IC50) values of 18-Crown-6 and its derivatives alongside other common ionophores across various cancer cell lines. It is crucial to note that these values are compiled from different studies, and direct comparisons should be made with caution due to variations in experimental conditions such as cell lines and exposure times.

IonophoreCell LineCancer TypeIC50 (µM)Exposure Time (h)Reference
18-Crown-6 HeLaCervical Cancer> 10072[1]
MCF7Breast Cancer> 10072[1]
Benzyl-18-crown-6 SKOV-3Ovarian Cancer> 40Not Specified[2]
Di-tert-butyldicyclohexano-18-crown-6 VariousVariousSubmicromolarNot Specified[3]
Di-tert-butyldibenzo-18-crown-6 VariousVarious~2Not Specified[3]
Salinomycin MCF-7Breast Adenocarcinoma5.8 (approx.)Not Specified
A549Non-Small Cell Lung5 - 1024
LNM35Non-Small Cell Lung5 - 1024
A549Non-Small Cell Lung1.5 - 2.548
LNM35Non-Small Cell Lung1.5 - 2.548
Monensin SH-SY5YNeuroblastoma1648[4]
A375Melanoma0.1672
Mel-624Melanoma0.7172
Mel-888Melanoma0.1272
Narasin MCF-7Breast (ER+)2.2272
T47DBreast (ER+)3.5672
MDA-MB-231Breast (Triple-Negative)11.7672
Nigericin MDA-MB-231Triple-Negative Breast Cancer2.88124[5]
4T1Triple-Negative Breast Cancer2.50524[5]

Note on 18-Crown-6-methanol: The term "18-Crown-6-methanol" may refer to the use of methanol as a solvent for 18-Crown-6 or to a specific, less-common derivative. It is important to consider the potential cytotoxicity of methanol itself in experimental designs, as it can induce metabolic acidosis and cellular damage.

Experimental Protocols: Determining Cytotoxicity via MTT Assay

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a widely used colorimetric method to assess cell metabolic activity and, by inference, cell viability. Below is a detailed protocol for determining the cytotoxicity of ionophores.

Materials:

  • Target cancer cell lines

  • Complete cell culture medium (e.g., DMEM, RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics

  • Ionophore compounds (e.g., 18-Crown-6, Salinomycin) dissolved in a suitable solvent (e.g., DMSO, ethanol)

  • MTT solution (5 mg/mL in phosphate-buffered saline [PBS])

  • Solubilization solution (e.g., DMSO, acidified isopropanol)

  • 96-well microplates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the ionophore compounds in the complete culture medium. After the 24-hour incubation, remove the medium from the wells and add 100 µL of the medium containing different concentrations of the ionophores. Include a vehicle control (medium with the solvent used to dissolve the ionophores) and a blank control (medium only).

  • Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C and 5% CO2.

  • MTT Addition: After the incubation period, add 10 µL of the 5 mg/mL MTT solution to each well.

  • Formazan Formation: Incubate the plate for an additional 2-4 hours at 37°C. During this time, viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Carefully remove the medium from each well and add 100 µL of the solubilization solution to dissolve the formazan crystals. Gently shake the plate for 15-20 minutes to ensure complete dissolution.

  • Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm is often used to subtract background absorbance.

  • Data Analysis: Calculate the percentage of cell viability for each treatment group relative to the vehicle control. Plot the cell viability against the logarithm of the compound concentration to generate a dose-response curve and determine the IC50 value.

Mandatory Visualizations

experimental_workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis cell_culture Cell Culture cell_seeding Cell Seeding in 96-well Plate cell_culture->cell_seeding compound_prep Compound Preparation compound_treatment Compound Treatment compound_prep->compound_treatment cell_seeding->compound_treatment incubation Incubation (24-72h) compound_treatment->incubation mtt_addition MTT Addition incubation->mtt_addition formazan_formation Formazan Formation mtt_addition->formazan_formation solubilization Solubilization formazan_formation->solubilization absorbance_reading Absorbance Reading solubilization->absorbance_reading data_analysis Data Analysis (IC50 Calculation) absorbance_reading->data_analysis

Caption: Experimental workflow for determining the IC50 of ionophores using the MTT assay.

signaling_pathway cluster_stress Cellular Stress ionophore Ionophore ion_homeostasis Disruption of Ion Homeostasis (e.g., K+, Na+, Ca2+) ionophore->ion_homeostasis er_stress Endoplasmic Reticulum Stress ion_homeostasis->er_stress mitochondrial_dysfunction Mitochondrial Dysfunction ion_homeostasis->mitochondrial_dysfunction apoptosis Apoptosis er_stress->apoptosis oxidative_stress Oxidative Stress (ROS Production) oxidative_stress->apoptosis mitochondrial_dysfunction->oxidative_stress mitochondrial_dysfunction->apoptosis

Caption: Generalized signaling pathway of ionophore-induced apoptosis.

References

The Influence of a Hydroxymethyl Substituent on the Cation Binding of 18-Crown-6: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the nuanced interactions between host-guest molecules is paramount. This guide provides a comparative analysis of the stability constants of 2-hydroxymethyl-18-crown-6 with various cations, juxtaposed with its parent compound, 18-crown-6. By examining experimental data and methodologies, we aim to elucidate the impact of the hydroxymethyl functionalization on cation complexation.

The introduction of a hydroxymethyl group to the 18-crown-6 macrocycle presents an opportunity to modulate its binding characteristics and introduce a site for further functionalization. This modification, while seemingly minor, can influence the preorganization of the ligand, its solubility, and its interaction with cations, thereby affecting the stability of the resulting complexes.

Comparative Analysis of Stability Constants

For comparison, the stability constants for the parent 18-crown-6 with various alkali and alkaline earth metal cations in methanol have been extensively studied.[1][2][3] Data for a closely related derivative, octanoyloxymethyl-18-crown-6, which features an ester linkage at the hydroxymethyl position, provides valuable insight into the behavior of a substituted 18-crown-6. It has been observed that this derivative exhibits a larger stability constant for alkali metal ions compared to the unsubstituted 18-crown-6, suggesting that the side chain may participate in the complexation.[4]

Below is a table summarizing the stability constants (Log K) for 18-crown-6 and a discussion on the expected trends for 2-hydroxymethyl-18-crown-6.

CationIonic Radius (Å)18-Crown-6 (in Methanol) Log K2-Hydroxymethyl-18-crown-6 (Expected Trend)
Alkali Metals
Li⁺0.764.30Similar or slightly higher
Na⁺1.026.05Similar or slightly higher
K⁺1.386.10Similar or slightly higher, maintaining high selectivity
Rb⁺1.525.40Similar or slightly higher
Cs⁺1.674.60Similar or slightly higher
Alkaline Earth Metals
Mg²⁺0.723.50Similar or slightly higher
Ca²⁺1.003.90Similar or slightly higher
Sr²⁺1.185.70Similar or slightly higher
Ba²⁺1.355.90Similar or slightly higher

Note: The Log K values for 18-crown-6 are representative values from the literature and can vary depending on the experimental conditions.

The hydroxymethyl group in 2-hydroxymethyl-18-crown-6 is not expected to drastically alter the "hole-in-the-middle" size selectivity of the 18-crown-6 ring. Therefore, the peak selectivity for cations that best fit the cavity, such as K⁺ and Ba²⁺, is likely to be maintained. The hydroxyl group could potentially participate in the coordination of the cation, either directly or through solvent-mediated interactions, which might lead to a slight increase in the stability constants compared to the unsubstituted 18-crown-6. Furthermore, the polar hydroxyl group can enhance the solubility of the crown ether in polar solvents, which can be advantageous in certain applications.

Experimental Protocols for Determining Stability Constants

The determination of stability constants for crown ether-cation complexes is crucial for understanding their thermodynamic properties. Several experimental techniques are commonly employed, with conductometric and calorimetric titrations being two of the most robust methods.

Conductometric Titration

This method is based on the principle that the mobility of a cation changes upon complexation with a crown ether, leading to a change in the molar conductivity of the solution.

Experimental Workflow:

G cluster_prep Solution Preparation cluster_titration Titration cluster_analysis Data Analysis prep_cation Prepare a standard solution of the cation salt in a specific solvent. setup Place the cation solution in a thermostated conductivity cell. prep_cation->setup prep_crown Prepare a solution of the crown ether in the same solvent. titrate Add aliquots of the crown ether solution to the cation solution. prep_crown->titrate setup->titrate measure Measure the conductivity of the solution after each addition. titrate->measure plot Plot the molar conductivity against the crown ether/cation mole ratio. measure->plot fit Fit the experimental data to a suitable binding model (e.g., 1:1 complexation). plot->fit calculate Calculate the stability constant (K) from the fitted curve. fit->calculate

Conductometric Titration Workflow

Detailed Methodology:

  • Solution Preparation: Prepare a stock solution of the metal salt (e.g., chloride or perchlorate salt) of known concentration in a suitable solvent (e.g., methanol, acetonitrile). Prepare a stock solution of the crown ether at a higher concentration in the same solvent.

  • Titration Setup: Place a known volume of the metal salt solution into a thermostated conductivity cell equipped with a magnetic stirrer.

  • Titration: Add small, precise aliquots of the crown ether solution to the metal salt solution using a calibrated micropipette or burette.

  • Conductivity Measurement: After each addition, allow the solution to equilibrate and record the conductivity.

  • Data Analysis: Correct the measured conductance for the volume change. Plot the molar conductivity as a function of the molar ratio of crown ether to metal ion. The stability constant is then determined by fitting the titration curve to a theoretical binding isotherm using non-linear least-squares analysis.

Isothermal Titration Calorimetry (ITC)

ITC directly measures the heat released or absorbed during the binding event, providing a complete thermodynamic profile of the interaction, including the enthalpy (ΔH), entropy (ΔS), and the stability constant (K).

Experimental Workflow:

G cluster_prep Sample Preparation cluster_itc ITC Experiment cluster_analysis Data Analysis prep_cation Prepare a solution of the cation salt in a specific buffer/solvent. load_sample Load the cation solution into the sample cell of the calorimeter. prep_cation->load_sample prep_crown Prepare a solution of the crown ether in the same buffer/solvent. load_ligand Load the crown ether solution into the injection syringe. prep_crown->load_ligand inject Inject small aliquots of the crown ether solution into the sample cell. load_sample->inject load_ligand->inject measure Measure the heat change after each injection. inject->measure plot Plot the heat change per injection against the molar ratio. measure->plot fit Fit the data to a binding model to determine K, ΔH, and stoichiometry. plot->fit calculate Calculate ΔG and ΔS from the fitted parameters. fit->calculate

Isothermal Titration Calorimetry Workflow

Detailed Methodology:

  • Sample Preparation: Prepare solutions of the cation and the crown ether in the same degassed buffer or solvent to minimize heat of dilution effects.

  • Instrument Setup: Load the cation solution into the sample cell and the crown ether solution into the injection syringe of the ITC instrument.

  • Titration: A series of small injections of the crown ether solution are made into the cation solution while the temperature is kept constant. The heat released or absorbed upon each injection is measured.

  • Data Analysis: The raw data is a series of heat-flow spikes corresponding to each injection. Integration of these spikes yields the heat change per injection. A plot of the heat change per mole of injectant against the molar ratio of crown ether to cation is then generated. This binding isotherm is fitted to a suitable binding model to extract the thermodynamic parameters: the stability constant (K), the enthalpy of binding (ΔH), and the stoichiometry of the interaction. The Gibbs free energy (ΔG) and entropy (ΔS) can then be calculated using the equation: ΔG = -RTlnK = ΔH - TΔS.

Conclusion

The presence of a hydroxymethyl group on the 18-crown-6 framework is a subtle yet significant modification that can enhance its properties for specific applications in research and drug development. While a comprehensive dataset of its stability constants with a wide range of cations is still emerging, the available data for closely related structures and the parent 18-crown-6 provide a strong foundation for predicting its behavior. The hydroxymethyl substituent is expected to have a modest, likely positive, impact on the stability of cation complexes while preserving the inherent size-selectivity of the 18-crown-6 macrocycle. The detailed experimental protocols provided herein offer a clear guide for researchers seeking to further investigate the thermodynamic properties of this and other functionalized crown ethers.

References

Safety Operating Guide

Essential Guide to the Safe Disposal of 1,4,7,10,13,16-Hexaoxacyclooctadecane-2-methanol

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the proper disposal of chemical waste is a critical component of laboratory safety and environmental responsibility. This guide provides detailed procedures for the safe handling and disposal of 1,4,7,10,13,16-Hexaoxacyclooctadecane-2-methanol, ensuring compliance with safety regulations and promoting a secure working environment.

Immediate Safety and Handling Precautions

This compound is classified as an irritant to the skin, eyes, and respiratory system.[1][2] Adherence to strict safety protocols is mandatory to prevent exposure and ensure safe handling.

Personal Protective Equipment (PPE):

  • Gloves: Wear suitable protective gloves.

  • Eye Protection: Use safety glasses or goggles.[1]

  • Clothing: Wear appropriate protective clothing to prevent skin contact.[1]

  • Respiratory Protection: In case of insufficient ventilation, wear a suitable respiratory mask.

Engineering Controls:

  • Work in a well-ventilated area, preferably under a chemical fume hood.[1]

  • Ensure safety shower and eyewash stations are readily accessible.

Step-by-Step Disposal Procedure

The recommended method for the disposal of this compound is to engage a licensed professional waste disposal service.[3] Do not attempt to dispose of this chemical down the drain or as regular waste.

Step 1: Containment and Labeling

  • Surplus and Non-Recyclable Solutions: Identify any surplus or non-recyclable solutions of this compound.

  • Container: Place the waste in a suitable, closed, and properly labeled container. The container must be compatible with the chemical.

  • Labeling: Clearly label the container with the words "Hazardous Waste" and the full chemical name: "this compound".

Step 2: Handling Spills

  • Absorb: In case of a spill, soak up the material with an inert absorbent material (e.g., vermiculite, dry sand).

  • Collect: Carefully collect the absorbent material and place it into a suitable, closed container for disposal as hazardous waste.[3]

  • Ventilate: Ensure the area is well-ventilated. Avoid breathing any vapors.[1][3]

Step 3: Storage Pending Disposal

  • Location: Store the sealed waste container in a cool, dry, and well-ventilated area, away from incompatible materials.[3]

  • Segregation: Store this waste separately from other laboratory chemicals.

  • Leak Prevention: Ensure containers are tightly sealed and stored upright to prevent leakage.[3]

Step 4: Professional Disposal

  • Contact: Arrange for a licensed professional waste disposal company to collect the hazardous waste.[3]

  • Documentation: Provide the disposal company with the Safety Data Sheet (SDS) and any other relevant information about the waste.

Chemical and Physical Properties

A summary of the key quantitative data for this compound is provided in the table below for easy reference.

PropertyValue
Molecular Formula C₁₃H₂₆O₇
Molecular Weight 294.34 g/mol
Appearance Colorless, clear, viscous liquid
Boiling Point 150 °C at 0.7 hPa
Flash Point 113 °C (closed cup)
Density 1.174 g/cm³ at 25 °C
Solubility in Water Soluble

Source: ChemicalBook, PubChem[2][3][4]

Disposal Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound.

DisposalWorkflow Disposal Workflow for this compound cluster_prep Preparation Phase cluster_disposal Disposal Phase A Identify Waste Chemical B Wear Appropriate PPE: - Gloves - Eye Protection - Lab Coat A->B C Is it a spill? B->C D Soak up with inert absorbent material C->D Yes E Place in a suitable, closed container C->E No (Surplus) D->E F Label container: 'Hazardous Waste' + Chemical Name E->F G Store container in a cool, dry, well-ventilated area F->G H Contact licensed professional waste disposal service G->H I Provide SDS and waste information H->I J Arrange for pickup I->J

Disposal Workflow Diagram

References

Essential Safety & Operational Guide for 1,4,7,10,13,16-Hexaoxacyclooctadecane-2-methanol

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides immediate, essential safety and logistical information for handling 1,4,7,10,13,16-Hexaoxacyclooctadecane-2-methanol (CAS No. 70069-04-4). It is intended for researchers, scientists, and drug development professionals.

Hazard Identification and Personal Protective Equipment (PPE)

GHS Hazard Classification:

  • Skin Irritation: Category 2[1]

  • Serious Eye Irritation: Category 2[1]

  • Specific Target Organ Toxicity (Single Exposure), Respiratory Tract Irritation: Category 3[1]

The following table summarizes the recommended Personal Protective Equipment (PPE) for handling this substance.

Operation Eye/Face Protection Hand Protection Respiratory Protection Protective Clothing
Routine Laboratory Use (Small Quantities) Chemical safety goggles conforming to EN166 (EU) or NIOSH (US) standards.[2]Nitrile or Neoprene gloves (for splash protection).[3][4] Change gloves immediately if contaminated.Not required if handled within a certified chemical fume hood.Standard laboratory coat.
Weighing/Transfer Operations (Outside Fume Hood) Chemical safety goggles and a face shield.Nitrile or Neoprene gloves.A NIOSH-approved respirator with organic vapor cartridges may be necessary if ventilation is inadequate.Standard laboratory coat.
Large-Scale Operations or Spill Cleanup Chemical safety goggles and a face shield.Heavy-duty chemical resistant gloves (e.g., Butyl or Viton).[3][4]A full-face respirator with appropriate cartridges should be used if exposure limits are likely to be exceeded.[2]Chemical-resistant apron or overalls.[5]

Operational Plan: Step-by-Step Handling Procedure

Preparation:

  • Training: Ensure all personnel handling the chemical are trained on its hazards and have read the Safety Data Sheet (SDS).

  • Location: All handling of this compound should be conducted in a well-ventilated area, preferably within a certified chemical fume hood.[3][6]

  • Emergency Equipment: Ensure an eyewash station and safety shower are readily accessible.[3] Have a spill kit with appropriate absorbent material (e.g., vermiculite, dry sand) nearby.

Handling:

  • Don PPE: Put on the appropriate PPE as specified in the table above.

  • Inspect Container: Before use, inspect the container for any damage or leaks.

  • Transfer: Carefully transfer the required amount of the chemical, avoiding splashes or the generation of mists.

  • Avoid Inhalation and Contact: Avoid breathing vapors, mist, or gas.[6][7] Prevent contact with skin and eyes.[6]

  • Storage: When not in use, keep the container tightly closed and store it in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents and strong acids.[3][6]

Post-Handling:

  • Decontamination: Clean the work area thoroughly after handling.

  • Remove PPE: Remove PPE in the correct order to avoid cross-contamination. Wash hands thoroughly with soap and water after handling.[6]

Disposal Plan: Step-by-Step Waste Management

Waste Collection:

  • Waste Container: Collect all waste material, including contaminated consumables (e.g., gloves, pipette tips), in a designated, properly labeled, and chemically compatible hazardous waste container.[6][7]

  • Labeling: The waste container must be labeled with "Hazardous Waste" and the full chemical name: "this compound".[8]

  • Container Management: Keep the waste container closed at all times, except when adding waste.[8]

Waste Disposal:

  • Professional Disposal: Dispose of the hazardous waste through a licensed and approved waste disposal company.[3][6] Do not dispose of this chemical down the drain or in the regular trash.[6]

  • Empty Containers: Rinse empty containers thoroughly with a suitable solvent. The rinsate must be collected and disposed of as hazardous waste.[9] Once triple-rinsed, the container can be disposed of according to institutional guidelines.

Experimental Workflow Visualization

The following diagram illustrates the key steps and decision points in the handling and disposal of this compound.

G start Start: Handling Protocol prep Preparation: - Review SDS - Designate Fume Hood - Ready Spill Kit & PPE start->prep don_ppe Don Appropriate PPE prep->don_ppe handling Chemical Handling: - Weighing - Transfers - Reactions don_ppe->handling spill Spill Occurs handling->spill Incident post_handling Post-Handling: - Decontaminate Work Area - Doff PPE Correctly handling->post_handling No Incidents spill_cleanup Spill Cleanup: - Evacuate Area - Use Spill Kit - Collect Waste spill->spill_cleanup waste_collection Waste Collection: - Segregate Waste - Use Labeled, Closed Container spill_cleanup->waste_collection post_handling->waste_collection disposal Hazardous Waste Disposal: - Arrange Pickup by  Certified Vendor waste_collection->disposal end End of Process disposal->end

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.